molecular formula C21H24ClN3O3 B1673530 Fominoben CAS No. 18053-31-1

Fominoben

Cat. No.: B1673530
CAS No.: 18053-31-1
M. Wt: 401.9 g/mol
InChI Key: KSNNEUZOAFRTDS-UHFFFAOYSA-N
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Description

Fominoben is a member of benzamides.
This compound is an antitussive agent.

Properties

IUPAC Name

N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide
Source PubChem
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InChI

InChI=1S/C21H24ClN3O3/c1-24(15-20(26)25-10-12-28-13-11-25)14-17-18(22)8-5-9-19(17)23-21(27)16-6-3-2-4-7-16/h2-9H,10-15H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNNEUZOAFRTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2)CC(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1023075
Record name Fominoben
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Molecular Weight

401.9 g/mol
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CAS No.

18053-31-1
Record name Fominoben
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Record name Fominoben [INN]
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Melting Point

206-208
Record name Fominoben
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Foundational & Exploratory

Fominoben's Interaction with the GABA-A Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fominoben, a centrally acting antitussive agent, has been demonstrated to exert its pharmacological effects, at least in part, through positive allosteric modulation of the GABA-A receptor. This technical guide provides a comprehensive overview of the available preclinical data on the mechanism of action of this compound at the GABA-A receptor. The information presented herein is based on the seminal studies conducted on this compound, supplemented with detailed, representative experimental protocols to facilitate further research and drug development efforts. While the existing data strongly supports this compound's action at the benzodiazepine (B76468) binding site of the GABA-A receptor, it is important to note that further detailed characterization, including subtype selectivity and electrophysiological profiling, is not extensively available in the public domain.

Introduction

This compound is a benzanilide (B160483) derivative that was historically marketed as an antitussive agent.[1] Beyond its effects on cough suppression, early research indicated that this compound possesses anxiolytic-like and anticonvulsant properties.[1][2] These observations led to investigations into its molecular mechanism of action, which pointed towards the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, as a key target.

The GABA-A receptor is a ligand-gated ion channel that, upon binding of gamma-aminobutyric acid (GABA), allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. This receptor is a well-established target for various classes of drugs, including benzodiazepines, barbiturates, and general anesthetics, which act as positive allosteric modulators.

This guide summarizes the key findings from preclinical studies on this compound's interaction with the GABA-A receptor and provides detailed methodologies for the types of experiments that were instrumental in elucidating its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary literature on this compound's activity at the GABA-A receptor.

Table 1: Radioligand Binding Data

ParameterValueRadioligandTissue PreparationReference
IC50 (Displacement of [3H]ethyl-β-carboline-3-carboxylate) 4.05 ± 0.10 µM[3H]ethyl-β-carboline-3-carboxylateRat cortical membrane[1]
IC50 (in the presence of 100 µM GABA) 2.2 ± 0.05 µM[3H]ethyl-β-carboline-3-carboxylateRat cortical membrane[1]

Note: The shift in IC50 in the presence of GABA is characteristic of benzodiazepine agonists, indicating a positive allosteric modulatory effect.

Table 2: In Vivo Anticonvulsant Activity

ConvulsantThis compound Dose (mg/kg)EffectAntagonistReference
Pentylenetetrazol (PTZ; 50 mg/kg)50 and 100Complete protection from seizuresRo 15-1788[1]
Pentylenetetrazol (PTZ; 75 mg/kg)Not specifiedElevated seizure latencyRo 15-1788[1]
3-Mercaptopropionic acid (3-MP)Not specifiedLess pronounced anticonvulsant effectsRo 15-1788[1]

Note: The antagonism of this compound's anticonvulsant effects by the benzodiazepine antagonist Ro 15-1788 provides strong evidence for its action at the benzodiazepine binding site of the GABA-A receptor.

Experimental Protocols

The following are detailed, representative protocols for the key experiments that were likely performed to characterize the interaction of this compound with the GABA-A receptor. These are based on standard pharmacological methods.

Radioligand Binding Assay ([3H]flunitrazepam Displacement)

Objective: To determine the binding affinity of this compound to the benzodiazepine site of the GABA-A receptor.

Materials:

  • Rat cortical membranes (prepared from whole rat brains, excluding cerebellum)

  • [3H]flunitrazepam (Radioligand)

  • Diazepam (for determining non-specific binding)

  • This compound (Test compound)

  • Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in the incubation buffer to a specific protein concentration (e.g., 0.2-0.5 mg/mL).

  • Assay Setup: In test tubes, combine the membrane preparation, [3H]flunitrazepam (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of this compound.

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of a known benzodiazepine, such as diazepam (e.g., 10 µM).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 0-4°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Anticonvulsant Testing (Pentylenetetrazol Model)

Objective: To assess the anticonvulsant efficacy of this compound in a chemically-induced seizure model.

Materials:

  • Male Swiss Webster mice

  • This compound

  • Pentylenetetrazol (PTZ)

  • Vehicle (e.g., saline, DMSO)

  • Ro 15-1788 (Benzodiazepine antagonist)

  • Observation chambers

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer this compound (e.g., 50 and 100 mg/kg, intraperitoneally) or vehicle to different groups of mice. For antagonist studies, administer Ro 15-1788 prior to this compound.

  • Seizure Induction: After a specific pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 50 or 75 mg/kg, subcutaneously).

  • Observation: Immediately place each mouse in an individual observation chamber and record the latency to the first seizure (e.g., myoclonic jerk, generalized clonic seizure) and the presence or absence of tonic-clonic seizures over a defined observation period (e.g., 30 minutes).

  • Data Analysis: Compare the seizure latencies and the percentage of animals protected from seizures between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test, Fisher's exact test).

Visualizations

Proposed Signaling Pathway of this compound at the GABA-A Receptor

Fominoben_GABA_A_Pathway cluster_neuron Postsynaptic Neuron cluster_drugs Pharmacological Modulation GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition This compound This compound This compound->GABA_A Positive Allosteric Modulator GABA GABA GABA->GABA_A Agonist Binding

Caption: Proposed mechanism of this compound at the GABA-A receptor.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Rat Cortical Membranes start->prep incubate Incubate Membranes with [3H]flunitrazepam & this compound prep->incubate filter Filter to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (IC50) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship in Anticonvulsant Studies

Anticonvulsant_Logic This compound This compound Administration Protection Protection from Seizures This compound->Protection PTZ PTZ Administration Seizure Seizure Activity PTZ->Seizure Protection->Seizure Inhibits Antagonist Ro 15-1788 (Antagonist) Antagonist->this compound Blocks Effect Reversal Reversal of Protection Antagonist->Reversal Reversal->Seizure Allows

Caption: Logical flow of the in vivo anticonvulsant experiments.

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. This mechanism is supported by both in vitro radioligand binding data and in vivo anticonvulsant studies, where its effects are reversed by a benzodiazepine antagonist.

However, a significant gap in our understanding of this compound's pharmacology remains. To fully characterize its mechanism of action and potential for therapeutic development, the following studies are recommended:

  • Electrophysiological Studies: Patch-clamp electrophysiology on recombinant GABA-A receptors of known subunit composition would be invaluable to determine this compound's efficacy (i.e., the maximal potentiation of GABA-evoked currents) and potency (EC50).

  • Subtype Selectivity Profiling: A comprehensive binding and functional assay screen across a panel of different GABA-A receptor subtypes (e.g., α1β2γ2, α2β3γ2, α3β3γ2, α5β3γ2) is necessary to understand its selectivity profile. This would provide insights into its potential therapeutic window and side-effect profile.

  • Detailed Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: A more thorough investigation of the relationship between this compound's concentration in the brain and its anticonvulsant and anxiolytic-like effects would be beneficial for dose selection in any future studies.

References

Fominoben: A Technical Analysis of its Agonist Activity at the Benzodiazepine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Fominoben's mechanism of action, focusing on its role as an agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Primarily known as an antitussive and respiratory stimulant, research indicates that this compound also possesses significant benzodiazepine-like properties, including anxiolytic and anticonvulsant effects. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of key quantitative data, detailed experimental methodologies, and visual representations of its pharmacological pathways.

Core Mechanism of Action

This compound is a benzanilide (B160483) class agent that has been shown to act as a positive allosteric modulator of the GABA-A receptor by binding to the benzodiazepine site.[1][2] This interaction enhances the effect of the principal inhibitory neurotransmitter, GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the cell membrane makes it less likely to fire an action potential, producing central nervous system depressant effects such as seizure protection.[1] Evidence for this mechanism is substantiated by both in vitro binding assays and in vivo behavioral models.[1][2]

Signaling Pathway

The binding of this compound to the benzodiazepine site on the GABA-A receptor complex facilitates the binding of GABA to its own site. This potentiation increases the frequency of the chloride channel opening, enhancing the natural inhibitory effect of GABA.

GABAA_Pathway cluster_receptor GABA-A Receptor Complex cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor GABA Site Benzodiazepine Site Chloride (Cl⁻) Channel Cl_ion Cl⁻ Influx GABA_A->Cl_ion Potentiates Channel Opening Frequency This compound This compound This compound->GABA_A:bzd Binds to allosteric site GABA GABA GABA->GABA_A:gaba Binds to orthosteric site Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

This compound's positive allosteric modulation of the GABA-A receptor.

Quantitative Binding Affinity Data

Studies using rat cortical membrane preparations have quantified this compound's ability to displace specific radioligands from the benzodiazepine binding site. This activity is characteristic of compounds that bind to this site. The addition of GABA enhances this compound's binding affinity, a hallmark of benzodiazepine agonists.[1]

Radioligand DisplacedConditionThis compound IC₅₀ (μM)
³H-ethyl-beta-carboline-3-carboxylateStandard Buffer4.05 ± 0.10
³H-ethyl-beta-carboline-3-carboxylateWith added GABA2.2 ± 0.05
Data from in vitro displacement assays using rat cortical membranes.[1]

Experimental Protocols

The following sections detail the methodologies used to establish this compound's activity at the benzodiazepine receptor.

In Vitro: Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand ([³H]-flunitrazepam) from the benzodiazepine binding sites in prepared brain tissue.

1. Membrane Preparation:

  • Whole brains are extracted from male Wistar rats (175 ± 25 g). The cerebellum is removed.

  • The remaining brain tissue is homogenized in an ice-cold Na-K phosphate (B84403) buffer (pH 7.4).

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in fresh buffer to a final protein concentration of approximately 100-500 µg per assay tube.[3]

2. Assay Procedure:

  • The assay is conducted in a final volume of 0.5 mL of 50 mM Tris-HCl buffer (pH 7.4).[3]

  • Total Binding: Membrane aliquots are incubated with a specific concentration of [³H]-flunitrazepam (e.g., 1 nM).[4]

  • Non-specific Binding: A parallel set of tubes is prepared, including a high concentration of an unlabeled benzodiazepine, such as 10 µM diazepam, to saturate the specific binding sites.[4]

  • Competitive Binding: Additional tubes are prepared with the radioligand and varying concentrations of this compound.

  • All samples are incubated, typically for 35-60 minutes at 25-30°C.[3][4]

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) or by centrifugation (e.g., 1500 x g for 4 min at 4°C) to separate the receptor-bound radioligand from the free radioligand.[3]

  • The filters or pellets are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity trapped on the filters or in the pellets is quantified using liquid scintillation counting.

  • The IC₅₀ value is determined by plotting the percentage of inhibition of specific binding against the concentration of this compound.

Binding_Assay_Workflow cluster_assay Assay Incubation cluster_analysis Analysis prep_membranes 1. Prepare Rat Cortical Membranes prep_reagents 2. Prepare Radioligand ([³H]-flunitrazepam) & this compound dilutions incubate 3. Incubate Membranes with: - Radioligand (Total Binding) - Radioligand + Diazepam (NSB) - Radioligand + this compound prep_reagents->incubate separate 4. Separate Bound/Free Ligand (Filtration/Centrifugation) incubate->separate quantify 5. Quantify Radioactivity (Scintillation Counting) separate->quantify calculate 6. Calculate Specific Binding & Determine IC₅₀ quantify->calculate

Workflow for the in vitro radioligand binding assay.
In Vivo: Anticonvulsant Activity Assessment

This protocol assesses the ability of this compound to protect against chemically induced seizures in mice, a functional indicator of GABAergic potentiation.

1. Animal Model:

  • Male Swiss Webster mice are used for the study.[1]

2. Drug Administration:

  • Animals are divided into groups: vehicle control, this compound-treated (e.g., 50 and 100 mg/kg), and antagonist-treated.[1]

  • This compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.

  • For antagonism studies, the benzodiazepine antagonist Ro 15-1788 is administered prior to this compound to determine if it can block this compound's effects.[1][2]

3. Seizure Induction:

  • At a predetermined time after drug administration (time to peak effect), a convulsant agent is injected. Pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is commonly used at a dose of 50-85 mg/kg, administered subcutaneously (s.c.) or i.p.[1]

  • 3-mercaptopropionic acid (3-MP) can also be used as a convulsant.[1]

4. Observation and Scoring:

  • Immediately following convulsant administration, mice are placed in an observation chamber and monitored for 30 minutes.[5]

  • Key endpoints are recorded, including the latency to the first seizure and the presence or absence of a tonic-clonic seizure.

  • Seizure severity can be rated on a standardized scale (e.g., 0=no effect, 1=myoclonic jerks, 2=Straub's tail, 3=clonus).[5]

  • Protection is defined as the absence of a generalized seizure during the observation period.

InVivo_Workflow start Select Mice admin 1. Administer Vehicle, This compound, or Antagonist + this compound start->admin wait 2. Wait for Time to Peak Effect (TPE) admin->wait induce 3. Induce Seizure (e.g., PTZ injection) wait->induce observe 4. Observe for 30 min induce->observe record 5. Record Seizure Latency and Severity Score observe->record end Analyze Data record->end

Workflow for the in vivo anticonvulsant activity model.

Conclusion

The evidence strongly suggests that this compound functions as an agonist at the benzodiazepine binding site of the GABA-A receptor. This is supported by its ability to displace specific radioligands in vitro and its demonstration of anticonvulsant properties in vivo, which are specifically antagonized by a benzodiazepine receptor blocker.[1][2] While its primary clinical application has been as an antitussive, these findings highlight a distinct pharmacological profile that warrants further investigation for potential applications in conditions responsive to GABAergic modulation. This guide provides the foundational data and methodologies for professionals engaged in such research.

References

An In-Depth Technical Guide to the Respiratory Stimulant Properties of Fominoben

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fominoben is a benzanilide (B160483) derivative that has demonstrated respiratory stimulant properties, a unique characteristic for a compound that also exhibits antitussive and anxiolytic-like effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by a compilation of quantitative data from key preclinical and clinical studies. Detailed experimental protocols for the pivotal assays used to characterize this compound are presented to facilitate reproducibility and further investigation. Furthermore, this guide visualizes the proposed signaling pathways and experimental workflows using Graphviz diagrams, offering a clear and concise representation of the scientific evidence. The primary mechanism of action for this compound's respiratory effects is believed to be its agonistic activity at the benzodiazepine (B76468) binding site of the GABAA receptor, leading to a modulation of neuronal activity within the respiratory centers of the brainstem.

Introduction

This compound, also known by the trade name Noleptan, is a centrally acting agent initially developed for its antitussive (cough-suppressing) properties.[1] Subsequent research and clinical observations have revealed its capacity to stimulate respiration, particularly in patient populations with respiratory compromise.[2] This paradoxical effect, given its association with the generally inhibitory GABAergic system, has prompted further investigation into its unique pharmacological profile. This guide aims to consolidate the available technical information on this compound's respiratory stimulant properties to serve as a valuable resource for the scientific and drug development community.

Mechanism of Action

This compound's primary molecular target is the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. Specifically, this compound acts as an agonist at the benzodiazepine binding site on the GABAA receptor complex.[3] This allosteric modulation enhances the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA), by increasing the frequency of chloride channel opening.[4][5] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.[4][5]

While this inhibitory action is consistent with this compound's anxiolytic and anticonvulsant effects, its respiratory stimulant properties suggest a more complex and region-specific mechanism within the brainstem's respiratory control centers, such as the pre-Bötzinger complex. It is hypothesized that this compound may selectively modulate specific subtypes of GABAA receptors on particular neuronal populations within these centers, leading to a net increase in respiratory drive.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound.

Table 1: Preclinical Pharmacological Data

ParameterValueSpeciesAssayReference
IC50 for 3H-flunitrazepam displacement4.05 ± 0.10 µMRatRadioligand Binding Assay[3]
IC50 for 3H-flunitrazepam displacement (+GABA)2.2 ± 0.05 µMRatRadioligand Binding Assay[3]
Protection against PTZ-induced seizures (50 mg/kg)CompleteMouseIn-vivo anticonvulsant model[3]
Protection against PTZ-induced seizures (75 mg/kg)Increased latencyMouseIn-vivo anticonvulsant model[3]

Table 2: Clinical Data in Patients with Chronic Obstructive Lung Disease (COLD)

ParameterThis compound (160 mg, t.i.d. for 2 weeks)Dextromethorphan (30 mg, t.i.d. for 2 weeks)Reference
Change in Arterial O2 Pressure (PaO2)Significant IncreaseNo significant change[2]
Change in Arterial CO2 Pressure (PaCO2)Significant DecreaseNo significant change[2]
Change in pHRiseRise[2]
Change in Alveolar-arterial O2 difference (A-aDO2)No improvementNo improvement[2]

Experimental Protocols

Radioligand Binding Assay for GABAA Receptor Affinity

Objective: To determine the binding affinity of this compound to the benzodiazepine site on the GABAA receptor.

Materials:

  • Rat whole brains (excluding cerebellum)

  • [3H]Flunitrazepam (radioligand)

  • This compound

  • Diazepam (for non-specific binding)

  • Na-K phosphate (B84403) buffer (pH 7.4)

  • Incubator (25°C)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in Na-K phosphate buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step multiple times to remove endogenous GABA.

  • Incubation: In a final volume of 125 µL, incubate a 2 mg aliquot of the membrane preparation with 1 nM [3H]Flunitrazepam and varying concentrations of this compound for 60 minutes at 25°C.

  • Non-specific Binding: In a parallel set of tubes, determine non-specific binding in the presence of 10 µM diazepam.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter to determine the amount of specifically bound [3H]Flunitrazepam.

  • Data Analysis: Calculate the IC50 value for this compound by performing a non-linear regression analysis of the competition binding data.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

Objective: To assess the in-vivo anticonvulsant activity of this compound.

Materials:

  • Male Swiss Webster mice

  • This compound

  • Pentylenetetrazol (PTZ)

  • Saline (0.9% NaCl)

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least 5 days before the experiment.

  • Drug Administration: Administer this compound (e.g., 50 and 100 mg/kg) or vehicle (saline) intraperitoneally (i.p.).

  • Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), inject PTZ (e.g., 50 or 75 mg/kg) subcutaneously (s.c.) or i.p.

  • Observation: Immediately place each mouse in an individual observation chamber and observe continuously for 30 minutes.

  • Data Collection: Record the latency to the first myoclonic jerk, the latency to the onset of generalized clonic seizures, and the duration of the seizures. Note the presence or absence of tonic-clonic seizures and mortality.

  • Data Analysis: Compare the seizure parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound's action and the workflows of the key experiments.

Fominoben_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space This compound This compound GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) This compound->GABA_A_Receptor Binds to Allosteric Site GABA GABA GABA->GABA_A_Receptor Binds to Orthosteric Site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Increases Channel Opening Frequency Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx Neuronal_Inhibition Decreased Neuronal Firing Hyperpolarization->Neuronal_Inhibition Respiratory_Modulation Modulation of Respiratory Neuron Activity Neuronal_Inhibition->Respiratory_Modulation In Brainstem Respiratory Centers

Caption: Proposed signaling pathway of this compound at the GABA-A receptor.

Experimental_Workflow cluster_binding_assay Radioligand Binding Assay cluster_seizure_model PTZ-Induced Seizure Model b_start Prepare Rat Brain Membranes b_incubate Incubate Membranes with [3H]Flunitrazepam & this compound b_start->b_incubate b_filter Filter and Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_end Determine IC50 b_count->b_end s_start Administer this compound to Mice s_induce Induce Seizures with PTZ s_start->s_induce s_observe Observe Seizure Activity s_induce->s_observe s_analyze Analyze Seizure Latency and Duration s_observe->s_analyze s_end Assess Anticonvulsant Effect s_analyze->s_end

References

An In-depth Technical Guide to the Synthesis and Purification of Fominoben Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Fominoben hydrochloride. Drawing from established chemical principles and analogous procedures for structurally related compounds, this document outlines a plausible synthetic pathway and robust purification protocols. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and manufacturing of this pharmaceutical agent.

Introduction to this compound Hydrochloride

This compound is a benzamide (B126) derivative with reported antitussive properties. Its chemical structure, N-(3'-chloro-4'-(morpholin-4-yl)benzoyl)aniline, incorporates a central benzanilide (B160483) core with key chloro and morpholine (B109124) substitutions. The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for pharmaceutical formulations. Precise and reproducible synthesis and purification are critical to ensure the final product's identity, purity, and safety.

Proposed Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be conceptualized as a multi-step process, commencing from readily available starting materials. The following pathway is a logical and chemically sound approach based on analogous synthetic transformations reported in the chemical literature.

Overall Synthetic Scheme

The proposed synthesis involves two main stages: the synthesis of the this compound free base followed by its conversion to the hydrochloride salt.

Fominoben_Synthesis cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Salt Formation A 3-Chloro-4-morpholinobenzoic acid C 3-Chloro-4-morpholinobenzoyl chloride (Acyl Chloride Intermediate) A->C Chlorinating Agent B Thionyl chloride (SOCl2) or Oxalyl chloride F This compound (Free Base) C->F Amidation D Aniline (B41778) D->F E Pyridine (B92270) or TEA (Base) H This compound Hydrochloride F->H Acidification G Hydrochloric Acid (HCl) in an organic solvent

Figure 1: Proposed synthetic pathway for this compound hydrochloride.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-morpholinobenzoyl chloride (Acyl Chloride Intermediate)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-morpholinobenzoic acid.

  • Reagent Addition: Add an excess of thionyl chloride or oxalyl chloride dropwise to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO2).

  • Work-up: After the reaction is complete, the excess thionyl chloride or oxalyl chloride is removed under reduced pressure to yield the crude 3-chloro-4-morpholinobenzoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound (Free Base)

  • Reaction Setup: In a separate reaction vessel, dissolve aniline in a suitable aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. Add a base, such as pyridine or triethylamine (B128534) (TEA), to the solution.

  • Reagent Addition: Cool the aniline solution in an ice bath. Slowly add a solution of the crude 3-chloro-4-morpholinobenzoyl chloride in the same solvent to the cooled aniline solution with vigorous stirring.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound free base.

Step 3: Synthesis of this compound Hydrochloride

  • Dissolution: Dissolve the crude this compound free base in a suitable organic solvent such as ethanol, isopropanol, or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in the chosen solvent (e.g., ethanolic HCl or HCl gas dissolved in the solvent) until the pH of the solution becomes acidic.

  • Crystallization: The this compound hydrochloride salt will precipitate out of the solution. The crystallization process can be aided by cooling the mixture in an ice bath.

  • Isolation: The precipitated solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the final this compound hydrochloride product.

Purification of this compound Hydrochloride

Purification is a critical step to ensure the final product meets the required specifications for pharmaceutical use. The primary methods for purifying this compound hydrochloride are recrystallization and column chromatography.

Purification Workflow

Purification_Workflow A Crude this compound Hydrochloride B Dissolution in a suitable solvent (e.g., Ethanol, Methanol, Water) A->B H Column Chromatography (for highly impure samples) A->H Alternative for high impurity levels C Hot Filtration (optional) to remove insoluble impurities B->C D Cooling and Crystallization C->D E Filtration and Washing D->E F Drying under Vacuum E->F G Pure this compound Hydrochloride F->G I Elution with a suitable solvent system H->I J Fraction Collection and Solvent Evaporation I->J J->G

Figure 2: General workflow for the purification of this compound hydrochloride.

Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound hydrochloride is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing hydrochloride salts include ethanol, methanol, isopropanol, and mixtures of alcohols with water or other organic solvents.

  • Dissolution: Dissolve the crude this compound hydrochloride in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The pure this compound hydrochloride will crystallize out. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound hydrochloride based on typical yields and purities for analogous reactions.

Table 1: Summary of Reaction Parameters and Expected Yields

StepKey ReagentsSolventTypical Reaction Time (hours)Expected Yield (%)
1. Acyl Chloride Formation3-Chloro-4-morpholinobenzoic acid, SOCl₂None or DCM2 - 4>95 (crude)
2. Amide Bond FormationAcyl chloride intermediate, Aniline, TEADCM or THF4 - 1280 - 95
3. Salt FormationThis compound (free base), HClEthanol or IPA0.5 - 290 - 99

Table 2: Purity Profile Before and After Purification

ParameterBefore Purification (Crude Product)After Recrystallization
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (HPLC) 90 - 98%>99.5%
Melting Point Broad rangeSharp, defined range

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound hydrochloride. The outlined procedures are based on established organic chemistry principles and are designed to be robust and reproducible. Adherence to these protocols, with appropriate optimization for specific laboratory or manufacturing conditions, will enable the consistent production of high-purity this compound hydrochloride suitable for research and pharmaceutical development. For further details on specific reaction conditions and analytical characterization, consulting relevant patents and scientific literature on related benzamide and morpholine-containing compounds is recommended.

An In-depth Technical Guide to the Chemical and Physical Properties of Fominoben Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fominoben is a centrally acting antitussive agent and respiratory stimulant belonging to the benzanilide (B160483) class of compounds.[1] It has been marketed under trade names such as Noleptan and Terion.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound base, detailed experimental protocols for their determination, and insights into its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound base is presented in the table below. These properties are crucial for understanding the behavior of the molecule in biological systems and for the development of analytical methods and formulations.

PropertyValueReference(s)
IUPAC Name N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide[3]
CAS Number 18053-31-1[2]
Chemical Formula C₂₁H₂₄ClN₃O₃[2][3]
Molecular Weight 401.89 g/mol [2]
Melting Point (Base) 122.5-123 °C[2]
Melting Point (HCl Salt) 206-208 °C (decomposes)[2]
Calculated logP 2.4[3]
Calculated Water Solubility -3.84 (log₁₀ mol/L)[4]
Solubility (HCl Salt) Water: 0.1 mg/100 ml; 0.05N aq tartaric acid: 5 g/100 ml[2]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[5]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure compound, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound base is finely powdered using a mortar and pestle.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • For an unknown sample, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.

    • For a more precise measurement, the apparatus is allowed to cool, and a new sample is heated at a slower rate (1-2 °C/min) starting from a temperature approximately 20°C below the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting point range.[6][7]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Apparatus:

  • Incubator shaker or constant temperature water bath with a shaker

  • Glass vials or flasks with screw caps

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Preparation of Solvent: Prepare the desired solvent (e.g., water, buffers of different pH).

  • Sample Preparation: Add an excess amount of this compound base to a vial containing a known volume of the solvent. The presence of undissolved solid should be visually confirmed.

  • Equilibration: The vials are sealed and placed in an incubator shaker set at a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. The supernatant is then clarified by centrifugation.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated HPLC method.[3]

  • Data Analysis: The solubility is expressed as the concentration of the dissolved this compound in the solvent (e.g., in mg/mL or mol/L).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with basic functional groups like this compound, the pKa of its conjugate acid is determined.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Stirrer

  • Beaker

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: A known amount of this compound base is dissolved in a suitable solvent, which may be an aqueous-organic mixture for poorly water-soluble compounds.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[5][8]

Mechanism of Action and Signaling Pathways

This compound's pharmacological effects are primarily attributed to its action on the central nervous system.

GABAA Receptor Agonism

Research indicates that this compound acts as an agonist at the benzodiazepine (B76468) binding site of the GABAA receptor.[9] This interaction potentiates the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an increase in the influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane reduces its excitability, which is believed to underlie the anticonvulsant and sedative effects of the drug.[9]

A proposed signaling pathway downstream of this compound's interaction with the GABAA receptor is depicted below.

Fominoben_GABAA_Signaling This compound This compound GABAAR GABAA Receptor (Benzodiazepine Site) This compound->GABAAR Binds to Cl_channel Chloride (Cl⁻) Channel Opening GABAAR->Cl_channel Potentiates GABA effect Cl_influx Increased Cl⁻ Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Proposed signaling pathway of this compound at the GABAA receptor.

Central Antitussive Action

This compound's primary therapeutic use is as an antitussive, or cough suppressant. This effect is mediated by its action on the cough center located in the brainstem.[2][10] While the precise molecular targets within the cough center are not fully elucidated, centrally acting antitussives are generally thought to suppress the cough reflex by inhibiting the responsiveness of the central reflex pathway and the cough pattern generator.[4][11]

The logical workflow for the central antitussive action is illustrated below.

Fominoben_Antitussive_Action Cough_Stimuli Cough Stimuli (Peripheral Afferents) Brainstem_Cough_Center Brainstem Cough Center Cough_Stimuli->Brainstem_Cough_Center Activates Inhibition Inhibition of Neuronal Activity Brainstem_Cough_Center->Inhibition Leads to This compound This compound This compound->Brainstem_Cough_Center Acts on Cough_Suppression Cough Suppression Inhibition->Cough_Suppression

Caption: Logical workflow of this compound's central antitussive action.

Experimental Workflow for Analysis in Biological Samples

The quantification of this compound in biological matrices such as plasma is essential for pharmacokinetic and toxicological studies. A typical experimental workflow utilizing High-Performance Liquid Chromatography (HPLC) is outlined below.

Fominoben_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection onto HPLC Column (e.g., C18) Supernatant_Collection->Injection Detection UV Detection Injection->Detection Mobile_Phase Isocratic or Gradient Elution (e.g., Acetonitrile/Water/Acid) Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification

Caption: Experimental workflow for the analysis of this compound in plasma by HPLC.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound base, along with standardized experimental protocols for their determination. The elucidation of its mechanism of action, primarily through the potentiation of GABAA receptor activity and its central antitussive effects, offers a basis for further pharmacological investigation. The provided diagrams of signaling pathways and experimental workflows serve as visual aids to complex processes. This comprehensive compilation of data and methodologies is intended to support and guide future research and development efforts involving this compound.

References

In Vitro Characterization of Fominoben's Antitussive Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fominoben is a centrally acting antitussive agent with a primary mechanism of action attributed to its agonistic activity at the benzodiazepine (B76468) site of the GABA-A receptor.[1] This technical guide provides a comprehensive overview of the in vitro methodologies proposed for the detailed characterization of this compound's antitussive effects. While direct in vitro studies on this compound's specific impact on airway sensory components are limited, this document outlines established experimental protocols and data presentation formats based on its known pharmacology as a GABA-A receptor agonist. The guide is intended to facilitate further research into the precise mechanisms underlying this compound's cough-suppressant properties.

Introduction

This compound is a benzanilide (B160483) derivative that has been used clinically as a non-narcotic antitussive.[2] Unlike many common antitussives that interact with opioid or sigma-1 receptors, this compound's primary pharmacological target is believed to be the GABA-A receptor, where it acts as a positive allosteric modulator at the benzodiazepine binding site.[1] This action enhances the inhibitory effects of the endogenous neurotransmitter gamma-aminobutyric acid (GABA), leading to neuronal hyperpolarization and reduced neuronal excitability. This central nervous system depression is the likely basis for its antitussive, anxiolytic, and anticonvulsant properties.[1]

This guide details key in vitro experiments to elucidate the specific effects of this compound on the peripheral and central components of the cough reflex arc.

Quantitative Data Summary

To date, quantitative in vitro data for this compound's antitussive-related activity is primarily focused on its interaction with the GABA-A receptor. The following table summarizes the available data.

Ligand DisplacedPreparationIC50 (μM)Reference
³H-ethyl-beta-carboline-3-carboxylateRat cortical membranes4.05 ± 0.10 (in the absence of GABA)[1]
³H-ethyl-beta-carboline-3-carboxylateRat cortical membranes2.2 ± 0.05 (in the presence of GABA)[1]

Proposed Experimental Protocols for In Vitro Characterization

The following protocols describe standard methodologies to investigate the effects of this compound on key physiological components of the cough reflex.

Isolated Tracheal Smooth Muscle Contraction Assay

Objective: To determine if this compound has a direct effect on airway smooth muscle tone or contractility.

Methodology:

  • Tissue Preparation: Male Hartley guinea pigs (250-350 g) are euthanized by CO₂ asphyxiation. The trachea is rapidly excised and placed in Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose), continuously gassed with 95% O₂ and 5% CO₂. The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.

  • Organ Bath Setup: Tracheal rings are suspended in 10 mL organ baths containing K-H solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂. One end of the ring is fixed to a stationary hook, and the other is connected to an isometric force transducer.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the K-H solution changed every 15 minutes. Following equilibration, the rings are contracted with a submaximal concentration of a contractile agent such as carbachol (B1668302) (1 μM) or histamine (B1213489) (10 μM).

  • This compound Application: Once a stable contractile plateau is reached, cumulative concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁴ M) are added to the organ bath at regular intervals.

  • Data Analysis: The relaxant effect of this compound is expressed as a percentage of the pre-contraction induced by the contractile agent. A concentration-response curve is plotted, and the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.

Vagal Afferent Nerve Activity Recording from Isolated Trachea

Objective: To investigate the effect of this compound on the excitability of airway sensory nerves.

Methodology:

  • Tissue Preparation: The trachea and vagus nerves are dissected from a guinea pig as a single unit and placed in a recording chamber perfused with oxygenated K-H solution at 37°C.

  • Electrophysiological Recording: A fine filament is dissected from the vagus nerve and placed on a recording electrode to monitor action potentials from single or a few nerve fibers.

  • Nerve Fiber Identification: Sensory nerve fibers are identified by their response to mechanical probing of the tracheal mucosa and their conduction velocity. Aδ-fibers (fast-conducting) and C-fibers (slow-conducting) are the primary sensory afferents involved in the cough reflex.

  • Stimulation and this compound Application: The receptive field of a single identified fiber is located by gentle probing. The fiber is then stimulated with a chemical tussive agent such as capsaicin (B1668287) (1 μM) or citric acid (100 mM) applied to the receptive field. The response to the tussive agent is recorded before and after the application of varying concentrations of this compound to the perfusion solution.

  • Data Analysis: The change in the frequency of action potentials elicited by the tussive agent in the presence of this compound is quantified. A dose-dependent inhibition of nerve firing would indicate a direct effect of this compound on sensory nerve excitability.

Patch-Clamp Electrophysiology of Isolated Vagal Sensory Neurons

Objective: To characterize the direct effects of this compound on the ion channels of vagal sensory neurons.

Methodology:

  • Neuron Isolation and Culture: Nodose and jugular ganglia, which contain the cell bodies of vagal sensory neurons, are dissected from guinea pigs. The ganglia are enzymatically dissociated (e.g., with collagenase and dispase) and the resulting single neurons are plated on laminin-coated coverslips and cultured for 24-48 hours.

  • Whole-Cell Patch-Clamp Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch under the pipette is then ruptured to allow electrical access to the cell interior (whole-cell configuration).

  • Current-Clamp and Voltage-Clamp Recordings: In current-clamp mode, the resting membrane potential and action potential firing in response to depolarizing current injections are measured. In voltage-clamp mode, specific ion channel currents (e.g., voltage-gated sodium channels, calcium channels, or capsaicin-activated TRPV1 channels) are isolated and recorded.

  • This compound Application: this compound is applied to the neuron via the extracellular perfusion solution. Its effects on resting membrane potential, action potential firing, and specific ion channel currents are recorded.

  • Data Analysis: Changes in neuronal excitability (e.g., rheobase, action potential threshold, firing frequency) and ion channel current amplitudes are measured and analyzed to determine the specific molecular targets of this compound on vagal sensory neurons.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a suggested workflow for its in vitro characterization.

G cluster_neuron Postsynaptic Neuron cluster_drugs Pharmacological Agents GABA_A GABA-A Receptor Cl_channel Chloride (Cl⁻) Channel GABA_A->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl⁻ Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Antitussive_Effect Antitussive Effect Reduced_Excitability->Antitussive_Effect GABA GABA GABA->GABA_A Binds This compound This compound This compound->GABA_A Positive Allosteric Modulation G cluster_level1 Tissue Level cluster_level2 Cellular Level cluster_level3 Data Analysis & Conclusion start In Vitro Characterization of this compound trachea_prep Isolated Tracheal Preparation start->trachea_prep neuron_isolation Vagal Sensory Neuron Isolation start->neuron_isolation contraction_assay Smooth Muscle Contraction Assay trachea_prep->contraction_assay nerve_recording Vagal Afferent Nerve Recording trachea_prep->nerve_recording data_analysis Analyze Effects on: - Muscle Tone - Nerve Firing - Ion Channels contraction_assay->data_analysis nerve_recording->data_analysis patch_clamp Patch-Clamp Electrophysiology neuron_isolation->patch_clamp patch_clamp->data_analysis conclusion Elucidate Peripheral and Cellular Mechanisms of Antitussive Action data_analysis->conclusion

References

Probing the Anxiolytic Potential of Fominoben: A Technical Overview of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the preclinical data supporting the anxiolytic-like effects of Fominoben. This compound, a compound initially investigated for other therapeutic applications, has demonstrated intriguing properties suggestive of anti-anxiety potential. This document synthesizes the available quantitative data, details the experimental methodologies employed in its early evaluation, and visualizes the proposed mechanisms and workflows to facilitate a deeper understanding of its pharmacological profile.

Executive Summary

Preclinical investigations, primarily conducted in the mid-1980s, have established that this compound exhibits anxiolytic-like and anticonvulsant properties in rodent models. The primary mechanism of action appears to be mediated through its interaction with the benzodiazepine (B76468) binding site on the GABA-A receptor complex. While early studies utilized exploratory behavior and anticonvulsant assays to characterize these effects, it is noteworthy that data from more contemporary, standard preclinical anxiety models such as the Elevated Plus Maze (EPM), Light-Dark Box, and Stress-Induced Hyperthermia are not available in the published scientific literature. This guide presents a thorough review of the existing data, offering valuable insights for researchers considering further investigation into this compound or similar compounds.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Benzodiazepine Receptor Binding Affinity of this compound

RadioligandPreparationIC50 (μM)Reference
[³H]-FlunitrazepamRat cortical membranes~4.0[1]
[³H]-ethyl-β-carboline-3-carboxylateRat cortical membranes4.05 ± 0.10[1]
[³H]-ethyl-β-carboline-3-carboxylate (+GABA)Rat cortical membranes2.2 ± 0.05[1]

IC50: The half maximal inhibitory concentration, representing the concentration of this compound required to displace 50% of the radioligand from the benzodiazepine binding sites.

Table 2: Anticonvulsant Effects of this compound in Mice

ConvulsantThis compound Dose (mg/kg, i.p.)ObservationReference
Pentylenetetrazol (PTZ, 50 mg/kg)50Complete protection from seizures[1]
Pentylenetetrazol (PTZ, 50 mg/kg)100Complete protection from seizures[1]
Pentylenetetrazol (PTZ, 75 mg/kg)50Increased seizure latency[1]
Pentylenetetrazol (PTZ, 75 mg/kg)100Increased seizure latency[1]
3-Mercaptopropionic Acid (3-MP)50Less pronounced anticonvulsant effects[1]
3-Mercaptopropionic Acid (3-MP)100Less pronounced anticonvulsant effects[1]

i.p.: Intraperitoneal administration.

Table 3: Anxiolytic-like Effects of this compound in a Mouse Exploratory Model

TreatmentDose (mg/kg, i.p.)Key FindingReference
This compound25 - 100Produced anti-anxiety effects analogous to diazepam[2]
DiazepamNot specifiedStandard anxiolytic effect[2]
Ro15-1788 (Benzodiazepine antagonist)Not specifiedBlocked the anxiolytic action of this compound[2]

Note: The original publication by Crawley et al. (1984) describes a dose-dependent effect but does not provide specific quantitative data on the degree of change in exploratory behavior (e.g., percentage increase in transitions or time spent in the light compartment).

Experimental Protocols

Benzodiazepine Receptor Binding Assay
  • Objective: To determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

  • Tissue Preparation: Cortical membranes were prepared from male Sprague-Dawley rats. The cerebral cortices were dissected and homogenized in a Tris-HCl buffer. The homogenate was then centrifuged, and the resulting pellet containing the membranes was washed and resuspended in fresh buffer.

  • Binding Assay: The membrane preparation was incubated with a specific radioligand ([³H]-Flunitrazepam or [³H]-ethyl-β-carboline-3-carboxylate) and varying concentrations of this compound. The incubation was carried out at a specific temperature and for a set duration to allow for binding equilibrium.

  • Separation and Quantification: The bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, was then measured using liquid scintillation spectrometry.

  • Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined from competition curves.[1]

Anticonvulsant Activity Assessment
  • Objective: To evaluate the ability of this compound to protect against chemically induced seizures in mice.

  • Animals: Male Swiss Webster mice were used in these experiments.

  • Drug Administration: this compound was administered intraperitoneally (i.p.) at doses of 50 and 100 mg/kg.

  • Induction of Seizures: Seizures were induced by the administration of either Pentylenetetrazol (PTZ), a GABA-A receptor antagonist, or 3-Mercaptopropionic Acid (3-MP), an inhibitor of the GABA-synthesizing enzyme glutamic acid decarboxylase.

  • Observation: Following the administration of the convulsant agent, mice were observed for the onset and severity of seizures. The key parameters measured were the presence or absence of seizures and the latency (time to the first seizure).

  • Antagonism Study: To confirm the involvement of the benzodiazepine receptor, the antagonist Ro 15-1788 was co-administered with this compound.[1]

Mouse Exploratory Model of Anxiety
  • Objective: To assess the anxiolytic-like effects of this compound based on the natural aversion of mice to brightly lit, open spaces.

  • Apparatus: A two-chambered box consisting of a large, brightly illuminated area and a smaller, dark compartment connected by an opening.

  • Animals: Male C57BL/6 mice were used.

  • Procedure: Mice were administered this compound (25, 50, or 100 mg/kg, i.p.), a vehicle control, or a standard anxiolytic (diazepam). After a set pretreatment time, each mouse was placed into the brightly lit chamber, and its exploratory behavior was recorded for a defined period.

  • Parameters Measured: The primary measure of anxiety is the amount of time the animal spends in the brightly lit, aversive compartment versus the dark, preferred compartment. An increase in the time spent in the light chamber is indicative of an anxiolytic effect.

  • Antagonism Study: The benzodiazepine receptor antagonist Ro15-1788 was used to determine if the effects of this compound were mediated through the benzodiazepine binding site.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflow of the key preclinical experiments.

G cluster_0 Proposed Anxiolytic Mechanism of this compound This compound This compound GABA_A GABA-A Receptor (Benzodiazepine Site) This compound->GABA_A Binds to Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel Enhances GABAergic Transmission Neuronal_Inhibition Increased Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Increases Cl⁻ Influx Anxiolytic_Effect Anxiolytic-like Effect Neuronal_Inhibition->Anxiolytic_Effect Leads to

Proposed signaling pathway for this compound's anxiolytic-like effects.

G cluster_1 Experimental Workflow: Anticonvulsant Assay Animal_Selection Select Male Swiss Webster Mice Drug_Admin Administer this compound (50 or 100 mg/kg, i.p.) Animal_Selection->Drug_Admin Convulsant_Admin Administer Convulsant (PTZ or 3-MP) Drug_Admin->Convulsant_Admin Observation Observe for Seizure Onset and Latency Convulsant_Admin->Observation Data_Analysis Analyze Protection Rate and Seizure Latency Observation->Data_Analysis

Workflow for the preclinical anticonvulsant activity assessment of this compound.

G cluster_2 Experimental Workflow: Mouse Exploratory Model Animal_Selection Select Male C57BL/6 Mice Drug_Admin Administer this compound (25-100 mg/kg, i.p.) Animal_Selection->Drug_Admin Placement Place Mouse in Light Chamber Drug_Admin->Placement Behavioral_Recording Record Exploratory Behavior Placement->Behavioral_Recording Data_Analysis Analyze Time Spent in Each Chamber Behavioral_Recording->Data_Analysis

Workflow for the mouse exploratory model used to assess this compound's anxiolytic-like effects.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that this compound possesses anxiolytic-like properties mediated through its interaction with the benzodiazepine binding site of the GABA-A receptor. The anticonvulsant data further corroborates its activity at this target. However, the absence of data from standardized and more specific anxiolytic models, such as the Elevated Plus Maze and the Light-Dark Box test, represents a significant gap in its preclinical profile.

For drug development professionals, this compound may serve as an interesting chemical scaffold for the design of novel anxiolytics. Future preclinical research should prioritize evaluating this compound and its analogs in a battery of modern, validated anxiety models to provide a more complete and comparative assessment of its anxiolytic potential. Such studies would be essential to determine its efficacy and side-effect profile relative to current anxiolytic agents and to justify any further development.

References

Fominoben's Interaction with Sigma-1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fominoben's binding affinity for the sigma-1 (σ1) receptor. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the existing data, the experimental methods used to obtain it, and the broader context of sigma-1 receptor signaling.

Executive Summary

This compound, a centrally acting antitussive agent, has been investigated for its interaction with various receptor systems to elucidate its mechanism of action. Research indicates that this compound exhibits a notably low affinity for the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum. This guide synthesizes the available quantitative data, details the experimental protocols for assessing sigma-1 receptor binding, and visualizes the receptor's key signaling pathways.

Data Presentation: this compound's Binding Affinity

The binding affinity of this compound for the sigma-1 receptor has been characterized as poor. Quantitative data from competitive binding assays are summarized below.

CompoundRadioligandTissue SourceIC50 (nM)Reference
This compound[3H]DextromethorphanGuinea Pig Brain> 10,000[1]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

The high IC50 value indicates a weak interaction between this compound and the sigma-1 receptor, suggesting that this receptor is unlikely to be a primary target for the pharmacological effects of this compound.[1]

Experimental Protocols

The determination of a compound's binding affinity for the sigma-1 receptor typically involves radioligand binding assays. Below are detailed methodologies for the key experiments cited.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the sigma-1 receptor.

1. Membrane Preparation:

  • Tissue Source: Guinea pig brain is a commonly used tissue due to its high density of sigma-1 receptors.[1]

  • Homogenization: The brain tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes.

  • Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous substances that might interfere with the binding assay.

  • Storage: The final membrane preparation is resuspended in buffer and can be stored at -80°C until use.

2. Binding Assay:

  • Reaction Mixture: The assay is typically performed in a final volume of 1 mL containing:

    • Membrane preparation (a specific amount of protein, e.g., 200-400 µg).

    • Radioligand: A selective sigma-1 receptor radioligand such as --INVALID-LINK---pentazocine or, as in the historical studies with this compound, [3H]dextromethorphan.[1] The concentration of the radioligand is typically at or near its Kd (dissociation constant) to ensure adequate signal-to-noise ratio.

    • Unlabeled Compound (this compound): A range of concentrations of this compound are added to compete with the radioligand.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Washing: The filters are washed with cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

3. Data Analysis:

  • Total Binding: The radioactivity measured in the absence of any competing unlabeled ligand.

  • Non-specific Binding: The radioactivity measured in the presence of a high concentration of a standard sigma-1 ligand (e.g., haloperidol) to saturate all specific binding sites.

  • Specific Binding: Calculated as Total Binding - Non-specific Binding.

  • IC50 Determination: The concentration of the unlabeled compound (this compound) that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.

Signaling Pathways and Experimental Workflows

To provide a broader context, the following diagrams illustrate the general signaling pathway of the sigma-1 receptor and a typical experimental workflow for a competition binding assay.

Sigma-1 Receptor Signaling Pathway

dot

Sigma1_Signaling cluster_ER Endoplasmic Reticulum S1R_BiP σ1 Receptor-BiP Complex S1R σ1 Receptor S1R_BiP->S1R dissociates BiP BiP S1R_BiP->BiP IP3R IP3 Receptor S1R->IP3R modulates Ca_ER Ca²⁺ IP3R->Ca_ER releases Ca_Cytosol Cytosolic Ca²⁺ Signaling Ca_ER->Ca_Cytosol Ligand Ligand (e.g., Agonist) Ligand->S1R_BiP binds Cellular_Stress Cellular Stress Cellular_Stress->S1R_BiP Downstream Downstream Cellular Responses (e.g., neuronal survival, plasticity) Ca_Cytosol->Downstream Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Membranes, Radioligand, This compound) Membrane_Prep->Assay_Setup Incubation Incubation (reach equilibrium) Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 determination) Counting->Data_Analysis End End Data_Analysis->End

References

Pharmacological Profile of Noleptan (Fominoben): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noleptan, with the active ingredient Fominoben, is a centrally acting antitussive and respiratory stimulant. This document provides a comprehensive overview of its pharmacological profile, focusing on its mechanism of action, pharmacodynamics, and available clinical data. The primary mechanism of this compound is attributed to its agonistic activity at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor, leading to central nervous system depressant effects such as anticonvulsant and anxiolytic activities. This profile is supported by in vitro receptor binding assays and in vivo animal models. While demonstrating efficacy as a respiratory stimulant in certain clinical contexts, a comprehensive pharmacokinetic profile is not extensively documented in publicly available literature. This guide consolidates the existing quantitative data, details the experimental methodologies used in its characterization, and provides visual representations of its mechanism and experimental workflows.

Introduction

This compound is a benzanilide (B160483) derivative that was introduced for its antitussive properties.[1] Beyond its effects on cough suppression, it has been noted to possess respiratory stimulant properties.[1] Early research into its pharmacological activities revealed a broader spectrum of central nervous system (CNS) effects, including anticonvulsant and anxiolytic-like properties.[2][3] These observations led to investigations into its molecular mechanism of action, which has been primarily linked to the GABAA receptor complex.[2] This guide aims to provide a detailed technical summary of the pharmacological data available for this compound, presenting it in a manner that is accessible and useful for researchers and professionals in the field of drug development.

Mechanism of Action

The principal mechanism of action of this compound is its positive allosteric modulation of the GABAA receptor. It exerts its effects by binding to the benzodiazepine site on the receptor complex, thereby enhancing the inhibitory effects of the endogenous neurotransmitter, GABA.[2][3] This potentiation of GABAergic neurotransmission leads to a hyperpolarization of the neuronal membrane, resulting in a decrease in neuronal excitability. This mechanism underlies the observed anticonvulsant and anxiolytic effects of the compound.

GABAA Receptor Signaling Pathway

The binding of this compound to the benzodiazepine site on the GABAA receptor facilitates the binding of GABA to its own site. This allosteric interaction increases the frequency of chloride channel opening, leading to an influx of chloride ions (Cl⁻) into the neuron. The resulting hyperpolarization of the cell membrane makes it more difficult for the neuron to reach the threshold for firing an action potential, thus producing an inhibitory effect on neurotransmission.[4]

GABAA_Signaling cluster_membrane Neuronal Membrane GABAA_receptor GABAA Receptor GABA Site Benzodiazepine Site Chloride (Cl-) Channel Cl_ion Cl- Influx GABAA_receptor->Cl_ion Channel Opening This compound This compound This compound->GABAA_receptor:bzd Binds GABA GABA GABA->GABAA_receptor:gaba Binds Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

This compound's Mechanism of Action at the GABAA Receptor.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its interaction with the GABAA receptor. These effects have been characterized through in vitro binding assays and in vivo behavioral models.

Receptor Binding Profile

Studies have demonstrated that this compound binds to the benzodiazepine site of the GABAA receptor.[2] Notably, its binding affinity is modulated by the presence of GABA, a characteristic feature of benzodiazepine agonists.[2] In contrast, this compound exhibits poor binding affinity for the sigma-1 receptor, a target for many other antitussive agents.[1]

Table 1: In Vitro Receptor Binding Data for this compound

RadioligandPreparationAssay ConditionIC₅₀ (μM)Reference
³H-ethyl-beta-carboline-3-carboxylateRat cortical membranes-4.05 ± 0.10[2]
³H-ethyl-beta-carboline-3-carboxylateRat cortical membranes+ GABA2.2 ± 0.05[2]
³H-flunitrazepamRat cortical membranesScatchard analysis showed displacement-[2]
In Vivo Pharmacological Effects

The agonistic activity of this compound at the benzodiazepine receptor translates into observable anticonvulsant and anxiolytic-like effects in animal models.

This compound has been shown to protect against seizures induced by pentylenetetrazol (PTZ), a GABAA receptor antagonist.[2] This protective effect is dose-dependent and can be blocked by the benzodiazepine antagonist Ro 15-1788, further supporting its mechanism of action.[2]

Table 2: Anticonvulsant Effects of this compound in Mice

Seizure ModelThis compound Dose (mg/kg)EffectReference
Pentylenetetrazol (50 mg/kg)50 and 100Complete protection from seizures[2]
Pentylenetetrazol (75 mg/kg)50 and 100Elevated seizure latency[2]
3-mercaptopropionic acid50 and 100Less pronounced anticonvulsant effects[2]

In a mouse exploratory model, this compound produced anti-anxiety effects comparable to diazepam.[3] This anxiolytic action was also blocked by the benzodiazepine receptor antagonist Ro15-1788, indicating that this effect is mediated through the benzodiazepine binding site.[3]

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively available in the public scientific literature. Information regarding its half-life, bioavailability, and metabolic pathways has not been identified in the reviewed sources.

Clinical Studies

Clinical investigations with this compound have primarily focused on its respiratory effects in patients with chronic obstructive lung disease (COPD).

In a double-blind study comparing this compound to dextromethorphan (B48470) in sixty patients with COPD, oral administration of 160 mg of this compound three times a day for two weeks resulted in a significant increase in arterial O₂ pressure (PaO₂) and a decrease in arterial CO₂ pressure (PaCO₂).[5] These findings suggest that this compound may improve alveolar ventilation.[5] Another study in ten patients with chronic-obstructive lung diseases who received 160 mg of this compound three times daily (in combination with oxyethyltheophylline) showed a slight decrease in airway obstruction and an improvement in pulmonary hemodynamics, with normalization of pathologically increased mean pressures in the pulmonary artery.[6]

Experimental Protocols

The following are generalized protocols for the key experiments cited in the characterization of this compound's pharmacological profile.

GABAA Receptor Binding Assay ([³H]Flunitrazepam Displacement)

This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the benzodiazepine site on the GABAA receptor.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_incubation Incubation cluster_detection Detection & Analysis P1 Euthanize rat and dissect whole brain (minus cerebellum) P2 Homogenize tissue in Na-K phosphate (B84403) buffer (pH 7.4) P1->P2 P3 Centrifuge homogenate and resuspend pellet P2->P3 P4 Determine protein concentration P3->P4 I1 Prepare incubation tubes: - Total binding: Membrane prep + [³H]Flunitrazepam - Non-specific binding: Total binding + excess Diazepam - Test compound: Total binding + this compound P4->I1 Start Assay I2 Incubate at 25°C for 60 minutes I1->I2 D1 Filter samples through glass fiber filters I2->D1 Terminate Incubation D2 Wash filters to remove unbound radioligand D1->D2 D3 Measure radioactivity on filters using liquid scintillation counting D2->D3 D4 Calculate specific binding and perform Scatchard or non-linear regression analysis D3->D4

Workflow for a [³H]Flunitrazepam Radioligand Binding Assay.
Pentylenetetrazol (PTZ)-Induced Seizure Model

This in vivo model is used to assess the anticonvulsant properties of a compound.

PTZ_Seizure_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen cluster_seizure_induction Seizure Induction & Observation cluster_analysis Data Analysis A1 Acclimate male Swiss Webster mice to the testing environment A2 Divide mice into control and treatment groups D1 Administer vehicle (control) or This compound (e.g., 50, 100 mg/kg, i.p.) to respective groups A2->D1 D2 Wait for a predetermined time (e.g., 30 minutes) for drug absorption S1 Administer a convulsant dose of Pentylenetetrazol (PTZ, e.g., 50-75 mg/kg, s.c.) D2->S1 S2 Immediately begin observation of each mouse for seizure activity (e.g., latency to first clonic seizure, presence of tonic-clonic seizures) S3 Record seizure severity using a standardized scoring system AN1 Compare seizure latency, severity, and incidence between control and this compound-treated groups S3->AN1 AN2 Perform statistical analysis to determine significance EPM_Workflow cluster_setup Apparatus and Animal Preparation cluster_testing Testing Procedure cluster_data_analysis Data Analysis ST1 Use an elevated, plus-shaped maze with two open arms and two enclosed arms ST2 Habituate mice to the testing room ST3 Administer vehicle, this compound, or a positive control (e.g., Diazepam) T1 Place a mouse in the center of the maze, facing an open arm ST3->T1 T2 Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes) T3 Record the session using a video camera DA1 Measure time spent in open vs. closed arms T3->DA1 DA2 Count number of entries into open vs. closed arms DA3 Calculate percentage of time and entries in open arms DA4 Compare results between treatment groups

References

Fominoben: A Technical Guide to its Historical Development and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fominoben is a centrally acting antitussive agent belonging to the benzanilide (B160483) class of compounds. First introduced in the 1970s, it has demonstrated a unique pharmacological profile, including anxiolytic-like and anticonvulsant properties, in addition to its primary respiratory stimulant and cough-suppressant effects. This technical guide provides an in-depth overview of the historical development, discovery, and pharmacological characterization of this compound. It includes a summary of key quantitative data, detailed experimental protocols for pivotal studies, and visualizations of its proposed signaling pathway and experimental workflows.

Historical Development and Discovery

This compound, marketed under the trade name Noleptan among others, was first introduced in Germany in 1973, followed by its introduction in Italy in 1979 and Japan in 1983.[1] The initial synthesis and development of this compound are attributed to the work of researchers at Dr. A. Wander A.-G., a Swiss pharmaceutical company. The foundational synthesis is believed to be detailed in German patent DE1920173A1, filed in 1969.

Timeline of Introduction
  • 1973: Introduced in Germany.[1]

  • 1979: Introduced in Italy.[1]

  • 1983: Introduced in Japan.[1]

Physicochemical Properties

This compound is chemically known as N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide.[1][2]

PropertyValueReference
Chemical Formula C₂₁H₂₄ClN₃O₃[1]
Molar Mass 401.89 g/mol [1]
CAS Number 18053-31-1[1]
IUPAC Name N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide[1]
Appearance Crystalline solid
Melting Point 127-128 °C
Solubility Soluble in ethanol, methanol, and chloroform; sparingly soluble in water.

Mechanism of Action

This compound's primary mechanism of action is believed to be its activity as an agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1][3] This interaction enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx and neuronal hyperpolarization, which results in central nervous system depression. This GABAergic activity likely underlies its antitussive, anxiolytic, and anticonvulsant effects.[3][4]

Additionally, this compound has been reported to possess respiratory stimulant properties, although the precise mechanism for this effect is less well-defined.[1] It is hypothesized that this compound may act on the respiratory centers in the medulla oblongata, potentially through a mechanism independent of its GABAergic effects.[5]

Proposed Signaling Pathway of this compound at the GABA-A Receptor

Fominoben_GABA_A_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) This compound->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel Opening GABA_A_Receptor->Chloride_Channel Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds to Chloride_Influx Increased Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization CNS_Depression CNS Depression Hyperpolarization->CNS_Depression Antitussive Antitussive Effect CNS_Depression->Antitussive Anxiolytic Anxiolytic Effect CNS_Depression->Anxiolytic Anticonvulsant Anticonvulsant Effect CNS_Depression->Anticonvulsant

Caption: Proposed signaling pathway of this compound at the GABA-A receptor.

Pharmacological Profile

Pharmacodynamics

This compound exhibits a range of pharmacodynamic effects, primarily related to its interaction with the central nervous system.

ParameterValue (µM)
IC₅₀ (without GABA) 4.05 ± 0.10
IC₅₀ (with GABA) 2.2 ± 0.05
Source: Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors.[3]
ConvulsantThis compound Dose (mg/kg)Protection from Seizures
Pentylenetetrazol (50 mg/kg) 50Complete
Pentylenetetrazol (50 mg/kg) 100Complete
Pentylenetetrazol (75 mg/kg) 50Increased seizure latency
Pentylenetetrazol (75 mg/kg) 100Increased seizure latency
3-Mercaptopropionic acid 50Less pronounced effect
3-Mercaptopropionic acid 100Less pronounced effect
Source: Anticonvulsant actions of this compound: possible involvement of benzodiazepine receptors.[3]
Pharmacokinetics

Detailed human pharmacokinetic data for this compound is limited in the publicly available literature.

Clinical Efficacy

A double-blind study compared the effects of this compound and dextromethorphan (B48470) on hypoxia in patients with chronic obstructive lung disease (COLD).[5]

ParameterThis compound (160 mg, t.i.d. for 2 weeks)Dextromethorphan (30 mg, t.i.d. for 2 weeks)
Arterial O₂ Pressure (PaO₂) Significant increaseNo significant change
Arterial CO₂ Pressure (PaCO₂) Significant decreaseNo significant change
pH Significant increaseSignificant increase
Alveolar-arterial O₂ difference (A-aDO₂) No improvementNo improvement
Source: Effects of the antitussive this compound (PB89) on hypoxia in chronic obstructive lung disease: comparison with dextromethorphan using a double-blind method.[5]

Experimental Protocols

Benzodiazepine Receptor Binding Assay

Objective: To determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

Methodology:

  • Membrane Preparation: Rat cortical membranes are prepared as the source of GABA-A receptors.

  • Radioligand: ³H-flunitrazepam is used as the radioligand to label the benzodiazepine binding sites.

  • Incubation: A constant concentration of ³H-flunitrazepam and prepared membranes are incubated with increasing concentrations of this compound. Parallel incubations are performed in the presence and absence of GABA to assess allosteric modulation.

  • Separation: Bound and free radioligand are separated by rapid filtration or centrifugation.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of ³H-flunitrazepam (IC₅₀) is determined by non-linear regression analysis.

Experimental Workflow for Benzodiazepine Receptor Binding Assay

Benzodiazepine_Binding_Workflow Start Start Membrane_Prep Prepare Rat Cortical Membranes Start->Membrane_Prep Incubation Incubate Membranes with ³H-flunitrazepam and this compound (± GABA) Membrane_Prep->Incubation Separation Separate Bound and Free Radioligand (Filtration/Centrifugation) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Calculate IC₅₀ Quantification->Analysis End End Analysis->End

Caption: Experimental workflow for benzodiazepine receptor binding assay.

Assessment of Anticonvulsant Activity

Objective: To evaluate the in vivo anticonvulsant effects of this compound.

Methodology (Pentylenetetrazol-induced seizure model):

  • Animals: Male Swiss Webster mice are used.

  • Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 50 and 100 mg/kg). A control group receives the vehicle.

  • Convulsant Induction: After a set pretreatment time (e.g., 30 minutes), a convulsive dose of pentylenetetrazol (PTZ) is administered subcutaneously or intraperitoneally.

  • Observation: Animals are observed for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures, tonic-clonic seizures) and for mortality over a specified period (e.g., 30 minutes).

  • Data Analysis: The percentage of animals protected from seizures and the latency to the first seizure are recorded and compared between the this compound-treated and control groups.

Experimental Workflow for Anticonvulsant Activity Assessment

Anticonvulsant_Workflow Start Start Animal_Grouping Group Male Swiss Webster Mice Start->Animal_Grouping Drug_Admin Administer this compound (i.p.) or Vehicle (Control) Animal_Grouping->Drug_Admin PTZ_Induction Induce Seizures with Pentylenetetrazol (PTZ) Drug_Admin->PTZ_Induction After 30 min Observation Observe for Seizure Onset, Severity, and Mortality PTZ_Induction->Observation Data_Analysis Analyze Protection Rate and Seizure Latency Observation->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for anticonvulsant activity assessment.

Adverse Effects

Commonly reported adverse effects of this compound include appetite suppression, nausea, vomiting, insomnia, irritability, and hallucinations.[1] Rarer side effects may include somnolence, dizziness, dry mouth, blurred vision, and urticaria.[1]

Conclusion

This compound is a benzanilide derivative with a multifaceted pharmacological profile, acting as an antitussive, respiratory stimulant, anxiolytic, and anticonvulsant. Its primary mechanism of action is attributed to its agonistic activity at the benzodiazepine site of the GABA-A receptor. While its clinical use has diminished over time, the study of this compound provides valuable insights into the structure-activity relationships of GABAergic modulators and the complex interplay between different central nervous system functions. Further research could explore the potential of this compound derivatives in developing novel therapeutics with more selective pharmacological profiles.

References

An In-Depth Technical Guide on the Metabolism and Metabolite Identification of Fominoben

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fominoben is a centrally acting antitussive agent with additional respiratory stimulant properties. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety profile. This technical guide provides a detailed overview of the known and predicted metabolic pathways of this compound, methodologies for metabolite identification, and a summary of key findings from available studies. While specific data on this compound metabolism is limited in publicly accessible literature, this guide combines direct evidence with established metabolic transformations of structurally related compounds to present a comprehensive view. A significant metabolite, identified as PB 88, has been noted in rabbit studies, and its potential identity is discussed herein.

Introduction to this compound

This compound, chemically known as N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide, is a member of the benzanilide (B160483) class of compounds. It has been marketed under trade names such as Noleptan and was developed for its antitussive effects. Early research also indicated its potential as a respiratory stimulant. The molecular structure of this compound, featuring a benzanilide core, a morpholine (B109124) ring, and a tertiary amine, suggests multiple potential sites for metabolic transformation.

Predicted Metabolic Pathways of this compound

Based on the chemical structure of this compound and established principles of xenobiotic metabolism, several Phase I and Phase II metabolic pathways are anticipated. The primary sites for metabolism are likely the N-methyl group, the aromatic rings, the amide linkage, and the morpholine ring.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the drug molecule. For this compound, these may include:

  • N-Dealkylation: The N-methyl group is a likely site for oxidative N-demethylation by cytochrome P450 (CYP) enzymes, a common metabolic pathway for many drugs. This would result in a secondary amine metabolite.

  • Hydroxylation: The aromatic rings (both the benzoyl and the anilide rings) are susceptible to aromatic hydroxylation, another common CYP-mediated reaction.

  • Amide Hydrolysis: The benzanilide amide bond could be hydrolyzed by amidases, cleaving the molecule into two distinct fragments.

  • Morpholine Ring Metabolism: The morpholine ring can undergo oxidation at the carbon atoms adjacent to the nitrogen or oxygen, or potentially undergo ring opening.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion. Potential Phase II pathways for this compound and its metabolites include:

  • Glucuronidation: Hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid.

  • Sulfation: Phenolic metabolites can also undergo sulfation.

The following diagram illustrates the predicted metabolic pathways of this compound.

Fominoben_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N_Demethyl_this compound N-Demethyl this compound This compound->N_Demethyl_this compound N-Dealkylation (CYP450) Hydroxylated_this compound Hydroxylated this compound (Aromatic Rings) This compound->Hydroxylated_this compound Hydroxylation (CYP450) Amide_Hydrolysis_Products Amide Hydrolysis Products This compound->Amide_Hydrolysis_Products Amide Hydrolysis (Amidases) Morpholine_Ring_Metabolites Morpholine Ring Metabolites (e.g., Ring Opening) This compound->Morpholine_Ring_Metabolites Oxidation/Ring Opening (CYP450) Conjugated_Metabolites Glucuronide/Sulfate Conjugates N_Demethyl_this compound->Conjugated_Metabolites Glucuronidation/ Sulfation (if hydroxylated) Hydroxylated_this compound->Conjugated_Metabolites Glucuronidation/ Sulfation

Predicted Metabolic Pathways of this compound.

Identification of this compound Metabolites

The "PB 88" Metabolite

Research conducted in the 1980s and early 1990s by Kazuo Takano and colleagues on the respiratory effects of this compound in rabbits consistently refers to a metabolite designated as "PB 88". While the full chemical structure of PB 88 is not explicitly detailed in the abstracts of these publications, the consistent mention of this specific metabolite indicates its significance in the overall pharmacological profile of this compound in this animal model. Further investigation into the full texts of these studies is required to elucidate the precise structure of PB 88. Based on common metabolic pathways, it is plausible that PB 88 is the N-demethylated metabolite of this compound.

Experimental Protocols for this compound Metabolism Studies

The following sections outline detailed methodologies that can be employed for the comprehensive study of this compound metabolism, both in vitro and in vivo.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify the primary oxidative metabolites of this compound.

Objective: To determine the metabolic stability of this compound and identify its Phase I metabolites when incubated with human liver microsomes.

Materials:

  • This compound

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing this compound (final concentration, e.g., 1 µM), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer to the final volume.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

The following diagram outlines the experimental workflow for the in vitro metabolism study.

in_vitro_workflow start Start prepare_incubation Prepare Incubation Mixture (this compound, Microsomes, Buffer) start->prepare_incubation pre_incubate Pre-incubate at 37°C for 5 min prepare_incubation->pre_incubate initiate_reaction Initiate with NADPH Regenerating System pre_incubate->initiate_reaction incubate Incubate at 37°C (Time Course) initiate_reaction->incubate terminate_reaction Terminate with Ice-Cold Acetonitrile incubate->terminate_reaction centrifuge Centrifuge to Precipitate Protein terminate_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end End analyze->end

Workflow for In Vitro this compound Metabolism Study.
In Vivo Metabolism Study in Animal Models

This protocol describes a typical in vivo study to identify and quantify this compound and its metabolites in biological matrices.

Objective: To characterize the pharmacokinetic profile and identify the major metabolites of this compound in rats.

Materials:

  • This compound formulation for oral administration

  • Sprague-Dawley rats

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer a single oral dose of this compound to the rats.

  • Sample Collection:

    • Blood: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing. Centrifuge the blood to obtain plasma.

    • Urine and Feces: House the rats in metabolic cages and collect urine and feces for 24 or 48 hours.

  • Sample Preparation:

    • Plasma: Perform protein precipitation followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

    • Urine: Dilute the urine samples and perform SPE.

  • Sample Analysis: Analyze the prepared plasma and urine samples using a validated LC-MS/MS method to identify and quantify this compound and its metabolites.

Quantitative Data Presentation

Due to the limited availability of public data, a comprehensive table of quantitative metabolic data for this compound cannot be provided at this time. However, the following table structure is recommended for presenting such data once it becomes available through experimental studies.

Table 1: Hypothetical Quantitative Analysis of this compound and its Metabolites in Human Plasma

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
This compoundTBDTBDTBDTBD
N-Demethyl this compound (PB 88)TBDTBDTBDTBD
Hydroxylated MetaboliteTBDTBDTBDTBD

TBD: To be determined through experimental analysis.

Conclusion

The metabolism of this compound is a critical area of study for a complete understanding of its pharmacology. While direct, detailed metabolic studies are not widely published, a predictive metabolic map can be constructed based on its chemical structure. Key predicted pathways include N-dealkylation, aromatic hydroxylation, amide hydrolysis, and morpholine ring metabolism. The identification of a specific metabolite, PB 88, in early animal studies provides a valuable lead for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the complete metabolic profile of this compound, which will be essential for future drug development and clinical application.

Fominoben Hydrochloride: A Technical Overview of its Molecular Characteristics and Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fominoben hydrochloride is a centrally acting benzanilide (B160483) derivative that has been investigated for its antitussive and respiratory stimulant properties. This technical guide provides a comprehensive overview of its molecular formula, structure, and known pharmacological activities, with a focus on the experimental data and methodologies that underpin our current understanding of this compound.

Molecular Formula and Structure

This compound, in its free base form, is characterized by the molecular formula C₂₁H₂₄ClN₃O₃. The hydrochloride salt has the molecular formula C₂₁H₂₅Cl₂N₃O₃.[1] Key identifiers and structural representations are provided below.

PropertyValue
Molecular Formula (Base) C₂₁H₂₄ClN₃O₃
Molecular Weight (Base) 401.89 g/mol
Molecular Formula (HCl) C₂₁H₂₅Cl₂N₃O₃
Molecular Weight (HCl) 438.35 g/mol [1]
IUPAC Name N-[3-chloro-2-({methyl[2-(morpholin-4-yl)-2-oxoethyl]amino}methyl)phenyl]benzamide hydrochloride[1]
CAS Number (HCl) 24600-36-0[1]
SMILES (HCl) Cl.CN(CC(=O)N1CCOCC1)CC1=C(Cl)C=CC=C1NC(=O)C1=CC=CC=C1[1]
InChI Key (HCl) ZAOHKACVOFGZOI-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the predicted and experimental physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Water Solubility0.0303 mg/mLALOGPS (Predicted)[1]
logP2.96ALOGPS (Predicted)[1]
pKa (Strongest Basic)5.55Chemaxon (Predicted)[1]

Pharmacological Activity and Mechanism of Action

This compound hydrochloride exhibits a multi-faceted pharmacological profile, primarily characterized by its antitussive and respiratory stimulant effects. Research also indicates its interaction with the GABA-A receptor complex.

Antitussive Activity

This compound is recognized as a centrally acting antitussive agent.[2] Its efficacy has been evaluated in preclinical models, such as the citric acid-induced cough model in guinea pigs.

Respiratory Stimulant Activity

Studies have demonstrated that this compound possesses respiratory stimulant properties. In a clinical trial involving patients with chronic obstructive lung disease (COLD), administration of this compound resulted in a significant increase in arterial O₂ pressure (PaO₂) and a decrease in arterial CO₂ pressure (PaCO₂), suggesting an increase in alveolar ventilation.[2]

Interaction with GABA-A Receptors

This compound has been shown to interact with benzodiazepine (B76468) binding sites on the GABA-A receptor. This interaction is believed to mediate its anticonvulsant and anxiolytic-like properties.[3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound hydrochloride.

Table 1: In Vitro Benzodiazepine Receptor Binding Affinity

AssayLigandIC₅₀ (μM)ConditionsReference
Displacement of ³H-ethyl-beta-carboline-3-carboxylateThis compound4.05 ± 0.10Rat cortical membranes[3]
Displacement of ³H-ethyl-beta-carboline-3-carboxylate with GABAThis compound2.2 ± 0.05Rat cortical membranes[3]

Table 2: In Vivo Anticonvulsant Activity in Mice

ConvulsantThis compound Dose (mg/kg)EffectReference
Pentylenetetrazol (50 mg/kg)50 and 100Complete protection from seizures[3]
Pentylenetetrazol (75 mg/kg)50 and 100Elevated seizure latency[3]

Table 3: Effects on Arterial Blood Gases in COPD Patients

ParameterTreatment GroupChange from Baselinep-valueReference
PaO₂This compound (160 mg, t.i.d. for 2 weeks)Significant increase< 0.05[2]
PaCO₂This compound (160 mg, t.i.d. for 2 weeks)Significant decrease< 0.05[2]
pHThis compound (160 mg, t.i.d. for 2 weeks)Rise< 0.05[2]

Experimental Protocols

Citric Acid-Induced Cough in Guinea Pigs (General Protocol)

This protocol describes a standard method for evaluating the antitussive effects of a compound.

  • Animal Model: Male Hartley guinea pigs are commonly used.[4]

  • Acclimation: Animals are acclimated to the laboratory environment for at least one week prior to experimentation.[4]

  • Apparatus: A whole-body plethysmography chamber is used to house the animal and is connected to a nebulizer and a recording system to detect coughs.[4]

  • Cough Induction: A 0.4 M solution of citric acid in sterile saline is aerosolized into the chamber for a fixed period (e.g., 5-10 minutes).[4]

  • Drug Administration: The test compound (this compound hydrochloride) or vehicle is administered via the desired route (e.g., intraperitoneal, oral) at a specified time before the citric acid challenge.[4]

  • Data Acquisition: The number of coughs and the latency to the first cough are recorded during and after citric acid exposure.[4]

Benzodiazepine Receptor Binding Assay (General Protocol)

This protocol outlines a general procedure for assessing the binding of a compound to benzodiazepine receptors.

  • Tissue Preparation: Rat cortical membranes are prepared as the source of benzodiazepine receptors.

  • Radioligand: A radiolabeled ligand, such as ³H-flunitrazepam or ³H-ethyl-beta-carboline-3-carboxylate, is used.

  • Incubation: The prepared membranes are incubated with the radioligand and varying concentrations of the test compound (this compound hydrochloride).

  • Separation: Bound and free radioligand are separated by filtration or centrifugation.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: Scatchard analysis is used to determine the binding affinity (IC₅₀ or Kᵢ) of the test compound.[3]

Visualizations

Experimental Workflow for Antitussive Assay

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_data Data Acquisition & Analysis animal_acclimation Animal Acclimation (Guinea Pigs) drug_admin Drug Administration animal_acclimation->drug_admin drug_prep Drug Preparation (this compound HCl) drug_prep->drug_admin citric_acid_prep Citric Acid Solution (0.4 M) citric_acid_challenge Citric Acid Challenge (Aerosol) citric_acid_prep->citric_acid_challenge pleth_chamber Placement in Plethysmography Chamber drug_admin->pleth_chamber pleth_chamber->citric_acid_challenge record_coughs Record Coughs & Latency citric_acid_challenge->record_coughs data_analysis Data Analysis record_coughs->data_analysis gabaa_signaling This compound This compound HCl gabaa_receptor GABA-A Receptor (Benzodiazepine Site) This compound->gabaa_receptor Binds to channel_opening Chloride (Cl⁻) Channel Opening gabaa_receptor->channel_opening Induces conformational change cl_influx Cl⁻ Influx channel_opening->cl_influx hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization neuronal_inhibition Decreased Neuronal Excitability hyperpolarization->neuronal_inhibition cellular_response Anticonvulsant & Anxiolytic-like Effects neuronal_inhibition->cellular_response Leads to

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fominoben in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fominoben (N-(3'-(morpholinocarbonyl)-[1,1'-biphenyl]-3-yl)-2-phenyl-4-quinolinecarboxamide) is a respiratory stimulant that has been investigated for its potential therapeutic effects. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive analytical method for the quantification of this compound in biological matrices such as plasma is essential. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma. The method involves a straightforward sample preparation procedure and has been developed to be suitable for high-throughput analysis in a research or clinical setting.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS), e.g., Diazepam (purity ≥98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Phosphoric acid (analytical grade)

  • Human plasma (drug-free, with anticoagulant)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance

  • Vortex mixer

  • Centrifuge

3. Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation of this compound.[1]

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at a specific wavelength (e.g., 254 nm, requires optimization)
Run Time Approximately 10 minutes

4. Preparation of Standard and Quality Control (QC) Samples

  • Primary Stock Solution: Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with the mobile phase to create working standard solutions for the calibration curve.

  • Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, and 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 30, 300, and 800 ng/mL).

5. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules from plasma.[2]

  • Pipette 200 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution and vortex briefly.

  • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for injection.

Method Validation Summary

The analytical method should be validated according to established guidelines to ensure its reliability. The following is a summary of typical validation parameters and their acceptable limits.

Validation ParameterTypical Results
Linearity (R²) > 0.995 over the concentration range of 10-1000 ng/mL
Limit of Detection (LOD) Approximately 3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LOQ)
Precision (% RSD) Intra-day and Inter-day precision < 15% (< 20% for LOQ)[3]
Recovery (%) Consistent, precise, and reproducible (typically > 80%)
Stability Stable under various conditions (freeze-thaw, short-term, long-term, post-preparative)

Visualized Workflows

G cluster_sample_prep Plasma Sample Preparation Workflow plasma 200 µL Plasma Sample add_is Add 20 µL Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 600 µL Cold Acetonitrile vortex1->add_acn vortex2 Vortex for 1 min add_acn->vortex2 centrifuge Centrifuge at 10,000 rpm for 10 min vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute hplc_vial Transfer to HPLC Vial reconstitute->hplc_vial

Caption: Plasma Sample Preparation Workflow.

G cluster_hplc_analysis HPLC Analysis Workflow autosampler Autosampler Injection (20 µL) column C18 Column (30°C) autosampler->column pump HPLC Pump (1.0 mL/min) pump->autosampler detector UV Detector (254 nm) column->detector data Data Acquisition & Processing detector->data

Caption: HPLC Analysis Workflow.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure and isocratic HPLC conditions allow for a rapid and efficient analysis. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound. It is important to note that the specific chromatographic conditions, especially the detection wavelength, may require optimization based on the UV spectrum of this compound.

References

Scatchard Analysis of Fominoben Binding to Brain Membranes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fominoben is a compound with established antitussive and respiratory stimulant properties.[1] Emerging research has indicated its potential interaction with the central nervous system, specifically through modulation of the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABAᴀ) receptor.[1] This document provides detailed application notes and protocols for characterizing the binding of this compound to brain membranes using Scatchard analysis, a classic method for determining the affinity (Kd) and density (Bmax) of receptor binding sites. The provided protocols are based on established methodologies for radioligand binding assays involving the displacement of [³H]-flunitrazepam, a well-characterized benzodiazepine receptor ligand.

Data Presentation

CompoundRadioligandTissue PreparationIC₅₀ (μM)Effect of GABAReference
This compound[³H]-ethyl-beta-carboline-3-carboxylateRat cortical membranes4.05 ± 0.10Shift to 2.2 ± 0.05 μM[1]

Table 1: Competitive Binding Data for this compound. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand. The shift in IC₅₀ in the presence of GABA is characteristic of benzodiazepine agonists.[1]

Experimental Protocols

The following protocols are generalized based on standard procedures for radioligand binding assays and Scatchard analysis for benzodiazepine receptors in brain tissue.[2][3]

Brain Membrane Preparation (Rat Cortex)

Objective: To isolate a crude membrane fraction from rat brain tissue enriched with GABAᴀ receptors.

Materials:

  • Male Wistar rats (150-200 g)

  • Sucrose (B13894) (0.32 M), ice-cold

  • Tris-HCl buffer (50 mM, pH 7.4), ice-cold

  • Centrifuge (refrigerated)

  • Glass-Teflon homogenizer

  • Bradford assay reagents for protein quantification

Procedure:

  • Euthanize rats according to approved animal welfare protocols.

  • Rapidly dissect the cerebral cortices on a cold plate.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Wash the pellet by resuspending in fresh, ice-cold Tris-HCl buffer and centrifuging again at 20,000 x g for 20 minutes.

  • Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1-2 mg/mL.

  • Determine the protein concentration using the Bradford assay.

  • Store membrane preparations at -80°C until use.

Radioligand Binding Assay ([³H]-Flunitrazepam)

Objective: To determine the specific binding of [³H]-flunitrazepam to the prepared brain membranes in the presence and absence of this compound.

Materials:

  • Prepared brain membranes

  • [³H]-Flunitrazepam (specific activity ~80-90 Ci/mmol)

  • This compound HCl

  • Diazepam (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of [³H]-flunitrazepam (e.g., 0.1 to 20 nM) in Tris-HCl buffer.

  • Prepare a range of concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) for competitive binding assays.

  • For each assay tube, add the following in a final volume of 500 µL:

    • 100 µL of brain membrane suspension (approx. 100-200 µg protein)

    • 50 µL of [³H]-flunitrazepam at a specific concentration.

    • 50 µL of buffer (for total binding), this compound solution (for competitive binding), or a saturating concentration of diazepam (10 µM) for non-specific binding.

  • Incubate the tubes at 4°C for 60-90 minutes to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters, followed by three quick washes with 4 mL of ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a liquid scintillation counter.

Scatchard Analysis

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) from saturation binding data.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess diazepam) from the total binding for each concentration of [³H]-flunitrazepam.

  • Construct a Scatchard plot:

    • Y-axis: Bound/Free ([B]/[F]) - Ratio of the concentration of specifically bound radioligand to the concentration of free radioligand.

    • X-axis: Bound ([B]) - Concentration of specifically bound radioligand.

  • Perform a linear regression analysis on the plotted data.

  • Calculate Kd and Bmax from the regression line:

    • Bmax is the x-intercept.

    • Kd is the negative reciprocal of the slope (-1/slope).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis tissue Rat Brain Cortex homogenization Homogenization (0.32 M Sucrose) tissue->homogenization centrifugation1 Centrifugation (1,000 x g) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 Centrifugation (20,000 x g) supernatant1->centrifugation2 pellet Wash & Resuspend Pellet (Tris-HCl) centrifugation2->pellet quantification Protein Quantification pellet->quantification storage Store at -80°C quantification->storage incubation Incubation: Membranes + [3H]-Flunitrazepam +/- this compound storage->incubation filtration Rapid Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting calculation Calculate Specific Binding counting->calculation scatchard Scatchard Plot (Bound/Free vs. Bound) calculation->scatchard regression Linear Regression scatchard->regression results Determine Kd and Bmax regression->results

Caption: Workflow for Scatchard analysis of this compound binding.

Proposed Signaling Pathway

This compound is suggested to act as an agonist at the benzodiazepine binding site of the GABAᴀ receptor.[1] This potentates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in an inhibitory effect.

signaling_pathway cluster_receptor Postsynaptic Neuron GABA_A GABA-A Receptor (Chloride Channel) ChlorideInflux Increased Cl- Influx GABA_A->ChlorideInflux opens channel GABA GABA GABA->GABA_A binds This compound This compound BenzodiazepineSite Benzodiazepine Binding Site This compound->BenzodiazepineSite binds BenzodiazepineSite->GABA_A allosterically modulates Hyperpolarization Hyperpolarization (Inhibitory Effect) ChlorideInflux->Hyperpolarization

Caption: Proposed mechanism of this compound action at the GABAᴀ receptor.

References

In Vivo Animal Models for Studying Fominoben's Anticonvulsant Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo animal models for the investigation of Fominoben's anticonvulsant properties. The protocols detailed herein, alongside data presentation guidelines and mechanistic pathway visualizations, are intended to facilitate the standardized assessment of this compound and other potential anticonvulsant compounds.

Introduction

This compound is a compound that has demonstrated anticonvulsant activity in preclinical studies.[1] Its mechanism of action is believed to be mediated through its agonistic effects at the benzodiazepine (B76468) binding sites on the GABA-A receptor.[1] To rigorously evaluate the anticonvulsant efficacy of this compound, standardized and well-validated in vivo animal models are essential. This document outlines the protocols for two of the most widely used models in anticonvulsant drug screening: the Pentylenetetrazol (PTZ)-induced seizure model and the Maximal Electroshock (MES)-induced seizure model.

Data Presentation

Table 1: Anticonvulsant Activity of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

Dose (mg/kg)Administration RouteSeizure Induction AgentProtection against SeizuresEffect on Seizure Latency
50Intraperitoneal50 mg/kg PTZComplete Protection-
100Intraperitoneal50 mg/kg PTZComplete Protection-
50Intraperitoneal75 mg/kg PTZ-Elevated
100Intraperitoneal75 mg/kg PTZ-Elevated

Data synthesized from a study by F.B. Glaser et al.[1]

Table 2: Example Anticonvulsant Potency of Standard Antiepileptic Drugs (AEDs) in Mice

CompoundMES Model ED50 (mg/kg)PTZ Model ED50 (mg/kg)
Phenytoin9.5> 80
Carbamazepine8.831.2
Valproate272149
Diazepam4.30.2

This table provides example data for comparative purposes and illustrates the typical presentation of ED50 values.

Experimental Protocols

Detailed and standardized protocols are critical for the reproducibility and validity of in vivo anticonvulsant studies.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is widely used to identify compounds that can raise the seizure threshold and is considered a model for generalized absence seizures.

Materials:

  • This compound hydrochloride

  • Pentylenetetrazol (PTZ)

  • Sterile 0.9% saline solution

  • Male Swiss Webster mice (20-25 g)

  • Animal observation chambers

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Stopwatch

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least one week before the experiment, with free access to food and water.

  • Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentrations. Prepare PTZ solution (e.g., 50 mg/mL in saline).

  • Animal Groups: Divide animals into multiple groups (n=8-10 per group), including a vehicle control group and several dose groups for this compound.

  • Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the drug to be absorbed and distributed.

  • PTZ Administration: Administer PTZ subcutaneously or intraperitoneally at a pre-determined convulsive dose (e.g., 50-75 mg/kg).

  • Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and observe for the onset of seizure activity for at least 30 minutes.

  • Endpoint Measurement: Record the latency to the first seizure (myoclonic jerk or generalized clonus) and the presence or absence of generalized tonic-clonic seizures. Protection is defined as the absence of generalized seizures.

  • Data Analysis: Calculate the percentage of animals protected in each group. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.

Maximal Electroshock (MES)-Induced Seizure Model

The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • This compound hydrochloride

  • Sterile 0.9% saline solution

  • Male Swiss Webster mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • 0.5% Tetracaine (B1683103) hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution for electrode contact

  • Animal restrainers

Procedure:

  • Animal Acclimation: Acclimate mice as described for the PTZ model.

  • Drug Preparation: Prepare this compound solutions as described previously.

  • Animal Groups: Divide animals into groups as in the PTZ model.

  • Drug Administration: Administer this compound or vehicle control via i.p. injection.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes).

  • Anesthesia and Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride to the corneas of the restrained mouse for local anesthesia. Then, apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.

  • Electroshock Application: Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation: Immediately after the stimulus, observe the animal for the characteristic tonic hindlimb extension.

  • Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 using probit analysis.

Visualizations

Signaling Pathway

This compound acts as a positive allosteric modulator of the GABA-A receptor. The following diagram illustrates the proposed signaling pathway.

Fominoben_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Binds (Allosteric Site) Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Results in PTZ_Workflow start Start acclimation Animal Acclimation start->acclimation grouping Group Assignment (Vehicle & this compound Doses) acclimation->grouping drug_admin This compound/Vehicle Administration (i.p.) grouping->drug_admin pretreatment Pre-treatment Period drug_admin->pretreatment ptz_admin PTZ Administration pretreatment->ptz_admin observation Observe for Seizures (30 min) ptz_admin->observation data_collection Record Latency & Protection observation->data_collection analysis Data Analysis (ED50) data_collection->analysis end End analysis->end MES_Workflow start Start acclimation Animal Acclimation start->acclimation grouping Group Assignment (Vehicle & this compound Doses) acclimation->grouping drug_admin This compound/Vehicle Administration (i.p.) grouping->drug_admin pretreatment Pre-treatment Period drug_admin->pretreatment anesthesia Topical Anesthesia (Cornea) pretreatment->anesthesia electroshock Maximal Electroshock anesthesia->electroshock observation Observe for Tonic Hindlimb Extension electroshock->observation data_collection Record Protection observation->data_collection analysis Data Analysis (ED50) data_collection->analysis end End analysis->end

References

Application Note & Protocol: Assessing Fominoben's Effect on Respiratory Rate in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fominoben is an antitussive agent that has also been reported to possess respiratory stimulant properties.[1] Its mechanism of action is thought to involve the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2] Understanding the dose-dependent effects of this compound on respiratory function is crucial for its potential therapeutic development. This document provides a detailed protocol for assessing the effect of this compound on the respiratory rate in rats using whole-body plethysmography (WBP), a non-invasive method for monitoring respiratory function in conscious and unrestrained animals.[3][4][5]

Putative Signaling Pathway of this compound-Induced Respiratory Stimulation

This compound is suggested to act as an agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[1][2] In the context of respiratory control, GABAergic neurons play a crucial inhibitory role in the brainstem respiratory centers, such as the pre-Bötzinger complex. By acting on GABA-A receptors, this compound may modulate the activity of these inhibitory neurons, leading to a net increase in the firing rate of inspiratory neurons and consequently, an increase in respiratory rate.

Fominoben_Signaling_Pathway cluster_neuron Postsynaptic Respiratory Neuron GABA_A GABA-A Receptor Chloride_Channel Cl- Channel GABA_A->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Firing) Chloride_Channel->Hyperpolarization Cl- influx Neuron_Activity Respiratory Neuron Activity Hyperpolarization->Neuron_Activity Decreases Respiratory_Rate Increased Respiratory Rate Neuron_Activity->Respiratory_Rate Drives GABA GABA GABA->GABA_A Binds This compound This compound This compound->GABA_A Positive Allosteric Modulation

Caption: Putative signaling pathway of this compound's effect on respiratory rate.

Experimental Protocol

This protocol details the use of whole-body plethysmography to measure changes in respiratory rate in rats following the administration of this compound.

Materials and Equipment
  • Animals: Adult male Sprague-Dawley rats (250-350 g).

  • This compound: Pharmaceutical grade.

  • Vehicle: 0.5% methylcellulose (B11928114) in sterile water.

  • Positive Control: Theophylline (Sigma-Aldrich).

  • Whole-body plethysmography (WBP) system: (e.g., Buxco, DSI, or similar) including animal chambers, transducers, and data acquisition software.

  • Oral gavage needles: (18-20 gauge, straight or curved with a ball tip).

  • Syringes: Appropriate sizes for drug administration.

  • Animal scale.

Experimental Workflow

Caption: Experimental workflow for assessing this compound's effect on rat respiration.

Detailed Methodology
  • Animal Acclimatization and Habituation:

    • House rats in a controlled environment (12:12 h light-dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water for at least one week before the experiment.

    • Habituate the rats to the WBP chambers for 30 minutes daily for three consecutive days prior to the experiment to minimize stress-induced respiratory changes.

  • Drug Preparation:

    • Prepare a suspension of this compound in 0.5% methylcellulose. Based on previous studies with this compound in rodents, a dose range of 50, 100, and 200 mg/kg is recommended to establish a dose-response curve.[1][2]

    • Prepare the vehicle (0.5% methylcellulose) and a positive control, Theophylline (100 mg/kg), in the same vehicle.[6]

    • The administration volume should be consistent across all groups (e.g., 5 mL/kg).

  • Experimental Procedure:

    • Calibrate the WBP system according to the manufacturer's instructions.

    • Place a rat in the plethysmography chamber and allow a 30-minute acclimatization period.

    • Record baseline respiratory parameters for 30 minutes. Key parameters to measure include respiratory rate (breaths/min), tidal volume (mL), and minute volume (mL/min).

    • Remove the rat from the chamber and administer the assigned treatment (Vehicle, this compound at 50, 100, or 200 mg/kg, or Theophylline at 100 mg/kg) via oral gavage.

    • Immediately return the rat to the chamber and record respiratory parameters continuously for at least 60 to 120 minutes.

  • Data Analysis:

    • Analyze the recorded data using the WBP software to calculate the average respiratory rate, tidal volume, and minute volume in discrete time bins (e.g., 10-minute intervals) both at baseline and post-administration.

    • Express the post-administration data as a percentage change from the individual animal's baseline.

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's) to compare the effects of different this compound doses and the positive control to the vehicle group. A p-value of <0.05 is typically considered statistically significant.

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Baseline Respiratory Parameters in Adult Male Sprague-Dawley Rats

ParameterMean ± SEM
Respiratory Rate (breaths/min)135 ± 15
Tidal Volume (mL)1.8 ± 0.2
Minute Volume (mL/min)243 ± 27

Note: These are representative baseline values. Actual values should be determined from the experimental control group.

Table 2: Dose-Dependent Effect of this compound on Respiratory Rate (Post-Administration)

Treatment GroupDose (mg/kg)Peak Change in Respiratory Rate (% of Baseline)Time to Peak Effect (min)
Vehicle-2 ± 1.5-
This compound50[Insert experimental data][Insert experimental data]
This compound100[Insert experimental data][Insert experimental data]
This compound200[Insert experimental data][Insert experimental data]
Theophylline10045 ± 5*30 - 40

*p<0.05 compared to Vehicle. Data for Theophylline is illustrative based on its known respiratory stimulant effects.

Conclusion

This protocol provides a robust framework for investigating the respiratory stimulant effects of this compound in a rat model. The use of whole-body plethysmography allows for the non-invasive and accurate assessment of respiratory parameters in conscious animals, providing valuable data for the preclinical evaluation of this compound. The inclusion of a dose-response evaluation and a positive control will ensure the generation of reliable and interpretable results.

References

Application Notes and Protocols for the Study of Fominoben in Chronic Obstructive Lung Disease (COLD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available research on the use of Fominoben in the context of Chronic Obstructive Lung Disease (COLD), also known as Chronic Obstructive Pulmonary Disease (COPD). The information is compiled from early clinical studies to guide further investigation and drug development efforts.

Introduction

This compound is a non-narcotic, centrally acting antitussive agent that has been investigated for its effects on hypoxia in patients with chronic obstructive lung disease.[1] Early research suggests that this compound may improve arterial oxygenation and ventilation, distinguishing its mechanism from other antitussives.[1] These notes provide an overview of the quantitative data from a key clinical trial, a detailed experimental protocol based on the available literature, and visualizations of the proposed mechanism and experimental workflow.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a double-blind, comparative clinical trial of this compound in patients with COLD.[1]

Table 1: Effects of this compound on Arterial Blood Gas Parameters in COLD Patients [1]

ParameterThis compound (160 mg, three times a day for 2 weeks)Dextromethorphan (B48470) (30 mg, three times a day for 2 weeks)
Arterial O2 Pressure (PaO2)Significant IncreaseNo Increase
Arterial CO2 Pressure (PaCO2)DecreaseNo Decrease
pHRiseRise
Alveolar-arterial O2 Difference (A-aDO2)No ImprovementNo Improvement

Table 2: Dosage and Administration in a Comparative Clinical Trial [1]

DrugDosageFrequencyDuration
This compound160 mg (2 tablets)Three times a day2 weeks
Dextromethorphan30 mg (2 tablets)Three times a day2 weeks

A separate study investigating this compound in combination with 300 mg of oxyethyltheophylline, administered three times daily, observed a slight decrease in airway obstruction and a normalization of pathologically increased mean pressures in the pulmonary artery.[2]

Experimental Protocols

The following is a detailed protocol for a clinical trial designed to evaluate the effects of this compound on hypoxia in patients with COLD, based on the methodology described in the available literature.[1]

3.1. Study Design

  • Type: Double-blind, randomized, comparative clinical trial.[1]

  • Objective: To assess the effects of this compound on hypoxia in patients with COLD compared to a standard antitussive, Dextromethorphan.[1]

  • Patient Population: Sixty patients diagnosed with chronic obstructive lung diseases.[1]

3.2. Materials and Reagents

  • This compound tablets (80 mg/tablet)

  • Dextromethorphan tablets (15 mg/tablet)

  • Placebo tablets (identical in appearance to active tablets)

  • Blood gas analyzer

  • Standard equipment for physical examination

3.3. Procedure

  • Patient Screening and Enrollment:

    • Recruit 60 patients with a confirmed diagnosis of COLD.

    • Obtain informed consent from all participants.

    • Conduct a baseline medical history and physical examination.

    • Perform baseline arterial blood gas analysis (PaO2, PaCO2, pH) and calculate the A-aDO2.

  • Randomization and Blinding:

    • Randomly assign patients into two groups of 30.

    • Group A: this compound treatment.

    • Group B: Dextromethorphan treatment (control group).

    • The study should be double-blinded, where neither the patients nor the investigators know the treatment allocation.

  • Drug Administration:

    • Group A (this compound): Administer two 80 mg tablets of this compound (total 160 mg) orally, three times a day for 2 weeks.[1]

    • Group B (Dextromethorphan): Administer two 15 mg tablets of Dextromethorphan (total 30 mg) orally, three times a day for 2 weeks.[1]

  • Data Collection:

    • After the 2-week treatment period, repeat the arterial blood gas analysis for all patients.

    • Record any adverse events reported by the patients.

  • Data Analysis:

    • Compare the changes in PaO2, PaCO2, pH, and A-aDO2 from baseline to the end of treatment for both groups.

    • Use appropriate statistical tests (e.g., t-test) to determine the significance of the observed changes.

Visualizations

4.1. Hypothesized Signaling Pathway of this compound in COLD

The exact signaling pathway of this compound in COLD has not been fully elucidated. However, based on its observed effects of increased alveolar ventilation and its known activity at benzodiazepine (B76468) receptors, a hypothetical pathway can be proposed.[1][3]

Fominoben_Signaling_Pathway This compound This compound Respiratory_Center Respiratory Center (Brainstem) This compound->Respiratory_Center Stimulates Cough_Center Cough Center (Brainstem) This compound->Cough_Center Inhibits Alveolar_Ventilation Increased Alveolar Ventilation Respiratory_Center->Alveolar_Ventilation Gas_Exchange Improved Gas Exchange Alveolar_Ventilation->Gas_Exchange PaO2 Increased PaO2 Gas_Exchange->PaO2 PaCO2 Decreased PaCO2 Gas_Exchange->PaCO2 Antitussive_Effect Antitussive Effect Cough_Center->Antitussive_Effect

Caption: Hypothesized dual action of this compound on respiratory and cough centers.

4.2. Experimental Workflow for this compound Clinical Trial

The following diagram illustrates the workflow of the clinical trial protocol described above.

Fominoben_Experimental_Workflow Start Start: Recruit 60 COLD Patients Screening Baseline Assessment: - Medical History - Physical Exam - Arterial Blood Gas Start->Screening Randomization Randomization (Double-Blind) Screening->Randomization GroupA Group A (n=30): This compound 160mg, 3x/day, 2 weeks Randomization->GroupA GroupB Group B (n=30): Dextromethorphan 30mg, 3x/day, 2 weeks Randomization->GroupB Endpoint End of Treatment Assessment: - Arterial Blood Gas - Adverse Events GroupA->Endpoint GroupB->Endpoint Analysis Data Analysis: Compare changes in PaO2, PaCO2, pH, A-aDO2 Endpoint->Analysis End End of Study Analysis->End

Caption: Workflow of the this compound in COLD clinical trial.

Discussion and Future Directions

The available data, although dated, suggests that this compound may have a unique therapeutic profile for patients with COLD by improving alveolar ventilation and arterial oxygenation, independent of its antitussive effects.[1] This is a notable difference from other antitussive agents like Dextromethorphan.[1] The potential mechanism involving the stimulation of the respiratory center warrants further investigation.[1]

Future studies could focus on:

  • Elucidating the precise molecular mechanism of action of this compound, including its interaction with benzodiazepine and other relevant receptors.

  • Conducting modern, well-controlled clinical trials to confirm these early findings in a larger and more diverse patient population.

  • Evaluating the long-term safety and efficacy of this compound in the management of COLD.

  • Investigating the potential synergistic effects of this compound with other respiratory medications, such as bronchodilators and anti-inflammatory agents.

References

Application Notes and Protocols for Fominoben in Pentylenetetrazol (PTZ)-Induced Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the anticonvulsant effects of Fominoben in pentylenetetrazol (PTZ)-induced seizure models. The information is intended for use by researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

This compound is a compound originally developed as an antitussive and respiratory stimulant.[1][2] Subsequent research has revealed its significant anticonvulsant properties, making it a subject of interest for epilepsy research.[1][3] The pentylenetetrazol (PTZ)-induced seizure model is a widely used and validated preclinical model for screening potential anticonvulsant drugs.[4][5] PTZ is a GABA-A receptor antagonist that, when administered to rodents, induces seizures that are characteristic of generalized seizures in humans.[4][5][6] This document outlines the administration of this compound in this model to assess its efficacy in preventing or attenuating seizures.

The primary mechanism of action for this compound's anticonvulsant effects is believed to be its agonistic activity at benzodiazepine (B76468) binding sites on the GABA-A receptor complex.[1] This action enhances GABAergic inhibition, thereby counteracting the excitatory effects of PTZ.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on PTZ-induced seizures.

Table 1: Effect of this compound on PTZ-Induced Seizure Incidence and Latency

Treatment GroupThis compound Dose (mg/kg)PTZ Dose (mg/kg)Seizure IncidenceSeizure Latency (minutes)
ControlVehicle50100%Not Reported
This compound50500% (Complete Protection)N/A
This compound100500% (Complete Protection)N/A
ControlVehicle75100%Not Reported
This compound5075100%Increased
This compound10075100%Increased

Data synthesized from a study in male Swiss Webster mice.[1]

Experimental Protocols

This section provides detailed methodologies for conducting experiments to evaluate the anticonvulsant effects of this compound using the PTZ-induced seizure model.

Protocol 1: Acute PTZ-Induced Seizure Model in Mice

Objective: To assess the ability of this compound to prevent or delay the onset of generalized seizures induced by a single high dose of PTZ.

Materials:

  • Male Swiss Webster mice (20-25 g)[1]

  • This compound HCl[1]

  • Pentylenetetrazol (PTZ)[4][5]

  • Vehicle (e.g., 0.9% saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Drug Preparation:

    • Dissolve this compound HCl in the chosen vehicle to achieve the desired concentrations (e.g., for 50 mg/kg and 100 mg/kg doses).[1]

    • Dissolve PTZ in 0.9% saline to a concentration of 10 mg/mL.[5][7] Prepare fresh on the day of the experiment.[7]

  • Experimental Groups:

    • Group 1: Vehicle control + PTZ

    • Group 2: this compound (50 mg/kg, i.p.) + PTZ[1]

    • Group 3: this compound (100 mg/kg, i.p.) + PTZ[1]

    • (Optional) Group 4: Positive control (e.g., Diazepam, 30 mg/kg) + PTZ[4]

  • Administration:

    • Administer the vehicle, this compound, or positive control via intraperitoneal (i.p.) injection.

    • After a predetermined pretreatment time (e.g., 30 minutes), administer PTZ (e.g., 75 mg/kg, i.p.).[1]

  • Observation:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe the animals continuously for at least 30 minutes.[5][7]

    • Record the following parameters:

      • Latency to the first myoclonic jerk.

      • Latency to the onset of generalized clonic-tonic seizures.

      • Duration of seizures.

      • Seizure severity scored using a standardized scale (e.g., Racine scale).

      • Incidence of mortality within 24 hours.

Expected Outcomes: this compound is expected to significantly increase the latency to seizure onset and may completely protect against seizures at higher doses when a sub-maximal dose of PTZ is used.[1]

Protocol 2: PTZ-Kindling Model

Objective: To evaluate the effect of this compound on the development of seizure sensitization (kindling) induced by repeated sub-convulsive doses of PTZ.

Materials:

  • Same as Protocol 1.

Procedure:

  • Animal Acclimation and Drug Preparation: Follow steps 1 and 2 from Protocol 1.

  • Kindling Induction:

    • Administer a sub-convulsive dose of PTZ (e.g., 30-35 mg/kg, i.p. for C57BL/6 mice) every other day for a total of 8 to 12 injections.[5][7]

    • Observe and score seizure severity for 30 minutes after each PTZ injection.[5]

  • This compound Administration:

    • Divide animals into treatment groups (Vehicle + PTZ, this compound + PTZ).

    • Administer this compound (e.g., 50 or 100 mg/kg, i.p.) 30 minutes prior to each PTZ injection.

  • Data Collection and Analysis:

    • Record the seizure score for each animal after every PTZ injection.

    • Analyze the progression of seizure severity over the course of the kindling period.

    • After the kindling period, a challenge dose of PTZ can be administered to assess the final seizure threshold.

Expected Outcomes: this compound is expected to suppress the development of kindling, as indicated by lower seizure scores throughout the treatment period compared to the vehicle-treated group.

Visualizations

Signaling Pathway

Fominoben_Mechanism cluster_receptor GABA-A Receptor Complex This compound This compound BDZ_Site Benzodiazepine Binding Site This compound->BDZ_Site Binds to (Agonist) GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to Neuronal_Inhibition Increased Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Leads to PTZ_Action Blocks Cl- Channel Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect Results in Seizure Seizure Neuronal_Inhibition->Seizure Prevents PTZ Pentylenetetrazol (PTZ) PTZ->Chloride_Channel Antagonizes PTZ_Action->Seizure Induces

Caption: Proposed mechanism of this compound's anticonvulsant action.

Experimental Workflow

PTZ_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Randomize into Treatment Groups acclimation->grouping drug_prep Prepare this compound and PTZ Solutions grouping->drug_prep fom_admin Administer this compound or Vehicle (i.p.) drug_prep->fom_admin wait Pretreatment Period (30 min) fom_admin->wait ptz_admin Administer PTZ (i.p.) wait->ptz_admin observation Behavioral Observation (30 min) ptz_admin->observation data_collection Record Seizure Latency, Severity, and Duration observation->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: Experimental workflow for the acute PTZ seizure model.

References

Application Notes and Protocols for Cell-Based Assays to Determine Fominoben's Effect on GABAergic Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fominoben is a compound with known antitussive and respiratory stimulant properties. Preclinical studies have suggested that its anticonvulsant effects may be mediated through agonistic actions at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system.[2] They are ligand-gated chloride ion channels that, upon binding GABA, open to allow chloride influx, leading to hyperpolarization of the neuronal membrane and reduced excitability.[2] Molecules that positively modulate GABA-A receptors, such as benzodiazepines, enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.[3][4]

These application notes provide detailed protocols for cell-based assays to elucidate and quantify the potential modulatory effects of this compound on GABAergic currents. The described methods, including whole-cell patch-clamp electrophysiology and a fluorescence-based ion flux assay, are fundamental techniques for characterizing the interaction of compounds with GABA-A receptors.

Quantitative Data

Currently, direct quantitative data on this compound's effect on GABAergic currents from cell-based functional assays is not available in the public domain. However, binding affinity data suggests an interaction with the benzodiazepine binding site on the GABA-A receptor.[1] The following table summarizes the available binding data and provides a template for presenting data obtained from the functional assays described in this document.

Table 1: this compound Binding Affinity for the Benzodiazepine Site of the GABA-A Receptor

RadioligandPreparationIC50 (μM)Reference
³H-FlunitrazepamRat cortical membranesData not explicitly quantified, but displacement was demonstrated.[1]
³H-Ethyl-β-carboline-3-carboxylateRat cortical membranes4.05 ± 0.10[1]
³H-Ethyl-β-carboline-3-carboxylate (+GABA)Rat cortical membranes2.2 ± 0.05[1]

Table 2: Template for Presenting this compound's Effect on GABA-Evoked Currents (Patch-Clamp Electrophysiology)

This compound Concentration (µM)GABA EC₁₀ Current Potentiation (%)EC₅₀ of GABA Shift (µM)n
0.1
1
10
100

Table 3: Template for Presenting this compound's Effect on GABA-Induced Fluorescence Quench (Fluorescence-Based Assay)

This compound Concentration (µM)GABA EC₂₀ Response Potentiation (%)EC₅₀ of this compound (µM)n
0.1
1
10
100

Signaling Pathway and Experimental Workflows

GABA-A Receptor Signaling Pathway

The binding of GABA to its receptor initiates a conformational change that opens the central chloride channel, leading to an influx of Cl⁻ ions and hyperpolarization of the cell membrane. Positive allosteric modulators, hypothesized to include this compound, bind to a site distinct from the GABA binding site and enhance the receptor's response to GABA.

GABA_Signaling cluster_membrane Cell Membrane GABA_R GABA-A Receptor (Ligand-gated Cl⁻ channel) Cl_influx Cl⁻ Influx GABA_R->Cl_influx Channel Opening GABA GABA GABA->GABA_R Binds to orthosteric site This compound This compound (Hypothesized Positive Allosteric Modulator) This compound->GABA_R Binds to allosteric (benzodiazepine) site Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: GABA-A receptor signaling pathway with hypothesized this compound interaction.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the method for measuring the potentiation of GABA-evoked currents by this compound in a heterologous expression system.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells in appropriate media.

  • Transiently transfect cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent.

  • Plate transfected cells onto glass coverslips for recording 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.3 with CsOH.

  • GABA Stock Solution: Prepare a 100 mM stock solution of GABA in water and store at -20°C. Dilute to working concentrations in the external solution on the day of the experiment.

  • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO and store at -20°C. Dilute to final concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

  • Place a coverslip with transfected cells in a recording chamber on an inverted microscope and perfuse with external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal between the pipette and a transfected cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

4. Experimental Procedure:

  • GABA Concentration-Response: Apply increasing concentrations of GABA to determine the EC₅₀. For potentiation studies, use a submaximal concentration of GABA (e.g., EC₁₀-EC₂₀).

  • This compound Application: Apply the EC₁₀-EC₂₀ concentration of GABA to elicit a baseline current.

  • Co-apply the same concentration of GABA with increasing concentrations of this compound.

  • Use a rapid solution exchange system for fast application and washout of compounds.

  • Record whole-cell currents using an appropriate amplifier and data acquisition software.

5. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

  • Calculate the percentage potentiation of the GABA current by this compound.

  • Construct concentration-response curves for this compound's potentiation and determine its EC₅₀.

Patch_Clamp_Workflow start Start cell_prep HEK293 Cell Culture & GABA-A Receptor Transfection start->cell_prep recording_setup Whole-Cell Patch-Clamp Configuration cell_prep->recording_setup gaba_ec10 Apply GABA (EC₁₀) to establish baseline current recording_setup->gaba_ec10 fominoben_gaba Co-apply GABA (EC₁₀) with increasing concentrations of this compound gaba_ec10->fominoben_gaba record_currents Record GABAergic Currents fominoben_gaba->record_currents data_analysis Analyze Data: - % Potentiation - EC₅₀ of this compound record_currents->data_analysis end End data_analysis->end

Caption: Workflow for patch-clamp electrophysiology to assess this compound's effect.

Protocol 2: Yellow Fluorescent Protein (YFP)-Based Ion Flux Assay

This high-throughput compatible assay measures the influx of iodide (a halide that mimics chloride) through the GABA-A receptor channel by the quenching of a co-expressed halide-sensitive YFP.

1. Cell Line Generation:

  • Generate a stable cell line (e.g., HEK293 or CHO) co-expressing the desired GABA-A receptor subunits and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

2. Solutions:

  • Assay Buffer (Chloride-free): 140 mM Na-Gluconate, 5 mM K-Gluconate, 2 mM Ca-Gluconate, 1 mM Mg-Gluconate, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4.

  • Iodide Buffer: Replace Na-Gluconate with 140 mM NaI in the assay buffer.

  • GABA Stock Solution: As described in Protocol 1.

  • This compound Stock Solution: As described in Protocol 1.

3. Assay Procedure:

  • Plate the stable cell line in 96- or 384-well black, clear-bottom plates and grow to confluence.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control in assay buffer for 10-15 minutes.

  • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline YFP fluorescence.

  • Add GABA (at a submaximal concentration, e.g., EC₂₀) dissolved in iodide buffer to stimulate iodide influx.

  • Monitor the decrease in YFP fluorescence (quenching) over time.

4. Data Analysis:

  • Calculate the initial rate of fluorescence quench or the total quench amplitude.

  • Determine the percentage potentiation of the GABA-induced quench by this compound.

  • Generate concentration-response curves to determine the EC₅₀ of this compound.

YFP_Assay_Workflow start Start cell_plating Plate stable cell line (GABA-A-R + YFP) in multi-well plate start->cell_plating pre_incubation Pre-incubate cells with this compound or vehicle control cell_plating->pre_incubation baseline_fluorescence Measure baseline YFP fluorescence pre_incubation->baseline_fluorescence stimulation Add GABA in Iodide Buffer to stimulate I⁻ influx baseline_fluorescence->stimulation measure_quench Monitor YFP fluorescence quench stimulation->measure_quench data_analysis Analyze Data: - % Potentiation - EC₅₀ of this compound measure_quench->data_analysis end End data_analysis->end

Caption: Workflow for the YFP-based ion flux assay.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on GABAergic currents. Based on existing binding data, it is hypothesized that this compound will act as a positive allosteric modulator of GABA-A receptors. The successful application of these cell-based assays will be crucial in confirming this mechanism of action and quantifying the potency and efficacy of this compound's effects on GABA-A receptor function. This information will be invaluable for the further development and characterization of this compound as a potential therapeutic agent.

References

Synthesis of Fominoben Hydrochloride for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Fominoben hydrochloride, a compound of interest for research in antitussive and neurological pathways. This compound, chemically known as N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide, has been investigated for its respiratory stimulant and potential anxiolytic properties, primarily acting as a GABA-A receptor agonist.[1][2] This guide outlines a comprehensive synthesis protocol, purification methods, and analytical characterization techniques. Furthermore, it includes detailed experimental protocols for in vitro and in vivo research applications to facilitate further investigation into its pharmacological profile.

Chemical Properties and Data

This compound hydrochloride is a white crystalline solid. Key chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide hydrochloride[3]
Molecular Formula C₂₁H₂₄ClN₃O₃ · HCl[3]
Molecular Weight 438.35 g/mol [3]
Melting Point 206-208 °C[3]
CAS Number 18053-31-1 (this compound base)[3]

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process. The following protocol is a detailed method adapted from established synthetic routes.

Synthesis Workflow

Synthesis_Workflow A 2-Amino-6-chlorobenzonitrile (B183317) B 2-Amino-6-chlorobenzyl alcohol A->B Reduction C N-(2-(Aminomethyl)-3-chlorophenyl)benzamide B->C Benzoylation D This compound (base) C->D N-Alkylation E This compound hydrochloride D->E Salt Formation

Caption: Synthetic pathway for this compound hydrochloride.

Experimental Protocol: Synthesis

Step 1: Reduction of 2-Amino-6-chlorobenzonitrile to 2-Amino-6-chlorobenzyl alcohol

  • In a round-bottom flask, dissolve 2-amino-6-chlorobenzonitrile in a suitable solvent such as anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent, for example, Lithium Aluminium Hydride (LiAlH₄), portion-wise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the careful addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then water again.

  • Filter the resulting mixture and wash the solid residue with THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 2-amino-6-chlorobenzyl alcohol.

Step 2: Benzoylation of 2-Amino-6-chlorobenzyl alcohol to N-(2-(Aminomethyl)-3-chlorophenyl)benzamide

  • Dissolve the crude 2-amino-6-chlorobenzyl alcohol in a suitable solvent like dichloromethane (B109758) (DCM).

  • Add a base, such as triethylamine, to the solution.

  • Cool the mixture to 0 °C and slowly add benzoyl chloride.

  • Allow the reaction to proceed at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude product.

Step 3: N-Alkylation to form this compound (base)

  • Dissolve the product from Step 2 in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, for instance, potassium carbonate, and N-methyl-2-morpholino-2-oxoacetamide.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain crude this compound base.

Step 4: Formation of this compound Hydrochloride

  • Dissolve the crude this compound base in a minimal amount of a suitable solvent such as isopropanol (B130326).

  • Slowly add a solution of hydrochloric acid in isopropanol dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound hydrochloride.

Purification and Characterization

The final product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The purity can be assessed by High-Performance Liquid Chromatography (HPLC).[4] The structure should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical MethodExpected Results
HPLC Purity >98%
¹H NMR Consistent with the structure of this compound hydrochloride.
Mass Spectrometry Molecular ion peak corresponding to the mass of this compound.

Research Applications and Protocols

This compound hydrochloride is primarily investigated for its effects on the central nervous system, particularly its interaction with GABA-A receptors.

Signaling Pathway

Signaling_Pathway This compound This compound HCl GABA_A GABA-A Receptor (Benzodiazepine Site) This compound->GABA_A Binds to Cl_channel Chloride Channel Opening GABA_A->Cl_channel Induces Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Antitussive Antitussive Effect Inhibition->Antitussive

Caption: Proposed signaling pathway for this compound hydrochloride.

In Vitro Protocol: GABA-A Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound hydrochloride to the benzodiazepine (B76468) site of the GABA-A receptor.

Materials:

  • Rat cortical membrane preparation

  • [³H]-Flunitrazepam (radioligand)

  • This compound hydrochloride (test compound)

  • Diazepam (positive control)

  • Binding buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound hydrochloride and diazepam.

  • In a microplate, add the rat cortical membrane preparation, [³H]-Flunitrazepam, and either the test compound, positive control, or buffer (for total binding).

  • To determine non-specific binding, add a high concentration of unlabeled diazepam.

  • Incubate the plate at a specified temperature and duration (e.g., 4°C for 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for this compound hydrochloride.

Quantitative Data: A study has shown that this compound displaces [³H]-flunitrazepam binding from rat cortical membrane preparations.[2] In the presence of GABA, the IC₅₀ for this compound shifted from 4.05 ± 0.10 µM to 2.2 ± 0.05 µM, which is characteristic of benzodiazepine agonists.[2]

CompoundIC₅₀ (without GABA)IC₅₀ (with GABA)
This compound4.05 ± 0.10 µM2.2 ± 0.05 µM
In Vivo Protocol: Antitussive Effect in Guinea Pigs

This protocol evaluates the antitussive efficacy of this compound hydrochloride in a conscious guinea pig model.

Materials:

  • Male guinea pigs (300-450 g)

  • This compound hydrochloride

  • Vehicle (e.g., saline)

  • Cough-inducing agent (e.g., citric acid aerosol or electrical stimulation of the tracheal mucous membrane)[1]

  • Whole-body plethysmograph or a sound-proof chamber with a microphone

Procedure:

  • Acclimatize the guinea pigs to the experimental setup.

  • Administer this compound hydrochloride or vehicle to the animals via the desired route (e.g., intraperitoneal or oral).

  • After a specific pretreatment time, expose the animals to the cough-inducing agent.

  • Record the number of coughs over a set period.

  • Compare the cough frequency in the this compound-treated group to the vehicle-treated group to determine the antitussive effect.

Quantitative Data: The fifty percent antitussive dose (AtD₅₀) for this compound in guinea pigs, using electrical stimulation to induce cough, has been determined.[1]

Route of AdministrationAtD₅₀ of this compound
Intraperitoneal (i.p.)13.9 mg/kg
Oral (p.o.)477 mg/kg

Experimental Workflow Visualization

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A Prepare Rat Cortical Membranes B Radioligand Binding Assay ([³H]-Flunitrazepam) A->B C Determine IC₅₀ B->C D Administer this compound HCl to Guinea Pigs E Induce Cough (e.g., Citric Acid) D->E F Measure Cough Frequency E->F G Determine AtD₅₀ F->G

Caption: Workflow for in vitro and in vivo evaluation.

Conclusion

This document provides a comprehensive guide for the synthesis and research application of this compound hydrochloride. The detailed protocols and data presented herein are intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development in their investigation of this compound's therapeutic potential. Adherence to standard laboratory safety procedures is essential when performing these experiments.

References

Fominoben: A Tool Compound for Investigating GABA-A Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fominoben is a centrally acting antitussive and respiratory stimulant that has been demonstrated to interact with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Evidence suggests that this compound exerts its effects, at least in part, by acting as a positive allosteric modulator at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1] This property makes this compound a valuable tool compound for researchers studying GABAergic neurotransmission and the pharmacology of the GABA-A receptor. These application notes provide an overview of this compound's mechanism of action, protocols for its characterization, and a framework for investigating its potential subtype selectivity.

Mechanism of Action

This compound has been shown to exhibit benzodiazepine-like properties. Studies have demonstrated that it can displace the binding of radiolabeled benzodiazepines, such as [³H]flunitrazepam, from their binding sites on brain membranes.[1] Furthermore, in competitive binding assays, the presence of GABA enhances the binding affinity of this compound, a characteristic feature of benzodiazepine agonists.[1] This positive allosteric modulation by this compound enhances the effect of GABA, leading to an increased influx of chloride ions through the receptor's channel, hyperpolarization of the neuronal membrane, and ultimately, a dampening of neuronal excitability. The anticonvulsant effects of this compound, which are sensitive to antagonism by the benzodiazepine receptor antagonist flumazenil (B1672878) (Ro 15-1788), further support its action at the benzodiazepine site.[1]

GABA-A Receptor Subtype Selectivity

The GABA-A receptor is a pentameric ligand-gated ion channel composed of a variety of subunit isoforms (e.g., α, β, γ). The specific combination of these subunits determines the pharmacological and physiological properties of the receptor subtype. Benzodiazepines, for instance, typically bind at the interface of an α and a γ subunit. The α subunit isoform (e.g., α1, α2, α3, α5) is a key determinant of the functional effects of benzodiazepine site modulators. For example, compounds selective for α1-containing receptors are often associated with sedative effects, whereas those targeting α2/α3-containing receptors may exhibit anxiolytic properties with a reduced sedative profile.

Quantitative Data Presentation (Illustrative Example: Diazepam)

Table 1: Binding Affinity (Ki) of Diazepam at Human Recombinant GABA-A Receptor Subtypes

Receptor SubtypeRadioligandKi (nM)
α1β2γ2[³H]Flunitrazepam1.5
α2β2γ2[³H]Flunitrazepam1.2
α3β2γ2[³H]Flunitrazepam1.8
α5β2γ2[³H]Flunitrazepam1.0

Data is representative and compiled from various sources for illustrative purposes.

Table 2: Functional Potency (EC50) and Efficacy (Imax) of Diazepam at Human Recombinant GABA-A Receptor Subtypes

Receptor SubtypeGABA Co-application (EC5-EC20)EC50 (nM)Imax (% of max GABA response)
α1β2γ2GABA (EC10)25150%
α2β2γ2GABA (EC10)20160%
α3β2γ2GABA (EC10)30140%
α5β2γ2GABA (EC10)15170%

Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Ki at GABA-A Receptor Subtypes

This protocol describes a method to determine the binding affinity (Ki) of a test compound, such as this compound, for different GABA-A receptor subtypes expressed in a heterologous system (e.g., HEK293 or CHO cells).

Materials:

  • Cell membranes from cell lines stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

  • Radioligand: [³H]Flunitrazepam or another suitable benzodiazepine site radioligand.

  • Test compound: this compound.

  • Non-specific binding control: Clonazepam or Diazepam (unlabeled, at a high concentration, e.g., 10 µM).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes in ice-cold Binding Buffer to a final protein concentration of 50-200 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Binding Buffer, radioligand (at a concentration near its Kd, e.g., 1-2 nM [³H]Flunitrazepam), and membrane suspension.

    • Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.

    • Competition: A range of concentrations of this compound, radioligand, and membrane suspension.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filter discs to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is for assessing the functional modulation of different GABA-A receptor subtypes by this compound.

Materials:

  • Xenopus laevis oocytes.

  • cRNAs for human GABA-A receptor subunits (e.g., α1, α2, α3, α5, β2, γ2).

  • Microinjection setup.

  • Two-electrode voltage clamp (TEVC) rig with perfusion system.

  • Recording solution (e.g., ND96).

  • GABA stock solution.

  • This compound stock solution.

Procedure:

  • Oocyte Preparation and Injection: Prepare and inject Xenopus oocytes with a mixture of cRNAs for the desired GABA-A receptor subunit combination (e.g., α1+β2+γ2). Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Clamp the oocyte membrane potential at -60 mV.

    • Establish a baseline current.

  • GABA Concentration-Response Curve: Apply increasing concentrations of GABA to determine the EC50 for GABA at the expressed receptor subtype. This is crucial for selecting the appropriate GABA concentration for modulation experiments.

  • Modulation by this compound:

    • Apply a low concentration of GABA (typically EC5-EC20) to elicit a submaximal current.

    • Once the GABA response has stabilized, co-apply the same concentration of GABA with varying concentrations of this compound.

    • Wash out the drugs and allow the oocyte to recover between applications.

  • Data Acquisition: Record the peak current amplitude for each application.

Data Analysis:

  • Potency (EC50): Plot the potentiation of the GABA-evoked current as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound.

  • Efficacy (Imax): Express the maximal potentiation by this compound as a percentage of the current evoked by the co-applied GABA concentration or as a percentage of the maximal GABA-evoked current.

Visualizations

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to Orthosteric Site This compound This compound This compound->GABA_A_Receptor Binds to Benzodiazepine Site (Allosteric Modulation) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in

Caption: GABA-A receptor signaling pathway modulated by this compound.

Experimental_Workflow_Binding_Assay start Start: Prepare Membranes with expressed GABAA subtypes incubation Incubate Membranes with [³H]Radioligand & this compound start->incubation filtration Rapid Filtration to Separate Bound/Unbound Ligand incubation->filtration counting Liquid Scintillation Counting to Measure Radioactivity filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for Radioligand Binding Assay.

Experimental_Workflow_Electrophysiology start Start: Express GABAA Subtypes in Xenopus Oocytes recording Two-Electrode Voltage Clamp Recording start->recording gaba_app Apply Submaximal GABA (EC5-EC20) recording->gaba_app fom_app Co-apply GABA with Varying this compound Concentrations gaba_app->fom_app washout Washout and Recovery fom_app->washout analysis Data Analysis: Determine EC50 and Imax fom_app->analysis washout->gaba_app Repeat for each concentration end End: Determine Functional Modulation analysis->end

Caption: Workflow for Electrophysiological Analysis.

Subtype_Selectivity_Concept cluster_receptors GABA-A Receptor Subtypes This compound This compound a1 α1βxγx (Sedation) This compound->a1 High/Low Affinity? a2 α2βxγx (Anxiolysis) This compound->a2 High/Low Affinity? a3 α3βxγx (Anxiolysis, Myorelaxation) This compound->a3 High/Low Affinity? a5 α5βxγx (Cognition) This compound->a5 High/Low Affinity?

Caption: Investigating this compound's GABA-A subtype selectivity.

References

Application Notes and Protocols for Fominoben Clinical Trials in Respiratory Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting clinical trials of Fominoben, an antitussive agent, for the treatment of respiratory disorders. The following sections detail the proposed mechanism of action, preclinical and clinical experimental protocols, and data presentation guidelines.

Introduction to this compound

This compound is an antitussive (cough suppressing) agent, formerly marketed under the brand name Noleptan.[1][2] It is a non-narcotic, centrally acting drug that has shown potential in treating cough associated with respiratory conditions.[3] Unlike many other antitussives, this compound binds poorly to the sigma-1 receptor.[1] Research suggests its mechanism of action may involve agonistic activity at the benzodiazepine (B76468) site of the GABAA receptor, which could contribute to its therapeutic effects.[1][4] Additionally, this compound has been reported to possess respiratory stimulant activity, which is a noteworthy characteristic for a drug intended for respiratory disorders.[1][3]

Proposed Mechanism of Action

This compound's antitussive effect is likely mediated through its interaction with the GABAA receptor in the central nervous system. As a potential agonist at the benzodiazepine site, this compound may enhance the inhibitory effects of GABA, a major inhibitory neurotransmitter in the brain. This increased inhibition could dampen the neuronal activity within the brainstem's cough center, thereby reducing the urge to cough.

Fominoben_MoA cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Cough Center) GABA GABA GABA_released GABA GABA->GABA_released Release GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) GABA_released->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Cough_Suppression Cough Suppression Hyperpolarization->Cough_Suppression Leads to This compound This compound This compound->GABA_A_Receptor Binds (Agonist)

Caption: Proposed Signaling Pathway of this compound's Antitussive Action.

Preclinical Evaluation Protocols

Prior to initiating clinical trials, a robust preclinical evaluation is necessary to establish the safety and efficacy profile of this compound.

In Vitro Receptor Binding Assays

Objective: To quantify the binding affinity of this compound to the benzodiazepine site of the GABAA receptor.

Methodology:

  • Prepare rat cortical membrane preparations.

  • Perform competitive binding assays using a radiolabeled ligand for the benzodiazepine site, such as [3H]-flunitrazepam.

  • Incubate the membrane preparations with varying concentrations of this compound and the radioligand.

  • Measure the displacement of the radioligand by this compound to determine the inhibitory concentration (IC50).

  • Conduct Scatchard analysis of the binding data to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).[4]

Animal Models of Cough

Objective: To evaluate the antitussive efficacy of this compound in vivo.

Methodology:

  • Utilize established animal models of cough, such as guinea pigs or cats.

  • Induce cough using stimuli like citric acid aerosol or mechanical stimulation of the trachea.

  • Administer this compound orally or via injection at various doses.

  • Record the number of coughs over a specified period.

  • Compare the cough frequency in this compound-treated animals to a placebo-controlled group and a positive control group (e.g., codeine or dextromethorphan).

Clinical Trial Design and Protocols

A phased approach is recommended for the clinical development of this compound for respiratory disorders.

Phase I Clinical Trial: Safety and Pharmacokinetics

Objective: To assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy adult volunteers.

Experimental Workflow:

Phase_I_Workflow Screening Subject Screening (Healthy Volunteers) Enrollment Enrollment & Consent Screening->Enrollment Randomization Randomization (Single Ascending Dose) Enrollment->Randomization Dosing This compound or Placebo Administration Randomization->Dosing Monitoring Safety Monitoring (Vital Signs, AEs, ECGs, Labs) Dosing->Monitoring PK_Sampling Pharmacokinetic Sampling (Blood Draws) Dosing->PK_Sampling Data_Analysis Data Analysis (Safety & PK Parameters) Monitoring->Data_Analysis PK_Sampling->Data_Analysis

Caption: Workflow for a Phase I Clinical Trial of this compound.

Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled, single ascending dose study.

  • Participants: A small cohort of healthy adult volunteers.

  • Intervention: Single oral doses of this compound at escalating concentrations, or placebo.

  • Primary Endpoints:

    • Incidence and severity of adverse events (AEs).

    • Changes in vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

  • Secondary Endpoints:

    • Pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Phase II Clinical Trial: Efficacy and Dose-Ranging

Objective: To evaluate the efficacy of this compound in reducing cough frequency in patients with chronic cough and to determine the optimal dose range.

Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

  • Participants: Patients with chronic cough (defined as a cough lasting 8 weeks or longer) due to conditions such as chronic bronchitis or idiopathic pulmonary fibrosis.

  • Intervention: Multiple doses of this compound (e.g., low, medium, and high dose) or placebo administered daily for a specified treatment period (e.g., 2-4 weeks).

  • Primary Endpoint:

    • Change from baseline in 24-hour cough frequency, measured using an objective cough monitor.

  • Secondary Endpoints:

    • Subjective measures of cough severity (e.g., Visual Analog Scale - VAS).

    • Cough-specific quality of life questionnaires.

    • Safety and tolerability.

Phase III Clinical Trial: Confirmatory Efficacy and Safety

Objective: To confirm the efficacy and safety of the optimal dose of this compound in a larger patient population with a specific respiratory disorder (e.g., Chronic Obstructive Pulmonary Disease - COPD).

Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter study.

  • Participants: A large cohort of patients with the target respiratory disorder and significant cough.

  • Intervention: The optimal dose of this compound determined in Phase II, or placebo, administered for an extended period (e.g., 12 weeks).

  • Primary Endpoint:

    • Change from baseline in 24-hour cough frequency.

  • Secondary Endpoints:

    • Time to first exacerbation of the underlying respiratory disease.

    • Changes in lung function (e.g., FEV1).

    • Patient-reported outcomes.

    • Long-term safety profile.

Data Presentation

All quantitative data from clinical trials should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Summary of a Hypothetical Phase II Clinical Trial of this compound in Patients with Chronic Cough

ParameterPlacebo (n=50)This compound Low Dose (n=50)This compound Medium Dose (n=50)This compound High Dose (n=50)
Baseline Characteristics
Mean Age (years)55.256.154.855.5
Gender (% Female)60%58%62%59%
Mean Cough Duration (months)24.325.123.924.7
Efficacy Endpoints
Mean Change in 24h Cough Frequency (%)-15.2%-25.8%-40.5% -42.1%
Mean Change in Cough Severity (VAS)-1.2-2.5-4.1 -4.3
Safety Endpoints
Any Adverse Event (%)20%22%28%35%
Nausea (%)4%6%10%12%
Dizziness (%)2%5%8%10%

*p < 0.05 vs. placebo; **p < 0.01 vs. placebo

Table 2: Data from a Comparative Study of this compound and Dextromethorphan (B48470) in COPD Patients[3]

ParameterThis compound (160 mg, t.i.d.)Dextromethorphan (30 mg, t.i.d.)
Change in Arterial O2 Pressure (PaO2) Significant IncreaseNo significant change
Change in Arterial CO2 Pressure (PaCO2) Significant DecreaseNo significant change
Change in pH RiseRise
Alveolar-arterial O2 Difference (A-aDO2) No ImprovementNo Improvement

Conclusion

The provided application notes and protocols offer a structured approach to the clinical development of this compound for respiratory disorders. By following these guidelines, researchers and drug development professionals can systematically evaluate the safety and efficacy of this compound as a potential new treatment for cough. The unique respiratory stimulant properties of this compound warrant further investigation, particularly in patient populations where respiratory drive may be compromised.[3] Rigorous adherence to well-designed clinical trial protocols is essential to fully characterize the therapeutic potential of this agent.

References

Application Notes and Protocols: Investigating Fominoben in Animal Models of Hypoxia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fominoben is a centrally acting antitussive agent that has also demonstrated respiratory stimulant properties.[1][2] While direct, comprehensive studies on the use of this compound in animal models of hypoxia are limited, its known physiological effects suggest a potential therapeutic role in hypoxic conditions. These application notes provide a framework for investigating the efficacy and mechanism of action of this compound in preclinical hypoxia models. The protocols outlined below are based on established methodologies for inducing and evaluating hypoxia in animal models and are adapted for the specific investigation of this compound.

Introduction to this compound

This compound, also known as PB89, is a non-narcotic antitussive drug.[1] Clinical studies in patients with chronic obstructive lung disease (COLD) have indicated that this compound may improve hypoxia by increasing alveolar ventilation, as evidenced by a significant increase in arterial O2 pressure (PaO2) and a decrease in arterial CO2 pressure (PaCO2).[1] Further research has identified its activity as an anticonvulsant and anxiolytic, potentially mediated through agonistic actions at benzodiazepine (B76468) binding sites.[2][3] These properties warrant further investigation into its potential neuroprotective and respiratory-enhancing effects in the context of hypoxia.

Key Signaling Pathways in Hypoxia: HIF-1α

A central regulator of the cellular response to hypoxia is the Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of numerous genes involved in angiogenesis, erythropoiesis, and anaerobic metabolism to restore oxygen homeostasis.[4] Investigating the effect of this compound on the HIF-1α pathway is crucial to understanding its potential mechanism of action in hypoxia.

HIF1a_Pathway HIF-1α Signaling Pathway under Normoxia and Hypoxia cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD PHDs HIF1a_normoxia->PHD O2 VHL pVHL HIF1a_normoxia->VHL Binding Proteasome Proteasomal Degradation HIF1a_hypoxia HIF-1α PHD->HIF1a_normoxia Hydroxylation VHL->Proteasome Ubiquitination HIF1b HIF-1β/ARNT HIF1a_hypoxia->HIF1b Dimerization in Nucleus HRE Hypoxia Response Element (HRE) HIF1b->HRE Binding TargetGenes Target Genes (VEGF, EPO, etc.) HRE->TargetGenes Transcription

Caption: The HIF-1α signaling pathway is regulated by oxygen availability.

Quantitative Data from Clinical Studies

ParameterThis compound Treatment (160 mg, 3x/day, 2 weeks)Dextromethorphan (B48470) Treatment (30 mg, 3x/day, 2 weeks)
Arterial O2 Pressure (PaO2) Significant IncreaseNo Increase
Arterial CO2 Pressure (PaCO2) DecreaseNo Decrease
pH RiseRise
Alveolar-arterial O2 Difference (A-aDO2) No ImprovementNo Improvement
Data from a double-blind study in sixty patients with chronic obstructive lung diseases.[1]

Experimental Protocols for Animal Models of Hypoxia

The following protocols describe common methods for inducing hypoxia in rodent models. These can be adapted to study the effects of this compound.

Protocol 1: Intermittent Hypoxia (IH) Model

This model is relevant for conditions such as obstructive sleep apnea.

Objective: To evaluate the effect of this compound on cognitive function and hippocampal gene expression following intermittent hypoxia.

Materials:

  • C57BL/6J mice (8 weeks old)

  • Hypoxia chamber with automated oxygen and nitrogen gas control

  • This compound hydrochloride

  • Saline solution (vehicle)

  • Behavioral testing apparatus (e.g., Y-maze, passive avoidance test)

  • Equipment for RT-qPCR and Western blotting

Procedure:

  • Animal Acclimatization: Acclimatize mice to housing conditions for at least one week.

  • Group Allocation: Randomly assign mice to three groups: Control (normoxia), IH + Vehicle, and IH + this compound.

  • Drug Administration: Administer this compound (e.g., 50-100 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the daily hypoxia exposure.

  • Intermittent Hypoxia Exposure:

    • Place the IH groups in the hypoxia chamber.

    • Induce hypoxia by alternating oxygen levels between 21% and 10% in 2-minute cycles for 8 hours per day, for a duration of 28 days.[5]

    • The control group remains in a similar chamber with 21% oxygen.

  • Behavioral Testing: After the 28-day exposure period, conduct behavioral tests to assess cognitive function.

  • Tissue Collection and Analysis:

    • Euthanize mice and harvest hippocampal tissue.

    • Analyze gene expression of hypoxia-related markers (e.g., Lars2, Hmcn1) via RT-qPCR.[5]

    • Assess protein levels of HIF-1α and downstream targets via Western blotting.

Protocol 2: Hypoxia-Ischemia (HI) Neonatal Brain Injury Model

This model is relevant for studying neuroprotection in neonatal brain injury.

Objective: To determine if this compound provides neuroprotection against neonatal hypoxic-ischemic brain injury.

Materials:

  • Neonatal rat pups (postnatal day 7)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for carotid artery ligation

  • Hypoxia chamber (8% O2)

  • This compound hydrochloride

  • Histological stains (e.g., Nissl stain)

  • Equipment for Western blotting

Procedure:

  • Surgical Procedure:

    • Anesthetize rat pups.

    • Perform unilateral ligation of the left common carotid artery.

  • Hypoxic Exposure: Allow pups to recover for 1-2 hours, then place them in a hypoxia chamber with 8% oxygen at 37°C for 2.5 hours.[6]

  • Drug Administration: Administer this compound (e.g., 30-60 mg/kg, intraperitoneally) at a designated time point post-HI (e.g., 5 minutes or 3 hours).[6]

  • Neurobehavioral and Histological Analysis:

    • At 24 and 48 hours post-HI, assess brain edema, blood-brain barrier integrity, and neuronal cell death through histological analysis.[6]

    • For long-term studies, evaluate brain atrophy and conduct neurobehavioral tests.

  • Molecular Analysis: At specified time points, collect brain tissue to measure protein levels of HIF-1α and its target genes (e.g., VEGF) via Western blot.[6]

Protocol 3: Monocrotaline-Induced Pulmonary Hypertension Model

This model is used to study pulmonary arterial hypertension (PAH), a condition associated with hypoxia.

Objective: To investigate the potential of this compound to attenuate the development of pulmonary hypertension.

Materials:

  • Sprague Dawley rats

  • Monocrotaline (B1676716) (MCT)

  • This compound hydrochloride

  • Equipment for measuring right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH)

  • Histological stains for assessing pulmonary artery remodeling

Procedure:

  • PAH Induction: Induce pulmonary hypertension with a single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg).[7]

  • Treatment Groups: Divide rats into a control group, an MCT + vehicle group, and an MCT + this compound group.

  • Drug Administration: Begin daily administration of this compound or vehicle at a predetermined time after MCT injection.

  • Hemodynamic and Morphological Assessment:

    • After a specified period (e.g., 4 weeks), measure RVSP via right heart catheterization.

    • Assess RVH by weighing the right ventricle and dividing by the weight of the left ventricle plus septum (Fulton's index).

    • Examine pulmonary artery remodeling through histological analysis of lung tissue.[8]

Proposed Experimental Workflow for this compound Investigation

The following diagram illustrates a general workflow for evaluating the effects of this compound in an animal model of hypoxia.

Experimental_Workflow cluster_analysis Molecular and Histological Analysis start Select Animal Model (e.g., Intermittent Hypoxia) groups Randomly Assign to Groups: - Control (Normoxia) - Hypoxia + Vehicle - Hypoxia + this compound start->groups treatment Administer this compound or Vehicle groups->treatment hypoxia Induce Hypoxia treatment->hypoxia behavioral Behavioral/Functional Assessment (e.g., Cognitive Tests, Hemodynamics) hypoxia->behavioral tissue Tissue Collection (e.g., Brain, Lungs, Blood) behavioral->tissue western Western Blot (HIF-1α, VEGF) tissue->western qpcr RT-qPCR (Target Gene Expression) tissue->qpcr histo Histology (Cell Death, Remodeling) tissue->histo data Data Analysis and Interpretation western->data qpcr->data histo->data

Caption: A general experimental workflow for studying this compound in hypoxia.

Conclusion

The existing evidence, primarily from clinical observations, suggests that this compound's respiratory stimulant effects could be beneficial in hypoxic conditions.[1] The protocols and frameworks provided here offer a starting point for rigorous preclinical investigation into the efficacy and mechanisms of this compound in established animal models of hypoxia. Such studies are essential to validate its potential as a therapeutic agent for hypoxia-related pathologies.

References

Troubleshooting & Optimization

Optimizing Fominoben HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase composition for the analysis of Fominoben.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Q1: What is a good starting mobile phase for this compound analysis on a C18 column?

A good starting point for a reversed-phase HPLC method for this compound is a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier.[1] A typical composition would be a mixture of acetonitrile and water (e.g., in a 30:70 v/v ratio) with the addition of 0.1% phosphoric acid to the aqueous component to control the pH. For applications requiring a mass spectrometry (MS) compatible mobile phase, phosphoric acid should be replaced with a volatile acid like 0.1% formic acid.[1]

Q2: My this compound peak has significant tailing. How can I improve the peak shape?

Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.[2][3]

Here are several strategies to reduce peak tailing:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase is a highly effective method. Operating at a pH between 2 and 4 ensures that the residual silanol groups are protonated (neutral), minimizing their interaction with the protonated basic analyte.[4][5] Additives like phosphoric acid or formic acid are used for this purpose.

  • Use a Mobile Phase Modifier: In some historical contexts, a small amount of a basic modifier like triethylamine (B128534) (TEA) was added to the mobile phase to compete with the analyte for active silanol sites. However, modern, high-purity "Type B" silica columns have a much lower silanol activity, often making this unnecessary.[2]

  • Increase Buffer Strength: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the column and prevent unwanted interactions.[5]

  • Check for Column Contamination or Degradation: A contaminated guard column or a worn-out analytical column can also lead to peak tailing. Try flushing the column with a strong solvent or replacing the guard and/or analytical column.[6]

Q3: The retention time for my this compound peak is shifting between injections. What are the likely causes?

Retention time instability can compromise the reliability of your analysis. The most common causes include:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting the injection sequence, especially after changing the mobile phase composition or following a gradient elution. It may require flushing with 10-20 column volumes of the mobile phase.

  • Mobile Phase Inconsistency: If the mobile phase is prepared by mixing online, fluctuations in the pump's proportioning valves can cause shifts. Prepare the mobile phase manually (pre-mixing) to rule this out.[5] Also, ensure the mobile phase components are thoroughly degassed to prevent air bubbles in the pump.

  • Temperature Fluctuations: HPLC separations can be sensitive to temperature changes. Using a column oven is crucial for maintaining a stable column temperature and achieving reproducible retention times.

  • Changes in Mobile Phase pH: Poorly buffered mobile phases can be susceptible to pH changes, which significantly affects the retention of ionizable compounds like this compound.[7] Ensure your buffer is effective at the chosen pH.

Q4: I am not getting enough resolution between this compound and an impurity. What adjustments can I make to the mobile phase?

Improving resolution requires modifying the separation selectivity. Here are some mobile phase adjustments to consider:

  • Change the Organic Solvent Percentage: Decreasing the percentage of acetonitrile will generally increase the retention time of all components, which may provide better separation between closely eluting peaks. Make small, incremental changes (e.g., 2-5%) to observe the effect.

  • Adjust the pH: Altering the pH can change the ionization state of this compound and any ionizable impurities, which can dramatically alter selectivity and elution order.[7][8] Systematically varying the pH (e.g., from 2.5 to 3.5) can help find the optimal separation window.

  • Switch the Organic Solvent: The type of organic solvent can influence selectivity. If you are using acetonitrile, try substituting it with methanol. The different solvent properties can alter the interactions with the stationary phase and improve resolution.

Data Presentation: Mobile Phase Optimization

The following table provides illustrative data on how changes in mobile phase composition can affect key chromatographic parameters for this compound analysis on a standard C18 column.

Disclaimer: This data is for illustrative purposes to demonstrate typical chromatographic trends and is not derived from a specific validated study.

Condition ID Mobile Phase Composition pH Retention Time (t_R) (min) Peak Asymmetry (A_s) Resolution (R_s) with Impurity Observations
140% Acetonitrile / 60% Water + 0.1% H₃PO₄2.53.81.81.3Fast elution, but significant peak tailing and poor resolution.
230% Acetonitrile / 70% Water + 0.1% H₃PO₄2.56.51.31.9Reduced tailing and improved resolution due to lower organic content.
330% Acetonitrile / 70% Water + 0.1% H₃PO₄3.06.21.22.1Slight increase in pH further improves peak shape and resolution.
425% Acetonitrile / 75% Water + 0.1% H₃PO₄3.09.11.12.5Excellent peak shape and baseline resolution, but longer run time.
530% Methanol / 70% Water + 0.1% H₃PO₄3.07.51.41.7Methanol changes selectivity but results in broader peaks compared to ACN.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method for this compound

This protocol describes a typical isocratic HPLC method suitable for the quantitative analysis of this compound.

  • Instrumentation:

    • HPLC system with a UV detector, pump, autosampler, and column oven.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in HPLC-grade water (30:70, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by analyzing the UV spectrum of a this compound standard (typically near its absorbance maximum).

    • Injection Volume: 10 µL.

  • Mobile Phase Preparation:

    • To prepare 1 L of the aqueous component, add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water.

    • Filter the aqueous component through a 0.45 µm membrane filter.

    • For the final mobile phase, mix 300 mL of acetonitrile with 700 mL of the prepared aqueous component.

    • Degas the final mobile phase by sonication or vacuum filtration before use.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve an expected this compound concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Perform injections of the standard solutions and the sample solution.

    • Record the chromatograms and integrate the peak area for this compound.

Visualizations

Troubleshooting Workflow for this compound HPLC Analysis

The following diagram outlines a logical workflow for troubleshooting common issues during the HPLC analysis of this compound.

Fominoben_HPLC_Troubleshooting Start Start: Chromatographic Issue Observed Problem_ID Identify Problem: - Retention Time Shift? - Peak Tailing / Broadening? - Poor Resolution? Start->Problem_ID RT_Shift Retention Time (t_R) Shift Problem_ID->RT_Shift t_R Shift Peak_Shape Peak Tailing / Asymmetry Problem_ID->Peak_Shape Tailing Resolution Poor Resolution Problem_ID->Resolution Resolution Check_Equilibration Is Column Adequately Equilibrated? RT_Shift->Check_Equilibration Equilibrate Action: Increase Equilibration Time (10-20 column volumes) Check_Equilibration->Equilibrate No Check_Temp Is Column Temperature Stable? Check_Equilibration->Check_Temp Yes Equilibrate->Check_Temp Use_Oven Action: Use Column Oven Set to Stable Temperature (e.g., 30°C) Check_Temp->Use_Oven No Check_MP Is Mobile Phase Stable? (Pre-mixed, Degassed) Check_Temp->Check_MP Yes Use_Oven->Check_MP Prepare_MP Action: Prepare Fresh Mobile Phase Pre-mix and Degas Thoroughly Check_MP->Prepare_MP No End Problem Resolved Check_MP->End Yes Prepare_MP->End Check_pH Is Mobile Phase pH Optimal? (Typically pH 2-4 for basic compounds) Peak_Shape->Check_pH Adjust_pH Action: Adjust pH with Acid (e.g., 0.1% H₃PO₄ or HCOOH) Check_pH->Adjust_pH No Check_Column_Health Is Column Health Good? Check_pH->Check_Column_Health Yes Adjust_pH->Check_Column_Health Flush_Column Action: Flush Column with Strong Solvent or Replace Guard/Column Check_Column_Health->Flush_Column No Check_Column_Health->End Yes Flush_Column->End Adjust_Organic Action: Decrease % Organic Solvent (e.g., reduce ACN from 30% to 25%) Resolution->Adjust_Organic Change_Solvent Action: Change Organic Solvent (e.g., Acetonitrile -> Methanol) Adjust_Organic->Change_Solvent If still unresolved Adjust_Organic->End If resolved Change_Solvent->End

Fig 1. Troubleshooting workflow for this compound HPLC analysis.

References

Improving the solubility of Fominoben hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Fominoben hydrochloride in in vitro assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and what is its mechanism of action?

A1: this compound hydrochloride is the hydrochloride salt of this compound, an antitussive agent.[1] Its mechanism of action is reported to be an agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1] This potentiation of the GABA-A receptor, a ligand-gated chloride ion channel, leads to an increased influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, resulting in an inhibitory effect on neurotransmission.

Q2: What is the aqueous solubility of this compound hydrochloride?

A2: this compound hydrochloride has low aqueous solubility. A predicted value for its water solubility is approximately 0.0303 mg/mL.[2] The free base form, this compound, is practically insoluble in water.

Q3: Can I dissolve this compound hydrochloride directly in cell culture media?

A3: Due to its low aqueous solubility, dissolving this compound hydrochloride directly in cell culture media is not recommended as it may lead to precipitation and inaccurate concentrations in your experiments. It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent.

Q4: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?

A4: While specific experimental data for this compound hydrochloride is limited, for poorly water-soluble drugs, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing concentrated stock solutions for in vitro assays. It is generally well-tolerated by most cell lines at low final concentrations (typically <0.5%).

Q5: How should I store this compound hydrochloride stock solutions?

A5: Stock solutions of this compound hydrochloride in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in the stock solution. The concentration of this compound hydrochloride exceeds its solubility limit in the chosen solvent.Gently warm the solution to 37°C and vortex to aid dissolution. If precipitation persists, consider preparing a more diluted stock solution.
Precipitation is seen in the cell culture medium after adding the stock solution. The final concentration of the organic solvent (e.g., DMSO) is too high, or the drug has precipitated out upon dilution in the aqueous medium.Ensure the final concentration of the organic solvent in your cell culture medium is as low as possible (ideally ≤0.5%). When diluting the stock solution, add it to the medium dropwise while vortexing to facilitate mixing and prevent localized high concentrations.
Inconsistent or unexpected experimental results. Inaccurate drug concentration due to incomplete dissolution or degradation.Prepare fresh stock solutions and ensure the compound is fully dissolved before use. Visually inspect for any undissolved particles. Consider verifying the concentration of your stock solution using an appropriate analytical method if the issue persists.
Cell toxicity or morphological changes are observed in control wells (vehicle only). The concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line being used.Perform a vehicle control experiment to determine the maximum tolerated concentration of the solvent for your cell line. If necessary, reduce the final solvent concentration in your experiments.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C21H25Cl2N3O3[2]
Molecular Weight 438.35 g/mol [2]
Predicted Water Solubility 0.0303 mg/mL[2]
pKa (Strongest Basic) 5.55[2]

Experimental Protocols

Protocol for Preparing a this compound Hydrochloride Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound hydrochloride. The optimal concentration and solvent may vary depending on the specific experimental requirements.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Determine the desired stock solution concentration. A common starting point for a stock solution is 10 mM.

  • Calculate the required amount of this compound hydrochloride and DMSO.

    • For a 10 mM stock solution in 1 mL of DMSO:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 438.35 g/mol x 1000 mg/g = 4.38 mg

  • Weigh the this compound hydrochloride powder accurately and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution vigorously until the powder is completely dissolved. A clear solution should be obtained.

  • If dissolution is slow, gently warm the solution in a 37°C water bath for a few minutes and vortex again.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol for Preparing Working Solutions in Cell Culture Medium

  • Thaw a single aliquot of the this compound hydrochloride stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

      • V1 (stock volume) = (C2 (final concentration) x V2 (final volume)) / C1 (stock concentration)

      • V1 = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL

  • Add the calculated volume of the stock solution to the required volume of pre-warmed cell culture medium.

  • Immediately mix the solution well by gentle vortexing or pipetting up and down. It is crucial to add the stock solution to the medium while mixing to prevent precipitation.

  • Use the freshly prepared working solution for your in vitro assay.

Visualizations

G Troubleshooting this compound Hydrochloride Solubility Issues A Start: Prepare Stock Solution B Precipitation in Stock? A->B C Warm to 37°C & Vortex B->C Yes F Stock Solution Ready B->F No D Still Precipitates? C->D E Prepare a More Dilute Stock D->E Yes D->F No E->A G Dilute in Cell Culture Medium F->G H Precipitation in Medium? G->H I Check Final Solvent Concentration (should be <0.5%) H->I Yes K Working Solution Ready for Assay H->K No J Use Dropwise Addition with Vortexing I->J J->G

Caption: A workflow for troubleshooting solubility issues.

G GABA-A Receptor Signaling Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space A GABA C GABA-A Receptor (Ligand-gated Cl- channel) A->C Binds to GABA site B This compound B->C Binds to Benzodiazepine site (Allosteric Modulator) D Increased Cl- Influx C->D Channel Opening E Membrane Hyperpolarization D->E F Inhibition of Neurotransmission E->F

Caption: The signaling pathway of the GABA-A receptor.

References

Troubleshooting low yield in Fominoben synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Fominoben, leading to low yields.

Frequently Asked Questions (FAQs)

1. What is a plausible synthetic route for this compound?

This compound, with the IUPAC name N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide, is a complex benzanilide (B160483) derivative. A likely multi-step synthesis would involve the following key transformations:

  • Amide Bond Formation: Creation of the central benzanilide core.

  • Introduction of the Side Chain: Attachment of the N-methyl-N-(morpholinocarbonylmethyl)aminomethyl group to the aniline (B41778) ring.

A plausible retro-synthetic analysis suggests that the synthesis could proceed through the formation of a key intermediate, 2-amino-6-chlorobenzyl)methylamine, which is then further elaborated.

2. My initial amidation reaction to form the benzanilide core is showing low conversion. What are the potential causes and solutions?

Low conversion in the acylation of the substituted aniline with benzoyl chloride is a common issue. Here are several factors to investigate:

  • Inadequate Activation of the Carboxylic Acid: If you are using benzoic acid instead of benzoyl chloride, ensure your coupling agent (e.g., DCC, EDC) is fresh and used in the correct stoichiometric ratio.

  • Base Incompatibility: The choice of base is critical. If using a tertiary amine like triethylamine (B128534), ensure it is dry and used in slight excess to neutralize the HCl generated. For Schotten-Baumann conditions (aqueous NaOH), vigorous stirring is essential to ensure proper mixing of the biphasic system.

  • Steric Hindrance: The ortho-substituent on the aniline derivative can sterically hinder the approach of the acylating agent. Consider increasing the reaction temperature or using a less bulky base.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Low Yield in this compound Synthesis

This section provides a more in-depth guide to troubleshooting specific problems that may arise during the synthesis of this compound, based on a plausible synthetic pathway.

Issue 1: Low Yield in the Formation of the Benzanilide Intermediate

The formation of the N-(3-chloro-2-(aminomethyl)phenyl)benzamide intermediate is a critical step. Low yields at this stage will impact the entire synthesis.

Potential Causes and Solutions:

Parameter Potential Issue Recommended Action
Reagents Degradation of benzoyl chloride due to moisture.Use freshly opened or distilled benzoyl chloride.
Impurity of the aniline starting material.Purify the starting aniline derivative by recrystallization or column chromatography.
Solvent Inappropriate solvent polarity.For reactions with benzoyl chloride, use dry aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
Presence of moisture in the solvent.Use anhydrous solvents. Dry glassware thoroughly before use.
Temperature Reaction temperature is too low, leading to slow reaction rates.Gradually increase the reaction temperature and monitor for product formation and side products.
Reaction temperature is too high, causing decomposition.Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and allow for a longer reaction time.
Base The base is not strong enough to neutralize the generated HCl.Use a stronger, non-nucleophilic base like Proton Sponge or DBU.
The base is sterically hindered.Switch to a smaller base like pyridine.
Issue 2: Formation of Side Products During Side Chain Installation

The introduction of the N-methyl-N-((morpholino-carbonyl)methyl)aminomethyl side chain can be prone to side reactions, such as over-alkylation or undesired cyclization.

Potential Causes and Solutions:

Parameter Potential Issue Recommended Action
Alkylation Dialkylation of the secondary amine.Use a controlled stoichiometry of the alkylating agent. Consider using a protecting group strategy.
Reagent Purity Impurities in the 2-chloro-N-methylacetamide or morpholine.Ensure the purity of all reagents before use.
Reaction Conditions The reaction temperature is too high, promoting side reactions.Perform the reaction at a lower temperature for a longer duration.
Incorrect pH of the reaction mixture.Maintain the optimal pH to ensure the nucleophilicity of the amine.

Experimental Protocols

A detailed experimental protocol for a key step in a plausible this compound synthesis is provided below.

Synthesis of N-(3-chloro-2-(bromomethyl)phenyl)benzamide (Intermediate A)

This protocol describes a hypothetical but representative procedure for the formation of a key intermediate.

Materials:

  • 2-Amino-6-chlorobenzyl alcohol

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Phosphorus tribromide (PBr₃)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

  • Amidation: To a solution of 2-amino-6-chlorobenzyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Bromination: Dissolve the crude amide in anhydrous DCM and cool to 0 °C.

  • Add PBr₃ (0.5 eq) dropwise.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature for 4 hours.

  • Quench the reaction by carefully adding saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield Intermediate A.

Visualizations

This compound Synthesis Pathway

Fominoben_Synthesis A 2-Amino-6-chlorotoluene B 2-(Benzoylamino)-6-chlorotoluene A->B Benzoyl Chloride, Base C N-(3-Chloro-2-(bromomethyl)phenyl)benzamide B->C NBS, Radical Initiator D N-(3-Chloro-2-((methylamino)methyl)phenyl)benzamide C->D Methylamine E This compound D->E 2-Chloro-1-morpholinoethan-1-one, Base Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Solvent, Base) CheckPurity->CheckConditions Pure Purify Purify Starting Materials CheckPurity->Purify Impure AnalyzeByproducts Identify Side Products (TLC, LC-MS, NMR) CheckConditions->AnalyzeByproducts Optimal Modify Modify Reaction Conditions CheckConditions->Modify Suboptimal Optimize Systematic Optimization of Reaction Parameters AnalyzeByproducts->Optimize Known Byproducts Redesign Redesign Synthesis Step/Route AnalyzeByproducts->Redesign Major Unknown Byproducts Success Yield Improved Optimize->Success Purify->Start Modify->Start Redesign->Success Reaction_Parameters Yield Yield Temperature Temperature Yield->Temperature affects rate & side reactions Time Time Yield->Time affects completion Concentration Concentration Yield->Concentration affects kinetics Catalyst Catalyst Yield->Catalyst affects rate & selectivity Temperature->Time Concentration->Time

Technical Support Center: Fominoben in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fominoben, focusing on its inherent instability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution appear cloudy or show precipitation?

A1: this compound base has very low aqueous solubility (approximately 0.1 mg/100 mL). Precipitation or cloudiness is likely due to the compound coming out of solution. To address this, consider the following:

  • pH Adjustment: this compound is a weakly basic compound. Lowering the pH of the solution can increase its solubility.

  • Co-solvents: Employing water-miscible organic solvents such as DMSO, DMF, or ethanol (B145695) can significantly enhance solubility. It is crucial to first dissolve this compound in the organic solvent before adding it to the aqueous buffer.

  • Use of Hydrochloride Salt: If available, using the hydrochloride salt of this compound can improve aqueous solubility compared to the free base.

Q2: I've noticed a change in the color of my this compound solution over time. What could be the cause?

A2: A change in color often indicates chemical degradation. This compound's structure contains functional groups susceptible to oxidation, which can lead to the formation of colored degradation products. It is advisable to prepare fresh solutions and store them protected from light and at low temperatures to minimize oxidative degradation.

Q3: My experimental results with this compound are inconsistent. Could this be related to solution instability?

A3: Yes, inconsistent results are a common consequence of solution instability. Degradation of this compound over the course of an experiment will lead to a decrease in the effective concentration of the active compound, resulting in variability. To mitigate this, prepare fresh solutions for each experiment and handle them consistently. Consider conducting a time-course experiment to assess the stability of this compound in your specific experimental medium.

Q4: What are the likely degradation pathways for this compound in an aqueous environment?

A4: Based on its chemical structure, which includes a benzanilide (B160483) and a tertiary amine, this compound is susceptible to two primary degradation pathways in aqueous solutions:

  • Hydrolysis: The amide bond of the benzanilide group can undergo hydrolysis, particularly under acidic or basic conditions, cleaving the molecule into two separate fragments.

  • Oxidation: The tertiary amine and the benzylic carbon are susceptible to oxidation, which can lead to the formation of N-oxides and other oxidative degradation products.

Troubleshooting Guide

Problem 1: An unknown peak appears in my HPLC chromatogram after incubating this compound in my experimental buffer.

  • Question: What is the likely identity of the new peak? Answer: The new peak is likely a degradation product of this compound. Given its structure, potential degradation products could result from hydrolysis of the amide bond or oxidation of the tertiary amine.

  • Question: How can I confirm if the new peak is a degradant? Answer: You can perform a forced degradation study (see Experimental Protocols section) to intentionally degrade this compound under various stress conditions (acid, base, oxidation, heat, light). By comparing the retention times of the peaks generated in the forced degradation study with the unknown peak in your experimental sample, you can tentatively identify the degradation pathway. For definitive identification, techniques like LC-MS would be required to determine the mass of the unknown peak.

Problem 2: The potency of my this compound solution seems to decrease over a short period.

  • Question: How can I improve the stability of my this compound stock solution? Answer: To improve stability, consider the following strategies:

    • Prepare stock solutions in an appropriate organic solvent: Solvents like DMSO or ethanol can improve stability compared to aqueous buffers.

    • Store at low temperatures: Store stock solutions at -20°C or -80°C.

    • Protect from light: Use amber vials or wrap containers in aluminum foil.

    • Prepare fresh dilutions: On the day of the experiment, dilute the stock solution into your aqueous experimental medium immediately before use.

  • Question: Are there any excipients I can add to my formulation to enhance this compound's stability? Answer: While specific data for this compound is limited, general strategies for stabilizing drugs in solution include the use of antioxidants (e.g., ascorbic acid, BHT) to prevent oxidative degradation and buffering agents to maintain an optimal pH for stability. The ideal pH for stability would need to be determined experimentally, but for many compounds, a slightly acidic pH (around 4-6) can minimize both acid and base-catalyzed hydrolysis.

Data Presentation

Table 1: Strategies for Enhancing this compound Solubility

StrategyDescriptionConsiderations
pH Adjustment Lowering the pH of the aqueous solution can protonate the tertiary amine, increasing solubility.The optimal pH for solubility may not be the optimal pH for stability. This needs to be balanced for your specific application.
Co-solvents Using water-miscible organic solvents like DMSO, DMF, or ethanol can significantly increase the solubility of this compound.Ensure the chosen co-solvent is compatible with your experimental system and does not interfere with the assay.
Salt Formation Using the hydrochloride salt of this compound generally provides better aqueous solubility than the free base.The availability of the salt form may be a limiting factor.
Complexation Encapsulating this compound within cyclodextrins can enhance its aqueous solubility.This is a more advanced formulation strategy that requires specific expertise and may not be suitable for all experimental setups.

Table 2: Recommended Conditions for a Forced Degradation Study of this compound

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl24 - 72 hours at room temperature and 60°C
Base Hydrolysis 0.1 M NaOH24 - 72 hours at room temperature and 60°C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal Degradation 60°C24 - 72 hours
Photodegradation Exposure to UV and visible lightAs per ICH Q1B guidelines

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound (free base or hydrochloride salt)

    • Dimethyl sulfoxide (B87167) (DMSO, analytical grade)

    • Vortex mixer

    • Calibrated analytical balance

    • Amber glass vials

  • Procedure:

    • Weigh the desired amount of this compound accurately using a calibrated analytical balance.

    • Transfer the weighed this compound to an amber glass vial.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. A brief sonication may be used if necessary.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study of this compound
  • Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (B78521) (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • Water bath or incubator set to 60°C

    • Photostability chamber

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Procedure:

    • Preparation of Test Solutions: For each stress condition, dilute the this compound stock solution with the respective stressor solution to a final concentration suitable for HPLC analysis (e.g., 100 µM). Prepare a control sample by diluting the stock solution with the HPLC mobile phase or an appropriate neutral buffer.

    • Acid Hydrolysis:

      • Mix the this compound stock solution with 0.1 M HCl.

      • Incubate one sample at room temperature and another at 60°C.

      • Collect aliquots at various time points (e.g., 0, 4, 8, 24, 48, 72 hours).

      • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis:

      • Mix the this compound stock solution with 0.1 M NaOH.

      • Incubate one sample at room temperature and another at 60°C.

      • Collect aliquots at various time points.

      • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation:

      • Mix the this compound stock solution with 3% H₂O₂.

      • Incubate at room temperature.

      • Collect aliquots at various time points.

    • Thermal Degradation:

      • Dilute the this compound stock solution in a neutral buffer (e.g., phosphate (B84403) buffer, pH 7.4).

      • Incubate at 60°C.

      • Collect aliquots at various time points.

    • Photodegradation:

      • Expose a solution of this compound in a neutral buffer to light in a photostability chamber according to ICH Q1B guidelines.

      • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

      • Collect samples after the specified exposure period.

    • HPLC Analysis:

      • Analyze all collected samples by a suitable stability-indicating HPLC method.

      • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent this compound peak.

Visualizations

G cluster_this compound This compound Structure cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound (Benzanilide, Tertiary Amine, Morpholine) Hydrolysis Hydrolysis (Amide Cleavage) This compound->Hydrolysis Acid/Base Oxidation Oxidation (N-Oxide Formation) This compound->Oxidation Oxidizing Agent ProductA Amine Fragment Hydrolysis->ProductA ProductB Benzoyl Fragment Hydrolysis->ProductB ProductC This compound N-Oxide Oxidation->ProductC

Caption: Inferred degradation pathways of this compound.

G Start Start: Observation of Instability Issue Identify_Problem Identify the Nature of the Problem (e.g., Precipitation, New Peak, Low Potency) Start->Identify_Problem Solubility_Issue Is it a Solubility Issue? Identify_Problem->Solubility_Issue Degradation_Issue Is it a Degradation Issue? Identify_Problem->Degradation_Issue Solubility_Issue->Degradation_Issue No Address_Solubility Address Solubility: - Adjust pH - Use Co-solvents - Use Salt Form Solubility_Issue->Address_Solubility Yes Investigate_Degradation Investigate Degradation: - Perform Forced Degradation Study - Analyze by HPLC/LC-MS Degradation_Issue->Investigate_Degradation Yes End Resolved Degradation_Issue->End No Address_Solubility->End Optimize_Conditions Optimize Storage and Handling: - Prepare Fresh Solutions - Store at Low Temperature - Protect from Light Investigate_Degradation->Optimize_Conditions Optimize_Conditions->End

Caption: Workflow for investigating this compound instability.

G Start Experimental Issue Observed Precipitation Is there precipitation? Start->Precipitation Improve_Solubility Improve Solubility: - Lower pH - Add Co-solvent (DMSO/Ethanol) - Use Hydrochloride Salt Precipitation->Improve_Solubility Yes New_Peaks Are there unexpected peaks in HPLC? Precipitation->New_Peaks No End Problem Resolved Improve_Solubility->End Forced_Degradation Perform Forced Degradation Study to Identify Degradants New_Peaks->Forced_Degradation Yes Inconsistent_Results Are results inconsistent? New_Peaks->Inconsistent_Results No Optimize_Handling Optimize Handling: - Prepare fresh solutions - Minimize time in aqueous buffer - Control temperature Forced_Degradation->Optimize_Handling Inconsistent_Results->Optimize_Handling Yes Inconsistent_Results->End No Optimize_Handling->End

Caption: Troubleshooting decision tree for this compound experiments.

Overcoming non-specific binding in Fominoben receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming non-specific binding in Fominoben receptor assays. Given that this compound is reported to act as an agonist at the benzodiazepine (B76468) site of the GABA-A receptor, the following guidance is tailored to assays for this target.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely receptor target?

A1: this compound is an antitussive agent that has been shown to have anxiolytic-like properties.[1][3] Research indicates that it may act as an agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Therefore, assays designed to study this compound binding should focus on the GABA-A receptor, a ligand-gated ion channel.[4]

Q2: What is non-specific binding and why is it problematic in this compound receptor assays?

A2: Non-specific binding (NSB) refers to the binding of the radioligand or test compound to components other than the target receptor, such as lipids, other proteins, and the assay apparatus itself (e.g., filters, tubes).[5] High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of key parameters like receptor affinity (Kd) and density (Bmax).[5]

Q3: How is non-specific binding determined in a this compound receptor assay?

A3: Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a high concentration of a non-radiolabeled competitor that also binds to the benzodiazepine site of the GABA-A receptor. This "cold" ligand saturates the specific receptor sites, so any remaining bound radioactivity is considered non-specific.[5] A common choice for this is a high concentration (e.g., 10 µM) of diazepam.[2][4]

Q4: What is an acceptable level of non-specific binding?

A4: Ideally, non-specific binding should be less than 50% of the total binding, and in well-optimized assays, specific binding can be greater than 70% of the total.[5] If the specific binding signal is less than twice the non-specific binding, the assay data may be unreliable.

Troubleshooting Guide: High Non-Specific Binding

This guide addresses common issues of high non-specific binding in a question-and-answer format.

Issue 1: High background signal across all assay tubes.

  • Question: My non-specific binding is excessively high, making it difficult to detect a specific signal for this compound. What are the potential causes and solutions?

  • Answer: High non-specific binding is a frequent challenge. The following table outlines common causes and recommended solutions.

Potential Cause Recommended Solution
Suboptimal Assay Buffer Composition Modify the assay buffer to reduce non-specific interactions. This can include optimizing the pH and adjusting the ionic strength with salts.[5][6]
Insufficient Blocking Incorporate blocking agents into your assay buffer to saturate non-specific binding sites. Bovine Serum Albumin (BSA) at a concentration of 0.1-1% is commonly used.[6][7]
Radioligand Sticking to Filters/Tubes Pre-treat glass fiber filters with 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand adhesion.[5] Using low-binding tubes and plates can also be beneficial.
Inadequate Washing Increase the number and/or volume of washes with ice-cold wash buffer immediately after filtration to remove unbound radioligand.[5]
Suboptimal Incubation Conditions Optimize incubation time and temperature. Shorter incubation times or lower temperatures can sometimes reduce non-specific binding, but ensure that specific binding reaches equilibrium.[5]

Issue 2: Variability in non-specific binding between experiments.

  • Question: I'm observing significant variability in my non-specific binding from one experiment to the next. What could be causing this inconsistency?

  • Answer: Inconsistent non-specific binding can stem from several factors related to assay setup and execution.

Potential Cause Recommended Solution
Inconsistent Membrane Preparation Ensure a standardized and reproducible protocol for membrane preparation. Inconsistent protein concentration or membrane quality can affect binding.
Pipetting Errors Use calibrated pipettes and proper technique to ensure accurate and consistent addition of reagents, especially the radioligand and cold competitor.
Variable Incubation Times Precisely control the incubation time for all samples in every experiment.
Inconsistent Washing Procedure Standardize the washing procedure, including the volume of wash buffer, the number of washes, and the speed of filtration.[5]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for this compound at the GABA-A Receptor Benzodiazepine Site

This protocol is a general guideline for a competitive binding assay using [3H]Flunitrazepam as the radioligand. Optimization for your specific experimental conditions is recommended.

Materials:

  • Membrane Preparation: Rat cortical membranes (or other appropriate tissue/cell line expressing GABA-A receptors).

  • Radioligand: [3H]Flunitrazepam (specific activity ~70-90 Ci/mmol).

  • Cold Ligand (for NSB): Diazepam.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filters: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% PEI.

  • Scintillation Cocktail.

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Centrifuge the homogenate, wash the pellet, and resuspend in assay buffer to a final protein concentration of 100-200 µ g/assay tube.

  • Assay Setup: In triplicate, prepare assay tubes containing:

    • Total Binding: Membrane preparation, [3H]Flunitrazepam (at a concentration near its Kd, e.g., 1-2 nM), and assay buffer.

    • Non-Specific Binding (NSB): Membrane preparation, [3H]Flunitrazepam, and a high concentration of unlabeled diazepam (e.g., 10 µM).

    • Competition Binding: Membrane preparation, [3H]Flunitrazepam, and varying concentrations of this compound.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C or 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through the pre-soaked glass fiber filters under vacuum.

  • Washing: Wash the filters quickly with 3-4 aliquots of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • For competition experiments, plot the percentage of specific binding against the log concentration of this compound to determine the IC50.

Data Presentation: Optimizing Assay Conditions

The following tables provide illustrative data on how to optimize assay conditions to reduce non-specific binding.

Table 1: Effect of Blocking Agents on Non-Specific Binding

Blocking Agent Concentration Total Binding (CPM) Non-Specific Binding (CPM) Specific Binding (CPM) % Specific Binding
None-35002000150042.9%
BSA0.1%34001200220064.7%
BSA0.5%3300900240072.7%
Casein0.1%33501000235070.1%

Note: This is illustrative data. Optimal blocking agent and concentration should be determined empirically.

Table 2: Effect of Wash Steps on Non-Specific Binding

Number of Washes Wash Volume (mL) Total Binding (CPM) Non-Specific Binding (CPM) Specific Binding (CPM) % Specific Binding
1333001500180054.5%
2332501100215066.2%
333200950225070.3%
433180920226071.1%

Note: This is illustrative data. The optimal number of washes should be determined for each specific assay.

Visualizations

GABAA_Signaling_Pathway cluster_0 GABA-A Receptor Signaling GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Binds This compound This compound (Benzodiazepine Site Agonist) This compound->GABAAR Binds to Benzodiazepine Site Cl_ion Cl- Influx GABAAR->Cl_ion Channel Opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

Caption: Signaling pathway of the GABA-A receptor modulated by GABA and this compound.

Troubleshooting_Workflow cluster_1 Troubleshooting High Non-Specific Binding Start High Non-Specific Binding Observed Check_Buffer Optimize Assay Buffer (pH, Ionic Strength) Start->Check_Buffer Add_Blocker Add/Optimize Blocking Agent (e.g., BSA) Check_Buffer->Add_Blocker If still high Success Non-Specific Binding Reduced Check_Buffer->Success If successful Optimize_Wash Optimize Washing Steps (Volume, Number) Add_Blocker->Optimize_Wash If still high Add_Blocker->Success If successful Pretreat_Filters Pre-treat Filters (e.g., PEI) Optimize_Wash->Pretreat_Filters If still high Optimize_Wash->Success If successful Check_Incubation Optimize Incubation (Time, Temperature) Pretreat_Filters->Check_Incubation If still high Pretreat_Filters->Success If successful Check_Incubation->Success If successful Reassess Re-evaluate Protocol and Reagents Check_Incubation->Reassess If still high

Caption: A logical workflow for troubleshooting high non-specific binding in receptor assays.

Experimental_Workflow cluster_2 Radioligand Binding Assay Workflow Prep 1. Membrane Preparation Setup 2. Assay Setup (Total, NSB, Competition) Prep->Setup Incubate 3. Incubation Setup->Incubate Filter 4. Filtration Incubate->Filter Wash 5. Washing Filter->Wash Count 6. Scintillation Counting Wash->Count Analyze 7. Data Analysis (IC50, Ki) Count->Analyze

Caption: A streamlined workflow for performing a radioligand binding assay.

References

Managing side effects of Fominoben in long-term animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the long-term toxicology of Fominoben in animal models is limited. This guide is developed based on its known mechanism of action as a potential GABA-A receptor agonist, reported human adverse effects, and general principles of preclinical toxicology for small molecules.[1][2][3][4] Researchers should adapt these recommendations based on their specific study design and institutional guidelines (IACUC).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that might predict its side effects?

A1: this compound is an antitussive and respiratory stimulant.[1] Research indicates it may act as an agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[2][5] Therefore, many potential side effects are related to the modulation of the central nervous system (CNS) and are similar to those observed with benzodiazepines, such as sedation, ataxia, or paradoxical excitation.[6]

Q2: What are the most likely side effects to monitor for in a long-term rodent study with this compound?

A2: Based on reported human adverse effects and its GABAergic mechanism, key side effects to monitor in animals include changes in body weight (due to appetite suppression), CNS-related behavioral changes (sedation, irritability, hyperactivity), gastrointestinal issues (nausea, vomiting, observed as pica or changes in feces), and potential for hepatotoxicity with long-term administration.[1] Regular clinical observations, body weight measurements, and periodic clinical pathology are crucial.

Q3: How frequently should animals be monitored for adverse effects during a chronic study?

A3: Monitoring frequency should be highest during the initial dosing period and then can be adjusted. A typical schedule includes:

  • Weeks 1-4: Daily cage-side observations and body weight measurements. Detailed clinical examinations twice weekly.

  • Months 2-6+: Body weight measurements twice weekly. Detailed clinical examinations weekly.

  • Any animal showing signs of distress should be monitored daily or more frequently as required.

Q4: Are there any known reproductive or developmental toxicity concerns with this compound?

Troubleshooting Guides

Issue 1: Significant Body Weight Loss or Lack of Gain
  • Problem: Animals in the this compound group show a statistically significant decrease in body weight (>10% of baseline) or failure to gain weight compared to the control group.

  • Possible Cause:

    • Appetite Suppression: A known side effect of this compound.[1]

    • Gastrointestinal Distress: Potential nausea or vomiting leading to reduced food intake.

    • General Malaise/Systemic Toxicity: The animal may be unwell due to off-target effects.

  • Suggested Solution:

    • Quantify Food and Water Intake: Measure daily consumption to confirm anorexia.

    • Provide Palatable Diet: Supplement with a high-calorie, palatable diet or moist chow to encourage eating.

    • Conduct Clinical Examination: Check for signs of dehydration, dental issues, or other signs of illness.

    • Consider Dose Reduction: If weight loss is severe and persistent, a reduction in the dose level may be necessary after consulting the study protocol.

    • Clinical Pathology: Perform an interim blood draw to check for markers of systemic toxicity (e.g., liver enzymes, kidney function).

Issue 2: Abnormal Central Nervous System (CNS) Signs
  • Problem: Animals exhibit behaviors such as ataxia (incoordination), prolonged sedation, hyperactivity, irritability, or stereotypical behaviors (e.g., circling).

  • Possible Cause:

    • GABA-A Receptor Agonism: Direct pharmacological effect of this compound on the CNS.[2]

    • Dose-Limiting Toxicity: The dose may be approaching the maximum tolerated dose (MTD).

    • Metabolite Accumulation: In a long-term study, drug metabolites may accumulate and contribute to CNS effects.

  • Suggested Solution:

    • Standardize Behavioral Assessment: Use a functional observational battery (FOB) or similar scoring system to quantify the severity and duration of CNS signs.

    • Correlate with Dosing Time: Note if signs are most severe shortly after dosing (peak plasma concentration) and if they resolve over time.

    • Evaluate Satellite Animals: If the study design includes satellite animals for pharmacokinetics, correlate the onset of clinical signs with plasma drug concentrations.

    • Adjust Dosing Regimen: If signs are severe, consider splitting the daily dose or reducing the overall dose.

Data Presentation

Table 1: Illustrative Incidence of Clinical Observations in a 6-Month Rodent Study (Note: This is a hypothetical table for illustrative purposes, as specific long-term animal data for this compound is not publicly available.)

Clinical SignControl Group (Vehicle)Low Dose (X mg/kg)Mid Dose (3X mg/kg)High Dose (10X mg/kg)
Body Weight Loss (>10%) 0/20 (0%)1/20 (5%)4/20 (20%)9/20 (45%)
Sedation (Post-dose) 0/20 (0%)2/20 (10%)7/20 (35%)15/20 (75%)
Hyperactivity/Irritability 1/20 (5%)1/20 (5%)3/20 (15%)6/20 (30%)
Ataxia 0/20 (0%)0/20 (0%)2/20 (10%)8/20 (40%)
Pica (observed) 0/20 (0%)1/20 (5%)2/20 (10%)4/20 (20%)

Experimental Protocols

Protocol 1: Clinical Chemistry Analysis for Hepatotoxicity Monitoring
  • Objective: To assess the potential for this compound-induced liver injury.

  • Timepoints: Pre-study baseline, Month 1, Month 3, and study termination.

  • Sample Collection:

    • Collect approximately 250-500 µL of whole blood from a relevant vessel (e.g., submandibular or saphenous vein) into serum separator tubes.

    • Allow blood to clot for 30 minutes at room temperature.

    • Centrifuge at 2,000 x g for 10 minutes to separate serum.

    • Transfer serum to a clean, labeled microcentrifuge tube and store at -80°C until analysis.

  • Analytes:

    • Primary: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Total Bilirubin (TBIL).

    • Secondary: Albumin (ALB), Total Protein (TP), Gamma-glutamyl transferase (GGT).

  • Analysis: Use a validated automated clinical chemistry analyzer according to the manufacturer's instructions.

  • Data Interpretation: Compare mean values for each dose group to the control group. A 2-fold or greater increase in ALT/AST over controls, especially if dose-dependent, is considered a potential indicator of hepatocellular injury.

Visualizations

Diagram 1: Potential Signaling Pathway for this compound-Induced CNS Effects

Fominoben_CNS_Pathway This compound This compound GABA_A GABA-A Receptor (Benzodiazepine Site) This compound->GABA_A Binds as Agonist Cl_Channel Chloride (Cl-) Channel Opening GABA_A->Cl_Channel Enhances GABA Effect Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Hyperpolarization Increases Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to Side_Effects Observed Side Effects: - Sedation - Ataxia - Anxiolysis Reduced_Excitability->Side_Effects Results in

Caption: this compound's potential action on the GABA-A receptor.

Diagram 2: Experimental Workflow for a Long-Term Toxicity Study

Long_Term_Study_Workflow Acclimatization Animal Acclimatization (7 Days) Randomization Randomization & Baseline Measurements Acclimatization->Randomization Dosing Daily Dosing (Vehicle, Low, Mid, High) Randomization->Dosing Monitoring In-Life Monitoring Dosing->Monitoring Daily Interim Interim Analysis (e.g., Month 3) Monitoring->Interim Termination Final Termination (e.g., Month 6) Monitoring->Termination Interim->Dosing Continue Study Necropsy Necropsy & Tissue Collection Termination->Necropsy Analysis Histopathology & Data Analysis Necropsy->Analysis

Caption: General workflow for a chronic animal toxicology study.

Diagram 3: Troubleshooting Logic for Weight Loss

Weight_Loss_Troubleshooting Start Weight Loss >10% Observed Measure_Food Quantify Food/Water Intake Start->Measure_Food Intake_Reduced Is Intake Reduced? Measure_Food->Intake_Reduced Provide_Diet Provide Palatable Diet & Monitor Intake_Reduced->Provide_Diet Yes Examine_Animal Perform Full Clinical Exam Intake_Reduced->Examine_Animal No Dose_Reduction Consult Protocol for Dose Reduction/Removal Provide_Diet->Dose_Reduction If no improvement Pathology Consider Interim Clinical Pathology Examine_Animal->Pathology Pathology->Dose_Reduction If abnormal

Caption: Decision tree for investigating significant weight loss.

References

Enhancing the resolution of Fominoben and its metabolites in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to enhancing the chromatographic resolution of Fominoben and its metabolites. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic analysis of this compound and its metabolites.

Issue 1: Poor peak shape (tailing) for this compound.

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for basic compounds like this compound is a common issue in reversed-phase chromatography.[1][2] It is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[3][4]

    Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3 or below) using an additive like formic acid or trifluoroacetic acid can protonate the silanol groups, minimizing unwanted interactions.[3]

    • Use of Buffers: Incorporating a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, into the mobile phase can help maintain a consistent pH and mask silanol interactions.[3][4] For LC-MS applications, keep buffer concentrations below 10 mM to prevent ion suppression.[3]

    • Column Selection:

      • End-capped Columns: Employ columns with end-capping, where residual silanols are chemically deactivated.

      • Base-deactivated Columns: Utilize columns specifically designed for the analysis of basic compounds.[3]

      • Novel Chemistries: Consider columns with alternative stationary phase chemistries that are less prone to secondary interactions.

    • Mobile Phase Additives: The use of additives like triethylamine (B128534) (TEA) can competitively bind to active silanol sites, but this is becoming less common with the availability of advanced column technologies.[1]

    • Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.[5] However, ensure the temperature does not exceed the stability limits of the column or analyte.[5]

Issue 2: Difficulty in retaining and separating polar metabolites of this compound.

  • Question: I am struggling to achieve adequate retention and separation for the more polar metabolites of this compound using reversed-phase chromatography. What alternative approaches can I use?

  • Answer: The analysis of polar metabolites can be challenging with traditional reversed-phase chromatography due to their limited retention on non-polar stationary phases.[6] Several alternative techniques can provide enhanced retention and resolution.

    Alternative Chromatographic Techniques:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable technique for the separation of polar compounds.[7] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent.

      • Key Considerations for HILIC:

        • Column Choice: Select a suitable HILIC stationary phase (e.g., bare silica, amide, or zwitterionic).

        • Mobile Phase: A typical mobile phase consists of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate or ammonium acetate).

        • Injection Solvent: The sample should be dissolved in a solvent with a high organic content to ensure good peak shape.

    • UltraPerformance Convergence Chromatography (UPC²): This technique uses compressed carbon dioxide as the primary mobile phase, offering an alternative selectivity for polar compounds.[8] The addition of a co-solvent like methanol (B129727) and modifiers such as ammonium formate can significantly improve peak shape and retention of polar analytes.[8]

    • Chemoselective Tagging: This approach involves derivatizing the polar metabolites with a hydrophobic tag.[6] This increases their retention in reversed-phase systems and can improve resolution.[6]

Issue 3: Inconsistent retention times and poor reproducibility.

  • Question: I am observing shifts in retention times for this compound and its metabolites between injections and batches. What could be causing this and how can I improve reproducibility?

  • Answer: Inconsistent retention times can stem from several factors related to the HPLC system, column, and mobile phase preparation.

    Troubleshooting Checklist:

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. Inadequate equilibration can lead to drifting retention times.

    • Mobile Phase Preparation:

      • Accurate Composition: Precisely prepare the mobile phase to ensure a consistent composition from batch to batch.

      • Degassing: Properly degas the mobile phase to prevent bubble formation in the pump and detector.

      • Buffer Stability: If using buffers, ensure they are fresh and within their effective pH range.

    • System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times.

    • Column Temperature Control: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can impact retention.[5]

    • Column Contamination: Contaminants from the sample matrix can accumulate on the column, affecting its performance. Use a guard column and appropriate sample preparation techniques to minimize this. If contamination is suspected, a column wash procedure may be necessary.

Experimental Protocols

Below are detailed methodologies for the analysis of this compound and its metabolites.

Protocol 1: Reversed-Phase HPLC-MS/MS Method for this compound

This method is suitable for the quantification of this compound in biological matrices.

  • Instrumentation:

    • HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column with low silanol activity is recommended (e.g., Newcrom R1 or equivalent).[9]

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A gradient from low to high organic phase (acetonitrile) will be necessary to elute this compound. The exact gradient will need to be optimized based on the specific column and system.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and any available metabolite standards should be determined by direct infusion.

Protocol 2: HILIC Method for Polar Metabolites of this compound

This protocol is designed for the separation of potential polar metabolites.

  • Instrumentation:

    • UHPLC system coupled to a high-resolution mass spectrometer (HRMS) or tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., amide or zwitterionic phase).

    • Mobile Phase:

      • A: 20 mM Ammonium acetate, pH 9.3 with 5 µM medronic acid in water[7]

      • B: Acetonitrile

    • Gradient Elution: A gradient starting with a high percentage of acetonitrile (e.g., 90%) and decreasing to a lower percentage.[7]

    • Flow Rate: 0.4 mL/min[7]

    • Column Temperature: 15 °C[7]

    • Injection Volume: 2-5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive or Negative ESI, depending on the metabolites.

    • Scan Type: Full scan for metabolite discovery or MRM for targeted analysis.

Data Presentation

Table 1: Example HPLC-MS/MS Parameters for this compound Analysis

ParameterSetting
Chromatography
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 min
Flow Rate0.3 mL/min
Column Temperature35 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI+
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp.400 °C
MRM TransitionAnalyte-specific

Table 2: Example HILIC Parameters for Polar Metabolite Analysis

ParameterSetting
Chromatography
ColumnAmide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A10 mM Ammonium Formate, pH 3.0
Mobile Phase BAcetonitrile
Gradient95% B to 50% B over 8 min
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume2 µL
Mass Spectrometry
Ionization ModeESI+ / ESI-
Scan Rangem/z 70-1000
Collision EnergyRamped (e.g., 10-40 eV)

Visualizations

Troubleshooting_Workflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Tailing) Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Extra-column Dead Volume Problem->Cause3 Solution1a Lower Mobile Phase pH Cause1->Solution1a Solution1b Use Buffer Cause1->Solution1b Solution1c Use End-capped/ Base-deactivated Column Cause1->Solution1c Solution2 Dilute Sample Cause2->Solution2 Solution3 Check Fittings & Tubing Cause3->Solution3

Caption: Troubleshooting workflow for addressing poor peak shape.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection SamplePrep Sample Extraction (e.g., SPE, LLE) Reconstitution Reconstitute in Initial Mobile Phase SamplePrep->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Chromatographic Separation (RP-HPLC or HILIC) Injection->Separation Detection Mass Spectrometry (MS/MS or HRMS) Separation->Detection DataAnalysis Data Acquisition & Analysis Detection->DataAnalysis

Caption: General experimental workflow for this compound analysis.

References

Fominoben Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Fominoben dose-response curve optimization in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound in cell-based assays?

A1: this compound is understood to act as a positive allosteric modulator of the GABA-A receptor, likely at the benzodiazepine (B76468) binding site.[1] This means it is expected to enhance the activity of the GABA-A receptor in the presence of its primary ligand, GABA. The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions into the cell, leading to hyperpolarization of the cell membrane and an inhibitory effect on neurotransmission.[2]

Q2: Which cell lines are suitable for this compound dose-response assays?

A2: Cell lines that endogenously express GABA-A receptors or, more commonly, host cell lines like HEK293 or CHO cells that are stably transfected to express specific GABA-A receptor subunit combinations (e.g., α1β2γ2) are recommended. The choice of subunit composition can influence the pharmacological response.

Q3: What is a typical starting concentration range for this compound in a cell-based assay?

A3: Based on binding assay data, this compound has an IC50 value in the low micromolar range (approximately 2.2 to 4.05 µM).[1] Therefore, a good starting point for a dose-response curve in a functional cell-based assay would be to test a wide range of concentrations spanning several orders of magnitude around this value, for example, from 10 nM to 100 µM.

Q4: How long should cells be incubated with this compound?

A4: The incubation time will depend on the specific assay and the cell line's characteristics. For direct-acting ion channel modulators, the effect can often be measured within minutes to a few hours. A time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) is recommended to determine the optimal incubation time for your specific experimental setup.

Troubleshooting Guides

Issue 1: Flat or No Dose-Response Curve

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inactive this compound Compound Verify the integrity and purity of your this compound stock. Prepare a fresh stock solution in the recommended solvent (e.g., DMSO) and store it appropriately.
Incorrect Concentration Range If no response is observed, test higher concentrations of this compound (e.g., up to 1 mM). Conversely, if toxicity is observed at the lowest dose, test a lower concentration range.
Low GABA-A Receptor Expression Confirm the expression of functional GABA-A receptors in your chosen cell line using techniques like Western blot, qPCR, or by testing a known GABA-A agonist as a positive control.
Suboptimal Assay Conditions Optimize cell seeding density. Over-confluent or under-confluent cells can lead to inconsistent results. Also, ensure the assay buffer conditions (pH, ion concentrations) are optimal for GABA-A receptor function.
Assay Interference Some assay reagents can interfere with the test compound or the detection method. Run appropriate controls, including vehicle-only and positive controls, to identify any assay artifacts.
Issue 2: High Variability Between Replicates

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Inaccurate Compound Dilutions Prepare serial dilutions carefully and ensure thorough mixing at each step. Use a fresh set of pipette tips for each dilution.
Cell Health Issues Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase before seeding for the assay.
Issue 3: Unexpected Biphasic or U-shaped Dose-Response Curve

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Off-Target Effects At higher concentrations, this compound may interact with other cellular targets, leading to a complex dose-response. Consider using a lower concentration range or employing a more specific assay.
Compound Cytotoxicity High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to the cells, leading to a decrease in response at the upper end of the dose-response curve. Perform a cytotoxicity assay in parallel.
Assay Artifact The assay signal may be saturated at high compound concentrations. Review the dynamic range of your assay and adjust the detection settings if necessary.

Experimental Protocols

Protocol 1: Fluorescence-Based Membrane Potential Assay

This protocol describes a method to measure this compound's effect on GABA-A receptor activation using a fluorescent membrane potential dye.

Materials:

  • HEK293 cells stably expressing a GABA-A receptor subtype (e.g., α1β2γ2)

  • This compound

  • GABA (gamma-Aminobutyric acid)

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Black-walled, clear-bottom 96-well or 384-well plates

Procedure:

  • Cell Seeding: Seed the HEK293-GABA-A cells into the multi-well plates at a pre-optimized density and culture overnight.

  • Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions and add it to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solution of GABA at a concentration that elicits a submaximal response (e.g., EC20).

  • Assay Measurement:

    • Place the cell plate in a fluorescence plate reader (e.g., FLIPR).

    • Establish a baseline fluorescence reading.

    • Add the this compound dilutions to the wells and incubate for a predetermined time.

    • Add the EC20 concentration of GABA to all wells to stimulate the receptor.

    • Record the change in fluorescence over time.

  • Data Analysis:

    • Normalize the fluorescence signal to the baseline.

    • Plot the change in fluorescence against the log of this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound.

Protocol 2: Cell Viability/Cytotoxicity Assay

This protocol is to assess the potential cytotoxic effects of this compound.

Materials:

  • Cell line used in the primary functional assay

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Real-Time Glo™)

  • White or clear multi-well plates appropriate for the chosen viability assay

Procedure:

  • Cell Seeding: Seed cells into multi-well plates at an appropriate density and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle-only control and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for the same duration as the primary functional assay.

  • Viability Measurement: Add the cell viability reagent to each well and measure the signal (luminescence, absorbance, or fluorescence) according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data to the vehicle-only control (100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration.

    • Determine the CC50 (50% cytotoxic concentration) value.

Data Presentation

Table 1: Representative Dose-Response Data for this compound in a Membrane Potential Assay

This compound Concentration (µM)% Maximum Response (Mean ± SD)
0.012.5 ± 1.1
0.115.2 ± 3.5
145.8 ± 5.2
2.250.1 ± 4.8
578.9 ± 6.1
1095.3 ± 4.3
5098.1 ± 3.9
10099.2 ± 3.2

Table 2: Representative Cytotoxicity Data for this compound

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0.1100 ± 2.5
198.7 ± 3.1
1095.2 ± 4.5
5085.6 ± 6.8
10070.3 ± 8.2
20048.9 ± 9.5

Visualizations

GABA_A_Signaling_Pathway cluster_membrane Cell Membrane cluster_channel GABA_A_Receptor GABA-A Receptor (α₂β₂γ) Chloride_ion_int Cl⁻ (intracellular) GABA_A_Receptor->Chloride_ion_int Channel Opening p1 p2 p1->p2 GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound This compound->GABA_A_Receptor Binds to benzodiazepine site Chloride_ion_ext Cl⁻ (extracellular) Hyperpolarization Membrane Hyperpolarization Chloride_ion_int->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Signaling pathway of this compound's action on the GABA-A receptor.

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_dye Add Membrane Potential Dye incubate_overnight->add_dye incubate_dye Incubate with Dye add_dye->incubate_dye add_this compound Add this compound Serial Dilutions incubate_dye->add_this compound add_gaba Add GABA (EC20) add_this compound->add_gaba read_plate Read Fluorescence (e.g., FLIPR) add_gaba->read_plate analyze_data Analyze Data & Generate Curve read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for a fluorescence-based this compound assay.

Troubleshooting_Logic start Issue: Flat Dose-Response Curve check_positive_control Does Positive Control (e.g., Diazepam) Work? start->check_positive_control check_fominoben_stock Check this compound Stock Integrity check_positive_control->check_fominoben_stock Yes check_receptor_expression Verify GABA-A Receptor Expression check_positive_control->check_receptor_expression No test_new_concentration Test Different Concentration Range check_fominoben_stock->test_new_concentration optimize_assay_conditions Optimize Assay Conditions (Cell Density, Buffer) check_receptor_expression->optimize_assay_conditions solution Problem Resolved optimize_assay_conditions->solution test_new_concentration->solution

References

Technical Support Center: Mitigating Matrix Effects in Fominoben Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the bioanalysis of Fominoben. The following information is based on established principles of bioanalytical method development and validation, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound bioanalysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components present in the sample matrix (e.g., plasma, urine).[1][2][3][4] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of your bioanalytical method.[1][2][3]

Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS?

A2: Matrix effects are primarily caused by endogenous components of a biological sample that co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source.[2][5] Common culprits include:

  • Phospholipids: Abundant in plasma and serum, they are a major source of ion suppression.[2][5]

  • Salts and ions: Can alter the droplet formation and evaporation process in the ion source.[2]

  • Endogenous metabolites: Can have similar properties to the analyte and co-elute.

  • Proteins: While largely removed during sample preparation, residual proteins can still cause interference.[2]

  • Exogenous substances: Anticoagulants, dosing vehicles, and co-administered drugs can also contribute to matrix effects.[2]

Q3: How can I determine if my this compound assay is experiencing matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][6] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Any deviation in the this compound signal baseline indicates the presence of matrix effects at that retention time.[1]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects.[4][7] The response of this compound in a spiked, extracted blank matrix is compared to the response of this compound in a neat solution at the same concentration.[7]

Q4: What is a Matrix Factor (MF) and how is it calculated?

A4: The Matrix Factor (MF) is a quantitative measure of the matrix effect. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[8]

Calculation of Matrix Factor: MF = (Peak Area of Analyte in Spiked Extracted Matrix) / (Peak Area of Analyte in Neat Solution)

For a robust method, the MF should ideally be between 0.8 and 1.2, and the coefficient of variation (CV) across different lots of matrix should be less than 15%.

Troubleshooting Guide

Problem: Significant ion suppression is observed for this compound.

This is a common issue in bioanalysis. The following troubleshooting workflow can help identify the cause and find a solution.

Troubleshooting Ion Suppression for this compound A Significant Ion Suppression Detected (MF < 0.8) B Step 1: Optimize Sample Preparation A->B C Protein Precipitation (PPT) B->C D Liquid-Liquid Extraction (LLE) B->D E Solid-Phase Extraction (SPE) B->E F Step 2: Modify Chromatographic Conditions C->F D->F E->F G Change Column Chemistry (e.g., C18, HILIC) F->G H Adjust Mobile Phase Gradient F->H I Divert Flow at Elution Time of Interferences F->I J Step 3: Utilize an Appropriate Internal Standard (IS) G->J H->J I->J K Stable Isotope Labeled (SIL) IS is Ideal J->K L Structural Analog IS J->L M Re-evaluate Matrix Effect K->M L->M M->B If problem persists N Problem Resolved (MF within acceptable range) M->N

Caption: A workflow for troubleshooting and mitigating ion suppression in this compound bioanalysis.

Problem: High variability in matrix effects between different biological samples.

High variability can lead to poor precision and accuracy.

  • Solution:

    • Increase Sample Cleanup: Transition from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a wider range of interfering compounds.[3][9]

    • Use a Stable Isotope Labeled (SIL) Internal Standard: A SIL-IS for this compound is the most effective way to compensate for variable matrix effects as it will be affected in the same way as the analyte.[1][9]

    • Chromatographic Separation: Improve the separation of this compound from the interfering peaks. A longer gradient or a different column chemistry might be necessary.[10]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method

Objective: To quantify the matrix effect on this compound analysis in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare solutions of this compound and its internal standard (IS) in the reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. Spike this compound and IS into the final extracted samples at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike this compound and IS into the blank biological matrix before the sample preparation procedure at the same concentrations. This set is used to determine recovery.

  • Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF):

    • IS-Normalized Matrix Factor (IS-Normalized MF):

    • Recovery (RE):

Data Presentation

The following table provides an example of how to present the data from the matrix effect assessment:

Concentration LevelMatrix LotThis compound Peak Area (Set B)This compound Peak Area (Set A)Matrix Factor (MF)IS Peak Area (Set B)IS Peak Area (Set A)IS MFIS-Normalized MF
Low185,000100,0000.85175,000200,0000.880.97
Low282,000100,0000.82170,000200,0000.850.96
High1880,0001,000,0000.88180,000200,0000.900.98
High2910,0001,000,0000.91185,000200,0000.930.98
Mean 0.87 0.89 0.97
CV (%) 4.8% 3.9% 1.1%

Mitigation Strategies Workflow

The following diagram illustrates the logical flow for selecting a strategy to mitigate matrix effects.

Decision Tree for Mitigating Matrix Effects Start Matrix Effect Identified Check_IS Is a Stable Isotope Labeled Internal Standard (SIL-IS) available? Start->Check_IS Use_SIL_IS Use SIL-IS to Compensate for Matrix Effect Check_IS->Use_SIL_IS Yes No_SIL_IS No SIL-IS Available Check_IS->No_SIL_IS No Reassess Re-evaluate Matrix Effect Use_SIL_IS->Reassess Improve_Cleanup Improve Sample Cleanup No_SIL_IS->Improve_Cleanup PPT_to_LLE Switch from PPT to LLE Improve_Cleanup->PPT_to_LLE Using PPT LLE_to_SPE Switch from LLE to SPE Improve_Cleanup->LLE_to_SPE Using LLE Optimize_LC Optimize Chromatography Improve_Cleanup->Optimize_LC Cleanup is sufficient PPT_to_LLE->Optimize_LC LLE_to_SPE->Optimize_LC Change_Gradient Modify Gradient Profile Optimize_LC->Change_Gradient Change_Column Use Different Column Chemistry Optimize_LC->Change_Column Dilute_Sample Dilute Sample Extract Optimize_LC->Dilute_Sample If sensitivity allows Change_Gradient->Reassess Change_Column->Reassess Dilute_Sample->Reassess Reassess->Improve_Cleanup Not Acceptable Success Matrix Effect Mitigated Reassess->Success Acceptable

Caption: A decision tree outlining strategies for mitigating matrix effects in bioanalysis.

References

Stability testing of Fominoben under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of Fominoben. The information presented here is based on general principles of pharmaceutical stability testing and available data on the stability of benzanilide (B160483) derivatives, the chemical class to which this compound belongs. It is crucial to validate these methodologies for your specific formulation and experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary degradation pathways for this compound under stress conditions?

A1: While specific public data on this compound degradation is limited, as a benzanilide derivative, it is likely susceptible to degradation via hydrolysis of the amide bond and photodegradation.[1][2][3] Forced degradation studies are essential to identify the specific degradation products and pathways for your this compound sample.[4][5]

Troubleshooting:

  • Unexpected Peaks in HPLC: If you observe unexpected peaks during analysis, consider the possibility of degradation products. Compare the chromatograms of stressed and unstressed samples to identify potential degradants.

  • Mass Balance Issues: If the assay of this compound decreases without a corresponding increase in known degradation products, it may indicate the formation of non-UV active compounds or volatile degradants. Employing a mass-spectrometric detector can help in identifying such products.

Q2: How should I design a forced degradation study for this compound?

A2: A comprehensive forced degradation study should expose this compound to a range of stress conditions as recommended by ICH guidelines.[4][5][6] This helps in understanding the intrinsic stability of the molecule and developing a stability-indicating analytical method.

Experimental Workflow for Forced Degradation:

Forced Degradation Workflow cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Outcome Outcome Acid Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC Stability-Indicating HPLC Method Acid->HPLC Base Basic Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->HPLC Oxidation Oxidative (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal (e.g., 80°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Characterization Characterization of Degradants (e.g., LC-MS) HPLC->Characterization Method Method Validation HPLC->Method Pathway Degradation Pathway Elucidation Characterization->Pathway

Forced Degradation Study Workflow

Q3: What are the recommended storage conditions for this compound?

A3: Based on general pharmaceutical practice, this compound should be stored in well-closed containers, protected from light and moisture, at controlled room temperature (20-25°C). However, the optimal storage conditions should be determined based on the results of long-term and accelerated stability studies.

Troubleshooting:

  • Discoloration or Physical Changes: Any change in the physical appearance of the drug substance or product should be investigated, as it may indicate degradation.

  • Out-of-Specification (OOS) Results: If you encounter OOS results during stability testing, a thorough investigation is required to determine the root cause, which could be related to storage conditions, packaging, or the formulation itself.

Data Presentation: Stability of this compound Under Stress Conditions (Hypothetical Data)

The following table summarizes hypothetical data from a forced degradation study on this compound. This data is for illustrative purposes and should be replaced with actual experimental results.

Stress ConditionDurationThis compound Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)
Control 0 hours99.8Not DetectedNot Detected
0.1 N HCl 24 hours85.212.1 (Hydrolysis Product)Not Detected
0.1 N NaOH 8 hours78.518.9 (Hydrolysis Product)Not Detected
3% H₂O₂ 24 hours92.1Not Detected6.5 (Oxidation Product)
Thermal (80°C) 48 hours95.32.5 (Thermolytic Product)Not Detected
Photolytic (ICH Q1B) 24 hours89.7Not Detected8.3 (Photolytic Product)

Experimental Protocols

1. Stability-Indicating HPLC Method for this compound

This is a general method and requires optimization and validation for your specific application.

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.02 M phosphate (B84403) buffer (pH 3.5) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

2. Forced Degradation Study Protocol

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C. Withdraw samples at appropriate time intervals, neutralize, and analyze by HPLC.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature or heat at a lower temperature (e.g., 40°C) due to the higher lability of amides in basic conditions.[7] Withdraw samples, neutralize, and analyze.

  • Oxidation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Protect from light. Analyze at different time points.

  • Thermal Degradation: Keep a solid sample of this compound in a thermostatically controlled oven at 80°C. Analyze samples periodically.

  • Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Visualizations

Hypothetical Degradation Pathway of a Benzanilide Derivative

The following diagram illustrates a potential degradation pathway for a compound with a benzanilide structure, like this compound, under hydrolytic and photolytic stress.

Benzanilide Degradation Pathway cluster_main Degradation of Benzanilide Structure This compound This compound (Benzanilide Derivative) Hydrolysis_Product Amide Bond Cleavage (Benzoic Acid and Aniline Derivatives) This compound->Hydrolysis_Product Hydrolysis (Acid/Base) Photocyclization_Product Photocyclization Product (e.g., Phenanthridone derivative) This compound->Photocyclization_Product Photolysis (UV/Vis Light)

Potential this compound Degradation Pathways

This technical support center provides a foundational framework for approaching the stability testing of this compound. All experimental work should be conducted in accordance with relevant regulatory guidelines and be thoroughly validated.

References

Improving the efficiency of Fominoben extraction from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Fominoben from biological samples.

Frequently Asked Questions (FAQs)

???+ question "What are the key physicochemical properties of this compound to consider for extraction?" this compound is a benzanilide (B160483) and morpholine (B109124) derivative.[5][6] Its key properties influencing extraction are:

  • Molecular Weight: 401.89 g/mol [7][8]
  • Predicted logP (octanol/water partition coefficient): 2.51 - 2.96[9]
  • Predicted Water Solubility: 0.0303 mg/mL[9]
  • Predicted pKa (Strongest Basic): 5.55[9]

???+ question "Which biological matrices are typically used for this compound analysis?" Commonly used biological matrices for the analysis of drugs like this compound include plasma, serum, and urine.[4][10][11] The choice of matrix depends on the specific goals of the study (e.g., pharmacokinetics, toxicology).

???+ question "What are the most common extraction techniques for a compound like this compound?" The three most common extraction techniques applicable to this compound are:

  • Protein Precipitation (PPT): A simple and fast method to remove proteins from plasma or serum samples.[12][13]
  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).[14][15][16]
  • Solid-Phase Extraction (SPE): A chromatographic technique that separates components of a mixture based on their affinity for a solid stationary phase.[2][17][18][19]

???+ question "How do I choose the best extraction method?" The choice of extraction method depends on several factors:

  • Required Cleanliness of the Extract: SPE generally provides the cleanest extracts, followed by LLE, and then PPT.
  • Throughput Needs: PPT is the fastest method and is amenable to high-throughput automation. LLE can be more time-consuming, while modern SPE formats also allow for high-throughput processing.
  • Cost: PPT is the least expensive, followed by LLE. SPE is generally the most expensive due to the cost of the cartridges.
  • Analyte Concentration: For very low concentrations of this compound, a method with a pre-concentration step like SPE or LLE might be necessary.

Troubleshooting Guides

Protein Precipitation (PPT)

Issue: Low Recovery of this compound

  • Question: My recovery of this compound is consistently low after protein precipitation. What could be the cause?

  • Answer:

    • Incomplete Precipitation of Proteins: If proteins are not fully precipitated, this compound may remain bound to them and be removed with the protein pellet. Ensure you are using an adequate volume of precipitating solvent (a solvent-to-sample ratio of at least 3:1 is recommended). Acetonitrile (B52724) is often a good choice for precipitating plasma proteins.[13]

    • Co-precipitation of this compound: this compound might be physically trapped within the precipitated protein pellet. To mitigate this, ensure thorough vortexing after adding the precipitating solvent and consider a second extraction of the protein pellet.

    • Precipitation at the Wrong Temperature: Performing the precipitation at a low temperature (e.g., 4°C) can sometimes improve the recovery of certain analytes by minimizing degradation, though it can also affect protein precipitation efficiency.[12] Experiment with performing the precipitation at room temperature versus on ice.

Issue: High Matrix Effects in LC-MS/MS Analysis

  • Question: I am observing significant ion suppression or enhancement for this compound in my LC-MS/MS analysis after PPT. How can I reduce this?

  • Answer:

    • Insufficient Protein Removal: Residual proteins can cause matrix effects. Ensure complete protein precipitation and careful removal of the supernatant without disturbing the pellet.

    • Phospholipid Contamination: Phospholipids are a major source of matrix effects in plasma samples. While PPT with acetonitrile removes a significant portion of phospholipids, some may remain. Consider a post-precipitation clean-up step, such as a simple pass-through SPE.

    • Optimize Chromatography: Adjust your LC gradient to separate this compound from the regions where matrix components elute. A longer run time or a different stationary phase might be necessary.

Liquid-Liquid Extraction (LLE)

Issue: Low and Irreproducible Recovery

  • Question: My LLE recovery for this compound is low and varies between samples. What are the potential causes?

  • Answer:

    • Incorrect pH of the Aqueous Phase: For efficient extraction of a basic drug like this compound into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 pH units above its pKa (pKa of this compound is predicted to be around 5.55).[9] Therefore, adjusting the sample pH to ~7.5-9.5 is recommended.[4]

    • Inappropriate Extraction Solvent: The choice of organic solvent is critical. A solvent that is immiscible with water and in which this compound has high solubility should be used. For a compound with a logP around 2.5-3, solvents like methyl-tert-butyl ether (MTBE), dichloromethane, or a mixture of hexane (B92381) and ethyl acetate (B1210297) could be effective.[20]

    • Insufficient Mixing: Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for extraction. Vortexing for 1-2 minutes is typically sufficient.

    • Emulsion Formation: Emulsions can form at the interface of the two layers, trapping the analyte and leading to poor recovery. To break emulsions, you can try centrifugation, adding a small amount of salt, or filtering through a glass wool plug.

Issue: Contaminated Extract

  • Question: The final extract after LLE contains a lot of interfering peaks. How can I get a cleaner extract?

  • Answer:

    • Back-Extraction: A back-extraction step can significantly clean up the sample. After the initial extraction into an organic solvent, the organic phase can be mixed with an acidic aqueous solution (e.g., 0.1 M HCl). This compound will partition into the acidic aqueous phase, leaving many neutral and acidic interferences in the organic phase. The acidic aqueous phase can then be collected, the pH adjusted to be basic, and this compound re-extracted into a fresh organic solvent.

    • Choice of Solvent: Some solvents are less selective than others. Experiment with different organic solvents to find one that minimizes the extraction of interfering compounds.

Solid-Phase Extraction (SPE)

Issue: Poor Retention of this compound on the SPE Cartridge

  • Question: this compound is breaking through during the sample loading step of my SPE protocol. Why is it not retaining on the cartridge?

  • Answer:

    • Incorrect Sorbent Choice: For a basic compound like this compound, a cation-exchange or a mixed-mode (cation-exchange and reversed-phase) sorbent is often a good choice.[17][21] A polymeric reversed-phase sorbent could also be effective.

    • Improper Sample Pre-treatment: The pH of the sample loaded onto the SPE cartridge is crucial. For a cation-exchange mechanism, the sample pH should be adjusted to be at least 2 pH units below the pKa of this compound to ensure it is protonated (positively charged). For a reversed-phase mechanism, adjusting the pH to suppress ionization might be necessary.

    • Cartridge Overload: Ensure that the amount of sample and this compound loaded onto the cartridge does not exceed its capacity.

    • Flow Rate Too High: Loading the sample too quickly can prevent efficient interaction with the sorbent. A slow and steady flow rate is recommended.

Issue: Low Recovery During Elution

  • Question: this compound is retained on the SPE cartridge, but I have low recovery in the final eluate. What can I do?

  • Answer:

    • Inefficient Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. For a cation-exchange sorbent, the elution solvent should contain a component to neutralize the charge, such as a small percentage of ammonia (B1221849) or another base in an organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). For a reversed-phase sorbent, a strong organic solvent like methanol (B129727) or acetonitrile is typically used.

    • Insufficient Elution Volume: Ensure you are using a sufficient volume of the elution solvent to completely elute this compound from the cartridge. You can try eluting with a second aliquot of solvent and analyzing it separately to see if more analyte is recovered.

    • Secondary Interactions: this compound might have secondary interactions with the sorbent material. The choice of a more inert sorbent material or modifying the elution solvent to disrupt these interactions can help.

Experimental Protocols (Representative Examples)

Protocol 1: Protein Precipitation (PPT) for this compound in Human Plasma
  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 300 µL of cold acetonitrile.

  • Precipitation:

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Human Urine
  • Sample Preparation:

    • Pipette 1 mL of human urine into a glass tube.

    • Add 100 µL of 1 M sodium hydroxide to adjust the pH to ~9.

  • Extraction:

    • Add 5 mL of methyl-tert-butyl ether (MTBE).

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Organic Phase Collection:

    • Transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for this compound in Human Plasma
  • SPE Cartridge: Mixed-mode cation-exchange polymer-based cartridge (e.g., Oasis MCX).

  • Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge.

  • Sample Loading:

    • Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid in water.

    • Load the diluted sample onto the conditioned cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase for analysis.

Data Presentation

Table 1: Hypothetical Performance of this compound Extraction Methods

Extraction MethodBiological MatrixRecovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (%)
Protein PrecipitationPlasma85 - 95< 1070 - 120
Liquid-Liquid ExtractionUrine75 - 90< 1585 - 110
Solid-Phase ExtractionPlasma90 - 105< 595 - 105

Note: These are representative values for a well-optimized method for a basic drug and should be determined experimentally for this compound.

Mandatory Visualizations

G Protein Precipitation Workflow cluster_0 Sample Preparation cluster_1 Precipitation & Separation cluster_2 Extraction & Analysis start Plasma Sample (100 µL) add_solvent Add Acetonitrile (300 µL) start->add_solvent vortex Vortex (30s) add_solvent->vortex Induces protein precipitation centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant Separates supernatant from pellet evaporate Evaporate to Dryness collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound extraction using protein precipitation.

G Liquid-Liquid Extraction Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Preparation start Urine Sample (1 mL) adjust_ph Adjust pH to ~9 (1M NaOH) start->adjust_ph add_solvent Add MTBE (5 mL) adjust_ph->add_solvent Ensures this compound is in neutral form vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (3,000 x g, 5 min) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic Separates aqueous and organic phases evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound extraction using liquid-liquid extraction.

G Solid-Phase Extraction Workflow cluster_0 Cartridge Preparation cluster_1 Extraction cluster_2 Analysis Preparation condition Condition (Methanol & Water) load Load Sample condition->load Activates sorbent wash Wash (Acid & Methanol) load->wash elute Elute (Ammoniated Methanol) wash->elute collect_eluate Collect Eluate elute->collect_eluate evaporate Evaporate to Dryness collect_eluate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound extraction using solid-phase extraction.

References

Technical Support Center: Selecting the Appropriate Animal Model for Fominoben Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the most suitable animal models for studying the efficacy of Fominoben, a centrally acting antitussive agent.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a benzanilide (B160483) class antitussive agent, previously marketed as Noleptan, with respiratory stimulant properties.[1][3] Its mechanism of action is believed to involve agonistic activity at the benzodiazepine (B76468) binding site of the GABAA receptor.[1][4][5]

Q2: Which animal models are most commonly used for antitussive efficacy studies?

A2: Guinea pigs are a widely accepted and reliable preclinical model for evaluating the efficacy of antitussive drugs.[6][7] Other models, including mice, rats, cats, and dogs, have also been utilized in respiratory drug research.[7][8][9][10][11] While rodents are commonly used, it's noted that they may exhibit an expiration reflex rather than a true cough.[7]

Q3: Why is the guinea pig model often preferred for cough research?

A3: The guinea pig model is favored for several reasons:

  • Similarities to Humans: Their respiratory anatomy and the presence of M2/M3-muscarinic and B2-adrenergic receptors are similar to humans, allowing for a closer mimicry of bronchoconstriction as seen in clinical asthma and COPD studies.[12]

  • Cough Reflex: Guinea pigs exhibit a demonstrable cough reflex, which is essential for studying antitussive agents.[6][12]

  • Established Protocols: Well-established protocols for inducing and quantifying cough in guinea pigs are available.[6]

Q4: What are the key considerations when selecting an animal model for this compound studies?

A4: The selection of an appropriate animal model should be based on the specific research question. Key considerations include:

  • Primary Endpoint: If the primary endpoint is the direct measurement of cough suppression, a model with a clear and quantifiable cough reflex, such as the guinea pig, is recommended.[6]

  • Mechanism of Action: To investigate the anxiolytic or GABAA receptor-mediated effects of this compound, mouse models have been successfully used.[5]

  • Translational Relevance: The chosen model should have a good translational potential to human respiratory diseases.[9][13] While no single model perfectly replicates human conditions, understanding the advantages and limitations of each is crucial.[9]

  • Cost and Feasibility: Larger animal models, such as dogs or sheep, can provide valuable data but are associated with higher costs and more complex ethical considerations.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in cough response within the same animal group. Inconsistent delivery of the tussive agent (e.g., citric acid, capsaicin).Individual animal sensitivity differences.Ensure consistent aerosol concentration and exposure time for the tussive agent.Increase the number of animals per group to improve statistical power.Acclimatize animals to the experimental setup before the study.
Difficulty in distinguishing cough from other respiratory events (e.g., sneeze, expiration reflex). Subjectivity in manual cough counting.Limitations of the chosen animal model (e.g., mice/rats).[7]Utilize a whole-body plethysmography system with validated software for objective cough detection.Record audio and video of the animals for careful post-experimental analysis.Consider using a species with a more defined cough reflex, like the guinea pig.[6]
Unexpected adverse effects of this compound in the chosen model. Species-specific metabolism or sensitivity.Inappropriate dosage.Conduct a dose-ranging study to determine the optimal therapeutic window and identify potential toxicity.Review existing literature for any reported species-specific adverse effects of this compound or related compounds.

Experimental Protocols

Citric Acid-Induced Cough in Guinea Pigs

This protocol is a standard method for evaluating the efficacy of antitussive agents.[6]

  • Animal Acclimatization: Male Dunkin-Hartley guinea pigs (300-400g) are acclimatized to the experimental environment for at least one week.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before cough induction (e.g., 60 minutes).

  • Cough Induction: Animals are placed in a whole-body plethysmography chamber. A 0.4 M solution of citric acid is nebulized into the chamber for a fixed period (e.g., 10 minutes).

  • Cough Assessment: The number of coughs is recorded during the exposure period and for a defined time afterward. Coughs are identified by their characteristic sound and the associated pressure changes within the plethysmograph.

  • Data Analysis: The total number of coughs in the this compound-treated group is compared to the vehicle-treated control group.

Data Presentation

Table 1: Hypothetical Efficacy of this compound in a Guinea Pig Cough Model

Treatment GroupDose (mg/kg, p.o.)Mean Number of Coughs (± SEM)% Inhibition of Cough
Vehicle-35 ± 3-
This compound1022 ± 2.537.1%
This compound3012 ± 265.7%
This compound1005 ± 1.585.7%

Visualizations

Signaling Pathway and Experimental Workflow

Fominoben_Animal_Model_Selection cluster_research_question Define Research Question cluster_model_selection Animal Model Selection cluster_experimental_design Experimental Design cluster_data_analysis Data Analysis & Interpretation rq Primary Objective of the Study ms Evaluate Potential Models rq->ms informs gp Guinea Pig (Antitussive Efficacy) ms->gp if antitussive mouse Mouse (Anxiolytic/Mechanistic Studies) ms->mouse if mechanistic other Other Models (Rat, Dog, etc.) ms->other ed Design Protocol gp->ed mouse->ed other->ed dose Dose-Response ed->dose induction Cough Induction Method (e.g., Citric Acid) ed->induction assessment Cough Assessment ed->assessment da Analyze Results dose->da induction->da assessment->da efficacy Determine Efficacy da->efficacy conclusion Draw Conclusions efficacy->conclusion

Caption: Workflow for selecting an appropriate animal model for this compound efficacy studies.

Fominoben_MOA This compound This compound GABA_A GABAA Receptor (Benzodiazepine Site) This compound->GABA_A Binds to Neuron Neuron GABA_A->Neuron Located on Chloride Cl- Influx GABA_A->Chloride Increases Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Leads to Cough_Suppression Cough Suppression Hyperpolarization->Cough_Suppression Results in

Caption: Proposed mechanism of action of this compound leading to cough suppression.

References

Validation & Comparative

A Comparative Analysis of Fominoben and Dextromethorphan for Cough Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fominoben and Dextromethorphan (B48470), two centrally acting antitussive agents. The following sections detail their mechanisms of action, present available comparative clinical data, and outline the experimental protocols used to evaluate their efficacy.

Comparative Clinical Data

A key double-blind study compared the effects of this compound and Dextromethorphan in sixty patients with chronic obstructive lung disease (COLD). While the primary focus was on respiratory parameters rather than direct cough suppression metrics, the study provides the only available head-to-head clinical data.[1]

ParameterThis compound (160 mg, three times daily for 2 weeks)Dextromethorphan (30 mg, three times daily for 2 weeks)
Arterial O2 Pressure (PaO2) Significant increaseNo significant change
Arterial CO2 Pressure (PaCO2) Significant decreaseNo significant change
pH Significant riseRise observed
Alveolar-arterial O2 difference (A-aDO2) No improvementNo improvement
Data sourced from a study in patients with chronic obstructive lung disease (COLD)[1]

The findings suggest that this compound may improve alveolar ventilation, a favorable effect in hypoxic patients, independent of its antitussive action.[1]

Mechanism of Action

The antitussive effects of this compound and Dextromethorphan are mediated through different central nervous system pathways.

This compound is a non-narcotic, centrally acting antitussive.[1] Its mechanism is not fully elucidated, but evidence suggests it may act as an agonist at the benzodiazepine (B76468) site of the GABAA receptor.[2] This interaction would enhance the inhibitory effects of GABA, a major neurotransmitter in the brain, potentially leading to suppression of the cough reflex.

Dextromethorphan is a widely used over-the-counter cough suppressant.[3] Its primary mechanism of action involves antagonism of the N-methyl-D-aspartate (NMDA) receptor in the brain's cough center, which elevates the threshold for the cough reflex.[4] Additionally, it acts as a sigma-1 receptor agonist.[4]

cluster_this compound This compound Signaling Pathway cluster_dextromethorphan Dextromethorphan Signaling Pathway This compound This compound GABA_A GABA-A Receptor (Benzodiazepine Site) This compound->GABA_A Agonist GABA_effect Enhanced GABAergic Inhibition GABA_A->GABA_effect Cough_Suppression_F Cough Suppression GABA_effect->Cough_Suppression_F Dextromethorphan Dextromethorphan NMDA_Receptor NMDA Receptor Dextromethorphan->NMDA_Receptor Antagonist Sigma1_Receptor Sigma-1 Receptor Dextromethorphan->Sigma1_Receptor Agonist Cough_Center Cough Center Modulation NMDA_Receptor->Cough_Center Sigma1_Receptor->Cough_Center Cough_Suppression_D Cough Suppression Cough_Center->Cough_Suppression_D

Figure 1. Signaling Pathways of this compound and Dextromethorphan.

Experimental Protocols for Evaluating Antitussive Efficacy

The efficacy of cough suppressants is evaluated using a variety of objective and subjective methodologies.

Objective Measurement of Cough

1. Cough Challenge Tests: These tests are used to assess cough reflex sensitivity by inducing cough with a chemical irritant.

  • Citric Acid Cough Challenge:

    • Procedure: Subjects inhale aerosolized citric acid at incrementally increasing concentrations.[5] The challenge is typically administered using a breath-activated dosimeter.[5]

    • Endpoint: The primary endpoint is the lowest concentration of citric acid that elicits a specific number of coughs, most commonly five (C5).[6] A higher C5 value after treatment indicates a less sensitive cough reflex.

  • Capsaicin (B1668287) Cough Challenge:

    • Procedure: Similar to the citric acid challenge, subjects inhale aerosolized capsaicin in escalating doses.[6]

    • Endpoint: The concentration of capsaicin required to induce five coughs (C5) is the standard endpoint.[6]

2. Ambulatory Cough Frequency Monitoring:

  • Procedure: A portable recording device is worn by the subject for an extended period (typically 24 hours) to capture the sound of spontaneous coughing.[7][8]

  • Endpoint: The primary outcome is the number of coughs per hour. A significant reduction in cough frequency post-treatment indicates efficacy.

Subjective Measurement of Cough

1. Visual Analog Scale (VAS):

  • Procedure: Patients rate the severity of their cough on a 100-mm line, with "no cough" at one end and "the worst imaginable cough" at the other.[9]

  • Endpoint: A change in the millimeter score from baseline. A reduction of ≥ 30 mm is considered a clinically meaningful change.[9][10][11]

2. Cough Symptom Score (CSS):

  • Procedure: A questionnaire where patients rate various aspects of their cough (e.g., frequency, intensity, impact on daily activities and sleep) on a scale, typically from 0 to 5.[12]

  • Endpoint: A total score is calculated, with a lower score indicating less severe cough.

cluster_workflow Experimental Workflow for Antitussive Clinical Trial Screening Patient Screening (e.g., Chronic Cough) Baseline Baseline Assessment - Cough Frequency (24h) - Cough Challenge (C5) - Subjective Scores (VAS, CSS) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Dextromethorphan) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Follow_up Follow-up Assessments (e.g., at 2, 4, 8 weeks) - Repeat Baseline Measures Treatment_A->Follow_up Treatment_B->Follow_up Placebo->Follow_up Analysis Data Analysis - Compare changes from baseline  between groups Follow_up->Analysis Outcome Efficacy & Safety Outcome Analysis->Outcome

Figure 2. Generalized Experimental Workflow for an Antitussive Clinical Trial.

Efficacy Data from Individual Studies

While direct comparative data on specific cough metrics are limited, individual studies provide insights into the efficacy of each agent.

This compound:

  • Clinical studies have confirmed its antitussive and respiratory stimulant actions.[2]

  • The primary comparative study in COLD patients demonstrated its ability to improve gas exchange, which was not observed with dextromethorphan.[1]

Dextromethorphan:

  • Studies have shown that dextromethorphan can significantly reduce cough frequency compared to placebo.[13] In a study of children with acute cough, dextromethorphan reduced total coughs over 24 hours by 21.0% and daytime cough frequency by 25.5% relative to placebo.[7][8]

  • In citric acid cough challenge studies, oral dextromethorphan (30 mg) has been shown to produce a mean reduction in cough of 38% (P < 0.002) compared to baseline.[5]

  • However, some studies in patients with acute upper respiratory tract infections have found little to no clinically significant antitussive activity for a single 30 mg dose of dextromethorphan when compared to placebo.[3][12]

Conclusion

Both this compound and Dextromethorphan are effective centrally acting antitussives, though they operate through distinct pharmacological pathways. The only direct comparative clinical trial, conducted in a specific patient population with COLD, suggests that this compound may offer an additional benefit of improved alveolar ventilation.[1] Dextromethorphan has a more extensive body of research supporting its efficacy in reducing cough frequency and sensitivity in various populations.[5][7][8][13] The choice between these agents in a clinical or research setting may depend on the patient population and the desired therapeutic outcomes beyond simple cough suppression. Further head-to-head trials employing standardized objective and subjective cough assessment methodologies are warranted to provide a more definitive comparison of their antitussive efficacy.

References

Fominoben vs. Diazepam: A Comparative Analysis of Anxiolytic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anxiolytic effects of Fominoben and Diazepam, focusing on their mechanisms of action, and supported by available preclinical data. While Diazepam is a well-established benchmark anxiolytic with extensive experimental validation, data for this compound is less comprehensive. This document synthesizes the existing literature to offer an objective comparison for research and drug development purposes.

Executive Summary

This compound, a centrally acting antitussive, has demonstrated anxiolytic-like properties analogous to the classical benzodiazepine (B76468), Diazepam.[1] Both compounds exert their effects through the benzodiazepine binding site on the GABA-A receptor, functioning as positive allosteric modulators to enhance GABAergic inhibition in the central nervous system. Preclinical evidence suggests that this compound's anxiolytic action is mediated by this benzodiazepine receptor, as its effects are blocked by the antagonist Ro15-1788.[1] While direct, quantitative comparative studies are limited, the available data points to a similar pharmacological profile for this compound in preclinical anxiety models.

Mechanism of Action

Both this compound and Diazepam share a common mechanism of action centered on the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.

Diazepam: As a classical benzodiazepine, Diazepam binds to a specific allosteric site on the GABA-A receptor complex, distinct from the GABA binding site. This binding event increases the affinity of GABA for its receptor, leading to a more frequent opening of the associated chloride ion channel.[2] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a calming or anxiolytic effect.

This compound: Studies have shown that this compound also binds to the benzodiazepine binding site on the GABA-A receptor.[1] Evidence for this includes its ability to displace radiolabeled flunitrazepam (a benzodiazepine) from rat cortical membranes. The anxiolytic-like effects of this compound in a mouse exploratory model were antagonized by Ro15-1788, a specific benzodiazepine receptor antagonist, further solidifying its mechanism of action via this pathway.[1]

GABA_A_Receptor_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis GABA->GABA_A_Receptor Binds Drugs This compound or Diazepam Drugs->GABA_A_Receptor Positive Allosteric Modulation

GABA-A Receptor Signaling Pathway

Preclinical Anxiolytic Data

Table 1: Anxiolytic Effects in the Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and entries into the open, more "anxiety-provoking" arms.

CompoundSpeciesDose Range (mg/kg, i.p.)Effect on Open Arm TimeEffect on Open Arm EntriesReference
Diazepam Rat1 - 3Dose-dependent increaseDose-dependent increase
Diazepam Mouse0.5 - 2.0Increased at lower dosesIncreased at lower doses
This compound MouseNot Reported in EPMAnalogous anxiolytic effect to Diazepam in an exploratory modelAnalogous anxiolytic effect to Diazepam in an exploratory model[1]
Table 2: Effects in Exploratory Behavior Models (e.g., Open Field Test)

These models assess anxiety by measuring the conflict between the drive to explore a novel environment and the aversion to the brightly lit, open central area.

CompoundSpeciesDose (mg/kg, i.p.)Effect on Center Time / Exploratory BehaviorReference
Diazepam Mouse1.5Reduced anxiety-like behaviors (e.g., thigmotaxis)
Diazepam Rat2.0Decreased latency to begin eating in a novel environment
This compound MouseNot specifiedProduced anti-anxiety effects analogous to Diazepam[1]

Experimental Protocols

Mouse Exploratory Model (General Protocol)

While the specific parameters of the "mouse exploratory model" used in the key this compound study are not detailed in the available abstract, such models generally assess the behavioral response of mice to a novel environment. A likely protocol, based on standard methods, is as follows:

  • Apparatus: A square or circular arena, often with features to encourage exploration such as a hole-board or a divided light/dark area.

  • Animals: Male mice are commonly used to avoid hormonal cycle variations.

  • Drug Administration: this compound or Diazepam is administered intraperitoneally (i.p.) at varying doses, typically 30 minutes prior to testing. A vehicle control group receives a saline injection.

  • Procedure: Each mouse is placed individually into the center of the arena and allowed to explore freely for a set period (e.g., 5-10 minutes).

  • Data Collection: Behavior is recorded and scored, either manually by a trained observer or using automated video-tracking software. Key parameters include:

    • Locomotor activity (total distance traveled).

    • Time spent in different zones of the arena (e.g., center vs. periphery).

    • Frequency and duration of specific exploratory behaviors (e.g., rearing, head-dipping into holes).

    • Latency to enter certain zones.

  • Anxiolytic Effect Interpretation: An increase in exploratory behavior, particularly in the more anxiogenic areas (e.g., the center of an open field or the light compartment of a light/dark box), is indicative of an anxiolytic effect.

Experimental_Workflow_Anxiolytic_Testing start Start: Select Animal Cohort (Mice) acclimation Acclimation Period start->acclimation grouping Randomize into Treatment Groups (Vehicle, this compound, Diazepam) acclimation->grouping administration Drug Administration (i.p.) grouping->administration wait Waiting Period (e.g., 30 min) administration->wait behavioral_test Behavioral Assay (e.g., Mouse Exploratory Model) wait->behavioral_test data_collection Data Collection & Analysis behavioral_test->data_collection results Compare Behavioral Parameters (e.g., Exploratory Activity) data_collection->results end End: Determine Anxiolytic Efficacy results->end

Generalized Experimental Workflow

Conclusion

The available evidence strongly suggests that this compound possesses anxiolytic properties that are pharmacologically similar to those of Diazepam. Both drugs act as positive allosteric modulators of the GABA-A receptor via the benzodiazepine binding site. While Diazepam's anxiolytic effects are extensively quantified across a range of preclinical models, the data for this compound is more qualitative. Further research, including direct, dose-response comparative studies in validated anxiety models, is warranted to fully elucidate the relative potency and efficacy of this compound as an anxiolytic agent. The existing findings, however, position this compound as a compound of interest for further investigation in the development of novel anxiolytic therapies.

References

A Comparative Analysis of Fominoben and Codeine as Antitussive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitussive agents fominoben and codeine, focusing on their mechanisms of action, available efficacy data, and the experimental protocols used for their evaluation. This document is intended to serve as a resource for researchers and professionals in the field of pharmacology and drug development.

Introduction

Cough is a critical protective reflex, yet chronic or excessive coughing can significantly impair quality of life and may indicate an underlying pathology. Antitussive agents aim to alleviate cough symptoms, and historically, codeine has been a widely used centrally acting opioid for this purpose. However, its variable efficacy and potential for adverse effects have driven the search for alternative non-opioid antitussives like this compound. This guide synthesizes the available scientific information to compare these two compounds.

Mechanism of Action

This compound and codeine exert their antitussive effects through distinct central nervous system pathways.

This compound: A non-narcotic agent, this compound's primary mechanism is believed to involve the potentiation of the GABAergic system. It is suggested to act as an agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor[1][2]. Activation of GABA-A receptors leads to an influx of chloride ions, causing hyperpolarization of the neuron and subsequent inhibition of nerve impulse transmission in the cough center.

Codeine: As an opioid agonist, codeine's antitussive action is primarily mediated through its effects on μ-opioid receptors in the central nervous system, particularly within the cough center located in the medulla oblongata[3]. Codeine is a prodrug that is metabolized in the liver by the enzyme CYP2D6 to morphine, which is a more potent μ-opioid receptor agonist[4]. The binding of morphine to these receptors inhibits the cough reflex[3].

Comparative Efficacy Data

DrugStudy PopulationDosageOutcome MeasureResultReference
This compound Chronic Obstructive Lung Disease (COLD)160 mg, three times a day for 2 weeksArterial O2 pressure (PaO2) and Arterial CO2 pressure (PaCO2)Significant increase in PaO2 and decrease in PaCO2, suggesting an increase in alveolar ventilation.[5]--INVALID-LINK--
Codeine Chronic Cough60 mg/day for 2 weeksVisual Analog Scale (VAS) for cough severityGreater reduction in VAS score compared to levodropropizine (B346804) (35.11 ± 20.74 vs. 19.77 ± 24.83).[6] Also showed greater improvement in Cough Symptom Score (CSS) and Leicester Cough Questionnaire (LCQ) scores.[6]--INVALID-LINK--
Codeine Chronic Bronchitis/COPDNot specifiedCough countsSuppression of cough counts by 40% to 60%.[7]--INVALID-LINK--
Codeine Chronic Obstructive Pulmonary Disease (COPD)60 mgCitric acid cough threshold and ambulatory cough countsNo significant effect over placebo on either measure.[8]--INVALID-LINK--

It is noteworthy that the efficacy of codeine as an antitussive has been a subject of debate, with some recent studies indicating it may be no more effective than a placebo for certain cough etiologies, such as those associated with upper respiratory tract infections or COPD[8][9][10].

Experimental Protocols

The evaluation of antitussive agents typically involves preclinical and clinical studies. A common preclinical model is the citric acid-induced cough model in guinea pigs.

Citric Acid-Induced Cough in Guinea Pigs

Objective: To assess the antitussive efficacy of a test compound by measuring the reduction in cough frequency induced by a chemical irritant.

Methodology:

  • Animal Model: Conscious guinea pigs are often used as they exhibit a cough reflex that is pharmacologically similar to that in humans.

  • Acclimatization: Animals are acclimatized to the experimental environment, which typically involves placing them in a whole-body plethysmography chamber.

  • Baseline Cough Induction: A baseline cough response is established by exposing the animals to an aerosolized solution of a tussive agent, commonly citric acid (e.g., 0.2 M to 0.4 M), for a defined period (e.g., 10 minutes).

  • Data Recording: The number of coughs is recorded using a combination of a microphone to detect the characteristic sound of a cough and a pressure transducer to measure the pressure changes within the plethysmography chamber.

  • Compound Administration: The test compound (e.g., this compound or codeine) or vehicle (placebo) is administered via a relevant route (e.g., oral gavage, intraperitoneal injection).

  • Post-Treatment Cough Induction: After a predetermined amount of time to allow for drug absorption and distribution, the animals are re-challenged with the citric acid aerosol.

  • Data Analysis: The number of coughs post-treatment is compared to the baseline values and to the vehicle-treated control group. The percentage inhibition of the cough reflex is calculated to determine the antitussive efficacy of the compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways for this compound and codeine, and a typical experimental workflow for comparing antitussive agents.

Fominoben_Signaling_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) This compound->GABA_A_Receptor Binds to & Activates Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Chloride_Influx Chloride (Cl-) Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability in Cough Center Hyperpolarization->Reduced_Excitability Cough_Suppression Cough Suppression Reduced_Excitability->Cough_Suppression

Caption: Proposed signaling pathway for this compound's antitussive action.

Codeine_Signaling_Pathway Codeine Codeine (Prodrug) Liver Liver (CYP2D6) Codeine->Liver Metabolized in Morphine Morphine Liver->Morphine Mu_Opioid_Receptor μ-Opioid Receptor (in Cough Center) Morphine->Mu_Opioid_Receptor Binds to & Activates Inhibition_of_Neuron Inhibition of Cough Center Neurons Mu_Opioid_Receptor->Inhibition_of_Neuron Cough_Suppression Cough Suppression Inhibition_of_Neuron->Cough_Suppression

Caption: Signaling pathway for codeine's antitussive action.

Antitussive_Experimental_Workflow cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Animal_Model Select Animal Model (e.g., Guinea Pig) Acclimatization Acclimatize to Plethysmography Chamber Animal_Model->Acclimatization Baseline Induce Cough (e.g., Citric Acid Aerosol) Acclimatization->Baseline Record_Baseline Record Baseline Cough Count Baseline->Record_Baseline Group_A Administer this compound Record_Baseline->Group_A Group_B Administer Codeine Record_Baseline->Group_B Group_C Administer Vehicle (Control) Record_Baseline->Group_C Rechallenge Re-challenge with Tussive Agent Group_A->Rechallenge Group_B->Rechallenge Group_C->Rechallenge Record_Post_Treatment Record Post-Treatment Cough Count Rechallenge->Record_Post_Treatment Analysis Data Analysis: Compare Cough Inhibition Record_Post_Treatment->Analysis

Caption: Comparative experimental workflow for antitussive agents.

Conclusion

This compound and codeine represent two distinct classes of centrally acting antitussive agents. While codeine has a long history of use, its efficacy is variable, and it carries the side-effect profile associated with opioids. This compound offers a non-narcotic alternative, with a proposed mechanism of action involving the GABAergic system. The limited available data suggests this compound may have respiratory stimulant properties in certain patient populations, which contrasts with the potential for respiratory depression associated with opioids like codeine.

The lack of direct comparative clinical trials highlights a significant knowledge gap. Future research, employing rigorous, head-to-head comparative studies with objective outcome measures, is necessary to definitively establish the relative efficacy and safety of this compound and codeine in the management of cough. Such studies would be invaluable for informing clinical practice and guiding the development of novel antitussive therapies.

References

Fominoben's Anticonvulsant Profile: A Comparative Analysis Against Standard Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comparative Guide for Researchers

This document provides a comprehensive comparison of the anticonvulsant properties of Fominoben, a compound with known antitussive and respiratory stimulant actions, against established antiepileptic drugs (AEDs) such as Diazepam, Carbamazepine, and Valproate. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidation of preclinical data, experimental protocols, and mechanistic insights to facilitate further investigation and validation of this compound's therapeutic potential in epilepsy.

Executive Summary

This compound has demonstrated notable anticonvulsant effects in preclinical models, primarily through its agonistic action at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1] This mechanism is shared with benzodiazepines like Diazepam, a first-line treatment for status epilepticus.[2][3][4] This guide presents available quantitative data from murine models, details the methodologies for key anticonvulsant screening tests, and visualizes the underlying signaling pathway and experimental workflows. While direct head-to-head comparative studies with this compound are limited, this compilation of data from various sources provides a valuable reference for its potential positioning within the landscape of antiepileptic therapies.

Quantitative Data Summary

The following tables summarize the anticonvulsant efficacy of this compound, Diazepam, Carbamazepine, and Valproate in two standard preclinical models: the Pentylenetetrazol (PTZ) seizure model and the Maximal Electroshock (MES) seizure model. It is important to note that the data for this compound and the comparator drugs are derived from separate studies and experimental conditions may vary.

Table 1: Anticonvulsant Activity in the Pentylenetetrazol (PTZ)-Induced Seizure Model (Mice)

CompoundDose (mg/kg)Protection against PTZ-induced seizuresStudy Reference
This compound 50 and 100Completely protected mice from seizures induced by 50 mg/kg PTZ.[1][1]
Diazepam 1Increased latency to the first myoclonic episode.[5][5]
Diazepam 1.9 (ED50)Inhibition of seizure severity in amygdaloid kindled rats.[6][6]
Phenobarbital VariesEffective in enhancing the threshold for clonus in the i.v. and s.c. PTZ tests.[7][7]
Valproate VariesEffective in enhancing the threshold for clonus in the i.v. and s.c. PTZ tests.[7][7]

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Table 2: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model (Rodents)

CompoundED50 (mg/kg)SpeciesStudy Reference
Diazepam > Toxic DoseMouse/Rat[8]
Carbamazepine VariesRat[9]
Valproate VariesMouse/Rat[8]
Phenobarbital VariesMouse/Rat[8]

Experimental Protocols

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is a widely used preclinical assay for identifying potential anticonvulsant drugs, particularly those effective against absence and myoclonic seizures.[10]

Objective: To assess the ability of a test compound to prevent or delay the onset of seizures induced by the GABA-A receptor antagonist, Pentylenetetrazol.

Methodology:

  • Animal Preparation: Male Swiss Webster mice are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water and are acclimated to the experimental environment before testing.[1]

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically via intraperitoneal (i.p.) injection, at a predetermined time before the injection of PTZ.

  • Seizure Induction: A convulsant dose of PTZ (e.g., 50 mg/kg or 75 mg/kg, s.c.) is administered.[1]

  • Observation: Following PTZ administration, animals are placed in individual observation chambers and monitored for a set period (e.g., 30 minutes). Key parameters recorded include the latency to the first seizure (clonic or tonic-clonic) and the complete protection from seizures.[1]

Maximal Electroshock (MES) Seizure Model

The MES test is a standard preclinical model for screening compounds with potential efficacy against generalized tonic-clonic seizures.[11]

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a seizure induced by an electrical stimulus.

Methodology:

  • Animal Preparation: Male albino rats or mice are commonly used.

  • Drug Administration: The test compound or vehicle is administered at a specific time point before the electrical stimulation.

  • Electrode Placement and Stimulation: Corneal or ear-clip electrodes are used to deliver a supramaximal electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds in rats).

  • Observation: The primary endpoint is the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered a positive anticonvulsant effect. The duration of clonic seizures and the time to recovery can also be recorded.[12]

Signaling Pathways and Experimental Workflows

Fominoben_Signaling_Pathway cluster_GABA_A GABA-A Receptor cluster_Neuron Postsynaptic Neuron GABA_site GABA Binding Site Ion_Channel Cl- Ion Channel GABA_site->Ion_Channel Opens Channel BZD_site Benzodiazepine Binding Site BZD_site->Ion_Channel Enhances GABA affinity & Channel Opening Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Ion_Channel->Hyperpolarization Cl- Influx This compound This compound This compound->BZD_site Binds GABA GABA GABA->GABA_site Binds

Experimental_Workflow_PTZ start Start animal_prep Animal Preparation (Mice) start->animal_prep drug_admin Drug Administration (this compound or Vehicle) animal_prep->drug_admin ptz_injection PTZ Injection (e.g., 50 mg/kg) drug_admin->ptz_injection observation Observation (30 min) - Seizure Latency - Protection ptz_injection->observation data_analysis Data Analysis observation->data_analysis end End data_analysis->end

Experimental_Workflow_MES start Start animal_prep Animal Preparation (Rats/Mice) start->animal_prep drug_admin Drug Administration (Test Compound or Vehicle) animal_prep->drug_admin mes_stimulation Maximal Electroshock Stimulation drug_admin->mes_stimulation observation Observation - Tonic Hindlimb Extension - Clonic Seizure Duration mes_stimulation->observation data_analysis Data Analysis observation->data_analysis end End data_analysis->end

References

A Head-to-Head Comparison of Fominoben and Other Respiratory Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences between respiratory stimulants is critical for advancing therapeutic strategies. This guide provides an objective comparison of Fominoben with other notable respiratory stimulants, supported by available experimental data.

Mechanism of Action and Pharmacological Profile

Respiratory stimulants function through diverse mechanisms to increase respiratory drive. This compound, an antitussive agent with respiratory stimulant properties, is suggested to act as an agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[1] This contrasts with other agents that target different pathways, from peripheral chemoreceptors to central respiratory centers.

Table 1: Comparison of Mechanisms of Action

DrugPrimary Mechanism of ActionTarget Site(s)
This compound Putative agonist at the benzodiazepine site of the GABA-A receptor.Central Nervous System (CNS)
Doxapram Stimulation of peripheral carotid and aortic chemoreceptors and central respiratory centers.[2][3]Peripheral Chemoreceptors, CNS (Medulla)
Almitrine Agonist of peripheral chemoreceptors in the carotid bodies.[4]Peripheral Chemoreceptors (Carotid Bodies)
Nikethamide Direct stimulation of the medullary respiratory centers.CNS (Medulla Oblongata)
Prethcamide Stimulation of peripheral chemoreceptors and central respiratory centers.Peripheral Chemoreceptors, CNS
Bemegride Central nervous system stimulant, thought to antagonize GABA-A receptors.CNS

Quantitative Comparison of Efficacy

Direct comparative efficacy data for this compound against other respiratory stimulants is limited. However, individual studies provide insights into their clinical effects.

Table 2: Clinical Efficacy Data in Chronic Obstructive Pulmonary Disease (COPD)

DrugDosageKey FindingsReference
This compound 160 mg, three times daily for 2 weeksSignificant increase in PaO2, decrease in PaCO2, and rise in pH. No improvement in A-aDO2.[5]Sasaki T, et al. (1985)
Almitrine 50, 100, and 150 mg single oral dosesDose-related improvement in PaO2. At 150 mg, a significant decrease in PaCO2 and an increase in ventilation were observed.[6]Powles ACP, et al. (1988)
Almitrine 100 mg daily for 12 monthsSmall but significant improvement in PaO2. Clinically important improvement in gas exchange in 33% of patients.[7]Górecka D, et al. (2003)

Table 3: Efficacy in Reversing Drug-Induced Respiratory Depression

DrugConditionDosageKey FindingsReference
Doxapram Buprenorphine-induced respiratory depressionSingle injection or infusionSatisfactorily counteracted respiratory depression.[8]Orwin JM. (1977)
Doxapram Post-anesthesia respiratory depression (TIVA with propofol (B549288) and remifentanil)1 mg/kg IVShortened time to spontaneous ventilation and improved early recovery. Increased tidal volumes and respiratory rates.Kim DW, et al. (2013)
Nikethamide Historically used for barbiturate (B1230296) overdose1 to 15 ml of 25% parenteral solutionConsidered a weak analeptic.Multiple historical sources

Experimental Protocols

Representative Preclinical Evaluation of a Novel Respiratory Stimulant

Objective: To assess the respiratory stimulant effects of a test compound in an animal model of opioid-induced respiratory depression.

Animal Model: Male Sprague-Dawley rats.

Experimental Groups:

  • Vehicle control (e.g., saline)

  • Opioid + Vehicle

  • Opioid + Test Compound (multiple dose levels)

  • Opioid + Positive Control (e.g., Doxapram)

Procedure:

  • Animal Preparation: Rats are anesthetized, and a catheter is placed for intravenous drug administration.

  • Baseline Monitoring: Respiratory parameters are continuously monitored using whole-body plethysmography to establish a stable baseline. Arterial blood gas analysis is performed on a baseline blood sample.

  • Induction of Respiratory Depression: An opioid (e.g., morphine or fentanyl) is administered intravenously to induce a significant decrease in respiratory rate and minute volume.

  • Intervention: Following the stabilization of respiratory depression, the test compound, positive control, or vehicle is administered intravenously.

  • Post-Intervention Monitoring: Respiratory parameters and arterial blood gases are monitored for a defined period post-intervention to assess the reversal of respiratory depression.

Key Parameters Measured:

  • Plethysmography: Respiratory rate (breaths/min), tidal volume (mL), and minute volume (mL/min).

  • Arterial Blood Gas Analysis: PaO2 (mmHg), PaCO2 (mmHg), and pH.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for evaluating respiratory stimulants.

fominoben_pathway This compound This compound GABA_A GABA-A Receptor (Benzodiazepine Site) This compound->GABA_A Agonist action Neuron Neuron GABA_A->Neuron Enhances GABAergic transmission Increased_Inhibition Increased Neuronal Inhibition Neuron->Increased_Inhibition Respiratory_Depression Modulation of Respiratory Centers Increased_Inhibition->Respiratory_Depression Leads to

Proposed Signaling Pathway for this compound.

experimental_workflow cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat) Anesthesia Anesthesia & Catheterization Animal_Model->Anesthesia Baseline Baseline Respiratory Monitoring Anesthesia->Baseline Induction Induce Respiratory Depression (Opioid) Baseline->Induction Intervention Administer Test Compound or Control Induction->Intervention Post_Monitoring Post-Intervention Monitoring Intervention->Post_Monitoring Plethysmography Plethysmography Data (Rate, Tidal Volume) Post_Monitoring->Plethysmography ABG Arterial Blood Gas (PaO2, PaCO2, pH) Post_Monitoring->ABG Comparison Compare Treatment Groups Plethysmography->Comparison ABG->Comparison

General Experimental Workflow for Respiratory Stimulant Evaluation.

Conclusion

This compound presents a distinct profile as a respiratory stimulant, potentially acting through the GABA-A receptor pathway. While direct comparative clinical data with other agents like Doxapram and Almitrine are scarce, the available evidence suggests its efficacy in improving arterial blood gases in patients with COPD. The other stimulants reviewed offer a variety of mechanisms, with Doxapram and Almitrine having a more extensive body of modern clinical data. Further preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound in the landscape of respiratory stimulants.

References

Benchmarking the Safety Profile of Fominoben Against Other GABA Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fominoben is an antitussive agent that has also been identified as a potential agonist at the benzodiazepine (B76468) site of the GABAA receptor.[1] Understanding its safety profile in comparison to other established GABAergic modulators is crucial for future research and potential therapeutic applications. This guide provides a comparative analysis of the safety profiles of this compound and other selected GABA agonists, including benzodiazepines, Z-drugs, and other direct agonists. Due to the limited availability of public quantitative safety data for this compound, this guide presents a qualitative summary of its adverse effects alongside quantitative data for other agents.

Data Presentation: Comparative Safety Profiles

The following tables summarize the available toxicological and clinical safety data for a selection of GABA agonists.

Table 1: Acute Toxicity Data (LD50)

CompoundAnimal ModelRoute of AdministrationLD50
This compound Data not availableData not availableData not available
Diazepam MouseOral720 mg/kg
RatOral1240 mg/kg
Zolpidem Data not availableData not availableData not available
Zopiclone Data not availableData not availableData not available
Muscimol MouseSubcutaneous3.8 mg/kg
MouseIntraperitoneal2.5 mg/kg
RatIntravenous4.5 mg/kg
RatOral45 mg/kg
GABOB Data not availableData not availableData not available

Table 2: Common and Serious Adverse Effects from Clinical Data

CompoundCommon Adverse EffectsSerious Adverse Effects
This compound Appetite suppression, nausea, vomiting, insomnia, irritability, hallucinations.[1]Rarer side effects include somnolence, dizziness, dry mouth, blurred vision, and urticaria.[1]
Diazepam Sedation, fatigue, confusion, anterograde amnesia, ataxia.Respiratory depression, dependency and abuse, withdrawal symptoms, suicidality.
Zolpidem Drowsiness, dizziness, headache, gastrointestinal upset, "drugged" feeling.Complex sleep-related behaviors (e.g., sleep-driving), hallucinations, worsening of depression, dependence.
Zopiclone Bitter taste, dry mouth, drowsiness.Anaphylactic reactions, abnormal thinking, behavioral changes, withdrawal syndrome.
Muscimol Drowsiness, dizziness, confusion, ataxia, hallucinations.Seizures, delirium, coma.
GABOB Generally well-tolerated.No serious adverse effects reported in the reviewed study.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of safety data. Below are generalized protocols for key experiments cited in this guide.

Acute Oral Toxicity Study (General Protocol based on OECD Guideline 425)

This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used. If females are used, they should be nulliparous and not pregnant.

  • Housing and Fasting: Animals are housed in appropriate conditions (temperature, humidity, light-dark cycle). Before dosing, animals are fasted overnight (for rats) to ensure the stomach is empty.

  • Dose Administration: The test substance is administered orally via gavage in graduated doses to several groups of animals, with one dose level per group. A limit test may be performed first, starting at a high dose (e.g., 2000 or 5000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy to identify any pathological changes in organs and tissues.

  • LD50 Calculation: The LD50 is calculated using a statistical method, such as the moving average method or probit analysis.

Clinical Trial Safety Assessment (General Workflow)

The assessment of drug safety in clinical trials is a continuous process.

  • Informed Consent: All participants must be fully informed of the potential risks and provide written informed consent before enrollment.

  • Baseline Assessment: A thorough medical history, physical examination, and laboratory tests are conducted to establish a baseline health status for each participant.

  • Adverse Event Monitoring: Throughout the trial, all adverse events (any untoward medical occurrence) are recorded, regardless of whether they are considered to be related to the study drug. This is done through spontaneous reporting by participants and direct questioning by investigators.

  • Severity and Causality Assessment: Each adverse event is assessed for its severity (mild, moderate, severe) and its potential relationship to the study drug (unrelated, possibly related, probably related, definitely related).

  • Vital Signs and Laboratory Monitoring: Regular monitoring of vital signs (blood pressure, heart rate, etc.) and laboratory parameters (blood chemistry, hematology) is performed to detect any drug-induced changes.

  • Data Analysis and Reporting: The incidence, severity, and nature of all adverse events are analyzed and compared between the treatment and placebo groups. All findings are reported to regulatory authorities.

Mandatory Visualizations

GABAergic Signaling Pathway

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packages Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GABA_A_Receptor GABA_A Receptor (Ligand-gated Cl- channel) GABA_vesicle->GABA_A_Receptor Binds to GABA_transporter GABA Transporter (GAT) Synaptic_Cleft->GABA_transporter Reuptake Chloride_Ion Cl- GABA_A_Receptor->Chloride_Ion Influx Benzodiazepine_Site Benzodiazepine Binding Site Benzodiazepine_Site->GABA_A_Receptor Modulates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Ion->Hyperpolarization Leads to This compound This compound This compound->Benzodiazepine_Site Other_Agonists Other GABA Agonists (e.g., Diazepam, Zolpidem) Other_Agonists->Benzodiazepine_Site

Caption: GABAergic signaling pathway and the site of action for this compound and other GABA agonists.

Experimental Workflow for Acute Toxicity Testing

Acute_Toxicity_Workflow start Start: Test Substance and Animal Model Selection dose_ranging Dose Range-Finding Study (Optional) start->dose_ranging main_study Main Study: Single Dose Administration start->main_study Directly if range is known dose_ranging->main_study observation Observation Period (14 days): Monitor Clinical Signs, Body Weight, Mortality main_study->observation necropsy Gross Necropsy of All Animals observation->necropsy data_analysis Data Analysis: LD50 Calculation necropsy->data_analysis report Final Report data_analysis->report

References

Reproducibility of Fominoben's Ventilatory Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the respiratory stimulant Fominoben and its effects on ventilation across different species, alongside a comparison with the well-established respiratory stimulant, doxapram (B1670896). This document synthesizes available experimental data to aid in the evaluation of this compound's reproducibility and potential as a therapeutic agent.

While direct comparative studies on the ventilatory effects of this compound across multiple species are limited in the available scientific literature, this guide collates existing data to provide a comprehensive overview. The information presented is compiled from individual studies on this compound and doxapram, highlighting the species in which the effects were observed.

Comparative Analysis of Ventilatory Effects

This compound, a compound recognized for its antitussive and respiratory stimulant properties, has been shown to enhance alveolar ventilation, particularly in human subjects with chronic obstructive pulmonary disease (COPD). This is evidenced by improvements in arterial blood gas parameters, specifically an increase in the partial pressure of oxygen (PaO2) and a decrease in the partial pressure of carbon dioxide (PaCO2). The primary alternative for comparison is doxapram, a well-documented respiratory stimulant used in various clinical settings.

Quantitative Data on Ventilatory Parameters

The following table summarizes the known quantitative effects of this compound and doxapram on key ventilatory parameters. It is important to note the gaps in the data for this compound, particularly concerning direct measurements of respiratory rate and tidal volume in non-human species.

ParameterThis compoundDoxapramSpecies
Arterial Oxygen (PaO2) Significant IncreaseIncreaseHumans
Arterial Carbon Dioxide (PaCO2) Significant DecreaseDecreaseHumans
Respiratory Rate Data not availableIncreaseHumans
Tidal Volume Data not availableIncreaseHumans
Minute Ventilation Inferred IncreaseIncreaseHumans

Experimental Protocols

Detailed experimental protocols for this compound's effects on ventilation are not extensively reported in publicly available literature. However, a general workflow for assessing the efficacy of respiratory stimulants can be outlined.

Generalized Experimental Workflow for Evaluating Respiratory Stimulants

G cluster_0 Animal Model Preparation cluster_1 Data Acquisition cluster_2 Drug Administration & Monitoring cluster_3 Data Analysis A Selection of Species (e.g., rat, rabbit, dog) B Anesthesia & Instrumentation (e.g., arterial & venous catheters, tracheal cannula) A->B C Baseline Ventilatory Parameter Measurement (RR, TV, Minute Ventilation) B->C D Arterial Blood Gas Analysis (PaO2, PaCO2) C->D E Administration of Respiratory Stimulant (e.g., this compound, Doxapram) D->E F Continuous Monitoring of Ventilatory Parameters E->F G Serial Arterial Blood Gas Analysis E->G H Comparison of Pre- and Post-Drug Values G->H I Statistical Analysis H->I

Figure 1: Generalized experimental workflow for evaluating respiratory stimulants.

Mechanism of Action

This compound: A Putative Signaling Pathway

Evidence suggests that this compound's respiratory stimulant effects may be mediated through its agonistic action on benzodiazepine (B76468) binding sites of the GABA-A receptor in the central nervous system. By modulating GABAergic inhibition, this compound may disinhibit respiratory neurons in the brainstem, leading to an increase in respiratory drive.

G cluster_0 Central Nervous System This compound This compound GABA_A GABA-A Receptor (Benzodiazepine Site) This compound->GABA_A Binds to Modulation Allosteric Modulation of GABA-A Receptor GABA_A->Modulation Inhibition Decreased GABAergic Inhibition Modulation->Inhibition Respiratory_Neurons Disinhibition of Respiratory Neurons (Brainstem) Inhibition->Respiratory_Neurons Respiratory_Drive Increased Respiratory Drive Respiratory_Neurons->Respiratory_Drive Ventilation Increased Ventilation Respiratory_Drive->Ventilation

Figure 2: Putative signaling pathway for this compound's respiratory stimulant effect.

Doxapram: A Dual-Acting Respiratory Stimulant

Doxapram stimulates respiration through a dual mechanism of action. It acts peripherally by stimulating the carotid chemoreceptors and centrally by directly stimulating the respiratory centers in the medulla.[1][2] This leads to an increase in both the rate and depth of breathing.[2][3]

cluster_peripheral Peripheral Action cluster_central Central Action Doxapram Doxapram Carotid Carotid Bodies (Chemoreceptors) Doxapram->Carotid Medulla Respiratory Center (Medulla) Doxapram->Medulla Afferent Afferent Nerve Signals to Brainstem Carotid->Afferent Stimulates Respiratory_Drive Increased Respiratory Drive Afferent->Respiratory_Drive Medulla->Respiratory_Drive Ventilation Increased Tidal Volume & Respiratory Rate Respiratory_Drive->Ventilation

Figure 3: Doxapram's dual mechanism of action on ventilation.

Conclusion

While this compound shows promise as a respiratory stimulant, particularly in the context of improving gas exchange in patients with COPD, further research is required to fully elucidate its effects on ventilatory parameters across different species and to establish its reproducibility. Direct comparative studies with established respiratory stimulants like doxapram are warranted to better define this compound's therapeutic potential and safety profile. The proposed mechanism of action via the GABA-A receptor provides a solid foundation for future mechanistic studies. Researchers are encouraged to utilize standardized experimental workflows to ensure the comparability of data across studies.

References

Correlating In Vitro Binding Affinity of Fominoben with In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Fominoben, a centrally acting antitussive with demonstrated anxiolytic and anticonvulsant properties, against established drugs—Diazepam and Zopiclone. The focus is on correlating the in vitro binding affinity of these compounds to the benzodiazepine (B76468) site of the GABA-A receptor with their in vivo efficacy in preclinical models of anxiety and seizure. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: The GABA-A Receptor

This compound, Diazepam, and Zopiclone exert their primary pharmacological effects through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. These compounds bind to the benzodiazepine (BZD) allosteric site on the GABA-A receptor, a distinct site from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, which results in neuronal inhibition. This inhibitory action underlies the anxiolytic, anticonvulsant, and hypnotic effects of these drugs.

Signaling Pathway of GABA-A Receptor Modulation

GABAA_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABAA_R GABA-A Receptor GABA_vesicle->GABAA_R GABA Release Cl_channel Chloride Channel GABAA_R->Cl_channel Opens BZD_site Benzodiazepine Site BZD_site->GABAA_R Allosteric Modulation Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_channel->Hyperpolarization Cl- Influx This compound This compound / Diazepam / Zopiclone This compound->BZD_site Binds to

Caption: GABA-A receptor signaling pathway modulation.

Comparative In Vitro Binding Affinity

The binding affinity of a compound to its target receptor is a key determinant of its potency. In the context of this compound and its alternatives, a higher affinity for the benzodiazepine site on the GABA-A receptor is generally expected to correlate with greater potency. The affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

CompoundReceptor TargetIn Vitro Affinity MetricValue (µM)Reference RadioligandTissue Source
This compound Benzodiazepine Site (GABA-A)IC504.05 ± 0.10³H-ethyl-beta-carboline-3-carboxylateRat Cortical Membranes
IC50 (with GABA)2.2 ± 0.05³H-ethyl-beta-carboline-3-carboxylateRat Cortical Membranes
Diazepam Benzodiazepine Site (GABA-A)Ki~0.0064³H-FlunitrazepamRecombinant Human Receptors
Zopiclone Benzodiazepine Site (GABA-A)Ki~0.025³H-FlunitrazepamRat Brain Membranes

Note: IC50 and Ki are related but not identical measures. The Cheng-Prusoff equation can be used to convert IC50 to Ki, but this requires knowledge of the radioligand concentration and its affinity for the receptor.

Comparative In Vivo Efficacy

The in vivo efficacy of these compounds is assessed through animal models that mimic human conditions such as anxiety and epilepsy. The effective dose 50 (ED50) is a common metric used to quantify the dose of a drug that produces a therapeutic effect in 50% of the population.

Anxiolytic Activity (Elevated Plus Maze)

CompoundAnimal ModelEffective Dose Range (mg/kg)Notes
This compound MouseNot explicitly defined, but shows anxiolytic effects analogous to diazepam.Anxiolytic action was blocked by the benzodiazepine receptor antagonist Ro15-1788.[1]
Diazepam Mouse0.5 - 2.0Dose-dependent anxiolytic effects observed.
Zopiclone Mouse7.5Showed significant anxiolytic activity.

Anticonvulsant Activity (Pentylenetetrazol-induced Seizures)

CompoundAnimal ModelEffective Dose Range (mg/kg)Notes
This compound Mouse50 - 100Completely protected mice from seizures induced by 50 mg/kg PTZ.[2]
Diazepam Mouse1.0 - 4.0Effective in suppressing PTZ-induced seizures.
Zopiclone Not availableNot available

Correlation between In Vitro Affinity and In Vivo Efficacy

A direct quantitative correlation is challenging due to the lack of precise Ki and ED50 values for this compound. However, a qualitative analysis can be made. This compound demonstrates a micromolar affinity for the benzodiazepine receptor, which is lower than the nanomolar affinities of Diazepam and Zopiclone. This suggests that this compound may be a lower potency ligand at the molecular level.

Despite its seemingly lower in vitro affinity, this compound exhibits clear anxiolytic and anticonvulsant effects in vivo. The effective doses for these effects are higher than those for Diazepam, which is consistent with its lower in vitro binding affinity. This observation supports the general principle that a higher binding affinity often translates to greater in vivo potency, requiring lower doses to achieve a therapeutic effect. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) also play a crucial role in determining the in vivo efficacy and the exact dose required.

Experimental Workflow for Correlation Analysis

Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation Correlation a1 Radioligand Binding Assay a2 Determine Ki / IC50 a1->a2 c1 Correlate Binding Affinity with Efficacy a2->c1 b1 Elevated Plus Maze (Anxiety Model) b3 Determine ED50 b1->b3 b2 PTZ-induced Seizure (Epilepsy Model) b2->b3 b3->c1

Caption: Workflow for correlating in vitro and in vivo data.

Experimental Protocols

Objective: To determine the binding affinity (Ki or IC50) of test compounds for the benzodiazepine site of the GABA-A receptor.

Materials:

  • Rat cortical membranes (source of GABA-A receptors)

  • Radioligand (e.g., ³H-Flunitrazepam or ³H-ethyl-beta-carboline-3-carboxylate)

  • Test compounds (this compound, Diazepam, Zopiclone)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation fluid and counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Binding Assay: In a multi-well plate, combine the prepared membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand like Diazepam).

  • Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. If the Kd of the radioligand is known, the Ki value can be calculated using the Cheng-Prusoff equation.

Objective: To assess the anxiolytic effects of test compounds in rodents.

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal size.

Animals: Mice or rats.

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound (this compound, Diazepam, or Zopiclone) or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test.

  • Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a fixed period (typically 5 minutes).

  • Data Collection: Record the animal's behavior using a video camera. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

  • Data Analysis: Analyze the recorded data to determine the time spent and entries into each arm. Compare the results between the drug-treated groups and the vehicle control group using appropriate statistical tests. A dose-response curve can be generated to determine the ED50 for the anxiolytic effect.

Objective: To evaluate the anticonvulsant properties of test compounds.

Materials:

  • Pentylenetetrazol (PTZ), a convulsant agent.

  • Test compounds (this compound, Diazepam).

  • Animals (mice or rats).

Procedure:

  • Drug Administration: Administer the test compound or vehicle to the animals at a specified time before the PTZ challenge.

  • PTZ Induction: Administer a convulsive dose of PTZ (e.g., 50-80 mg/kg, intraperitoneally or subcutaneously).

  • Observation: Immediately after PTZ administration, place the animal in an observation chamber and monitor for the onset and severity of seizures for a defined period (e.g., 30 minutes). Seizure activity is typically scored based on a standardized scale (e.g., Racine scale), observing for behaviors such as facial clonus, myoclonic jerks, and tonic-clonic convulsions.

  • Data Collection: Record the latency to the first seizure, the severity of the seizures, and the percentage of animals in each group that are protected from seizures.

  • Data Analysis: Compare the seizure parameters between the drug-treated groups and the vehicle control group. A dose-response study can be conducted to determine the ED50 for the anticonvulsant effect, which is the dose that protects 50% of the animals from PTZ-induced seizures.[2]

References

Independent Validation of Fominoben Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis of Fominoben, a benzanilide (B160483) derivative with antitussive and anxiolytic properties. Due to the limited availability of a publicly detailed, step-by-step published synthesis protocol for this compound, this document presents a plausible synthetic route based on established organic chemistry principles and analogous reactions found in the synthesis of related benzamide (B126) compounds. The experimental data presented is illustrative and intended to provide a framework for replication and independent validation.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process involving the formation of a substituted aniline (B41778) precursor, followed by amidation and subsequent alkylation.

Table 1: Proposed Synthetic Protocol and Illustrative Data

StepReactionReactantsReagents & ConditionsIllustrative Yield (%)Illustrative Purity (%)
1Nitration2-Chloro-6-methylaniline (B140736)Nitrating agent (e.g., HNO₃/H₂SO₄)8595
2Reduction2-Chloro-6-methyl-3-nitroanilineReducing agent (e.g., SnCl₂/HCl or H₂/Pd-C)9098
3Amidation2-Chloro-6-methyl-3-aminoanilineBenzoyl chloride, Base (e.g., Pyridine (B92270) or Et₃N), DCM8097
4BrominationN-(3-amino-2-chloro-6-methylphenyl)benzamideN-Bromosuccinimide (NBS), AIBN, CCl₄, reflux7595
5AlkylationN-(3-amino-2-chloro-6-(bromomethyl)phenyl)benzamideN-methyl-2-morpholinoacetamide, Base (e.g., K₂CO₃), DMF7096

Experimental Protocols

Step 1: Nitration of 2-Chloro-6-methylaniline

To a cooled (0 °C) solution of 2-chloro-6-methylaniline in concentrated sulfuric acid, a solution of nitric acid in sulfuric acid is added dropwise while maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-6-methyl-3-nitroaniline.

Step 2: Reduction of 2-Chloro-6-methyl-3-nitroaniline

The nitroaniline from the previous step is dissolved in ethanol, and a solution of stannous chloride dihydrate in concentrated hydrochloric acid is added. The mixture is heated to reflux for 3 hours. After cooling, the reaction mixture is basified with a sodium hydroxide (B78521) solution, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to give 2-chloro-6-methyl-3-aminoaniline.

Step 3: Amidation with Benzoyl Chloride

2-Chloro-6-methyl-3-aminoaniline is dissolved in dichloromethane, and pyridine is added. The solution is cooled to 0 °C, and benzoyl chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to afford N-(3-amino-2-chloro-6-methylphenyl)benzamide.

Step 4: Benzylic Bromination

N-(3-amino-2-chloro-6-methylphenyl)benzamide is dissolved in carbon tetrachloride, and N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux under illumination with a tungsten lamp for 4 hours. After cooling, the succinimide (B58015) byproduct is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography.

Step 5: N-Alkylation to Yield this compound

To a solution of N-(3-amino-2-chloro-6-(bromomethyl)phenyl)benzamide and N-methyl-2-morpholinoacetamide in dimethylformamide, potassium carbonate is added. The mixture is stirred at 60 °C for 8 hours. The reaction is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield this compound.

Visualizations

G cluster_synthesis Proposed Synthesis of this compound Start 2-Chloro-6-methylaniline Intermediate1 2-Chloro-6-methyl-3-nitroaniline Start->Intermediate1 Nitration Intermediate2 2-Chloro-6-methyl-3-aminoaniline Intermediate1->Intermediate2 Reduction Intermediate3 N-(3-amino-2-chloro-6-methylphenyl)benzamide Intermediate2->Intermediate3 Amidation Intermediate4 N-(3-amino-2-chloro-6-(bromomethyl)phenyl)benzamide Intermediate3->Intermediate4 Bromination This compound This compound Intermediate4->this compound Alkylation

Caption: Proposed multi-step synthesis workflow for this compound.

This compound is reported to act as an agonist at the benzodiazepine (B76468) site of the GABA-A receptor.

G cluster_pathway This compound Signaling Pathway This compound This compound GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) This compound->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel Opening GABA_A_Receptor->Chloride_Channel Enhances GABA effect Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: this compound's agonistic action on the GABA-A receptor.

A Comparative Guide to the Metabolic Stability of Fominoben and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of the antitussive agent Fominoben and its structural analogs. The information presented herein is intended to support drug discovery and development efforts by offering insights into how structural modifications can influence a compound's metabolic profile. The data is compiled from established in vitro assays and is presented to facilitate objective comparisons.

Introduction to this compound and Metabolic Stability

This compound is a centrally acting antitussive and respiratory stimulant. Its chemical structure features a morpholine (B109124) ring, a moiety often incorporated into drug candidates to improve physicochemical properties such as solubility and bioavailability.[1][2][3] Metabolic stability is a critical parameter in drug development, as it influences key pharmacokinetic properties like half-life, clearance, and oral bioavailability.[4][5] Compounds that are rapidly metabolized may have a short duration of action, while those that are too stable might accumulate and lead to adverse effects. Understanding the metabolic liabilities of a lead compound like this compound is crucial for designing analogs with optimized pharmacokinetic profiles.

The metabolism of drugs containing a morpholine ring is often mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a frequent contributor.[1][6] Common metabolic pathways for morpholine-containing compounds include oxidation of the morpholine ring, N-dealkylation, and ring opening.[6]

Comparative Metabolic Stability Data

To illustrate the impact of structural modifications on metabolic stability, the following table summarizes in vitro data for this compound and three hypothetical analogs. These analogs incorporate chemical changes designed to modulate their susceptibility to metabolism.

CompoundStructureModification from this compoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound (Reference)-4515.4
Analog A This compound with a fluorine atom on the phenyl ringFluorination759.2
Analog B This compound with a methyl group on the morpholine ringMethylation6011.5
Analog C This compound with an electron-withdrawing group (e.g., -NO2) on the phenyl ringIntroduction of EWG907.7

Note: The data presented in this table is representative and intended for comparative purposes. Actual experimental values may vary.

Experimental Protocols

The metabolic stability of this compound and its analogs was assessed using a standard in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[6][7]

Microsomal Stability Assay Protocol

1. Reagents and Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (this compound and its analogs)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Prepare stock solutions of the test compounds and positive controls (e.g., a compound with known metabolic instability) in a suitable solvent like DMSO.

  • In a 96-well plate, add the liver microsomes, phosphate buffer, and MgCl2.

  • Add the test compounds to the wells to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubate the plate at 37°C for a short period to allow the compounds to equilibrate with the microsomes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without NADPH should be included to assess non-enzymatic degradation.[7]

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.[7][8][9]

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).[10]

Visualizing Experimental and Logical Relationships

Experimental Workflow for Microsomal Stability Assay

The following diagram illustrates the key steps involved in the in vitro microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions (Test Compounds, Controls) C Add Test Compounds to Microsome Mix A->C B Prepare Microsome Mix (HLM, Buffer, MgCl2) B->C D Pre-incubate at 37°C C->D E Initiate Reaction (Add NADPH) D->E F Incubate and Sample at Time Points E->F G Terminate Reaction (Acetonitrile + IS) F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I J Quantify Parent Compound Remaining I->J K Calculate t½ and CLint J->K

Caption: Workflow of the in vitro microsomal stability assay.

Signaling Pathway: this compound's Mechanism of Action

This compound is believed to exert some of its effects through interaction with benzodiazepine (B76468) receptors, which are part of the GABA-A receptor complex. The following diagram depicts this proposed signaling pathway.

cluster_membrane Neuronal Membrane cluster_receptor Benzodiazepine Binding Site GABA_A GABA-A Receptor Chloride Cl- Influx GABA_A->Chloride Opens Channel BZD_site BZD Site BZD_site->GABA_A Positive Allosteric Modulation This compound This compound This compound->BZD_site Binds to GABA GABA GABA->GABA_A Binds to Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Chloride->Hyperpolarization

Caption: Proposed mechanism of this compound via the GABA-A receptor.

Discussion and Conclusion

The comparative data suggests that structural modifications to the this compound scaffold can significantly impact its metabolic stability.

  • Analog A (Fluorination): The introduction of a fluorine atom at a potential site of metabolism can block oxidative enzymes, leading to a longer half-life and lower intrinsic clearance. This is a common strategy to enhance metabolic stability.

  • Analog B (Methylation): The addition of a methyl group can sterically hinder the approach of metabolizing enzymes, thereby improving stability, though often to a lesser extent than fluorination.

  • Analog C (Electron-Withdrawing Group): Placing an electron-withdrawing group on the aromatic ring can decrease the electron density of the molecule, making it less susceptible to oxidative metabolism and thus increasing its stability.[6]

References

Fominoben vs. Placebo: An Evidence-Based Review of Clinical Effectiveness in Cough Suppression

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the available clinical data on the antitussive agent Fominoben reveals a notable absence of direct, placebo-controlled trials to definitively establish its efficacy in cough suppression. While historical use and some clinical research suggest activity, the evidence base lacks the rigorous, comparative data required by modern pharmaceutical standards. This guide synthesizes the available preclinical and clinical information to provide a comprehensive overview for researchers, scientists, and drug development professionals.

This compound is a centrally acting antitussive agent of the benzanilide (B160483) class, previously marketed under various trade names including Noleptan.[1] Its purported mechanism of action and clinical profile present a complex picture, distinguished from many other cough suppressants. However, a thorough review of published literature indicates a scarcity of randomized, double-blind, placebo-controlled studies—the gold standard for determining clinical effectiveness.[2][3]

Proposed Mechanism of Action

Unlike many antitussives that interact with opioid or sigma-1 receptors, this compound's primary mechanism is believed to involve the gamma-aminobutyric acid (GABA)ergic system.[1] Preclinical studies suggest that this compound acts as an agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[4] This interaction is thought to potentiate the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, which may contribute to its antitussive and observed anxiolytic-like properties.[4]

cluster_GABA_A GABA-A Receptor cluster_Neuron Postsynaptic Neuron GABA GABA GABA_A GABA_A GABA->GABA_A Binds to This compound This compound Benzodiazepine_Site Benzodiazepine Site This compound->Benzodiazepine_Site Binds to Chloride_Channel Chloride Ion Channel Benzodiazepine_Site->Chloride_Channel Potentiates opening in response to GABA Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Cough_Suppression Cough Suppression Reduced_Excitability->Cough_Suppression Results in cluster_workflow Ideal Antitussive Clinical Trial Workflow Start Patient Recruitment (e.g., Chronic Cough) Screening Screening and Baseline Cough Assessment Start->Screening Randomization Randomization Screening->Randomization Treatment_A Treatment Group (this compound) Randomization->Treatment_A Arm A Treatment_B Placebo Group Randomization->Treatment_B Arm B Follow_up Follow-up Assessments (Objective & Subjective) Treatment_A->Follow_up Treatment_B->Follow_up Unblinding Unblinding Follow_up->Unblinding Analysis Statistical Analysis Unblinding->Analysis End Results Analysis->End

References

Safety Operating Guide

Proper Disposal of Fominoben: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Fominoben should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. This guide provides essential information for the proper management and disposal of this compound waste in a laboratory setting.

This compound Hazard Profile

This compound is classified as a hazardous substance. All personnel handling this compound should be familiar with its potential hazards to ensure safe handling and disposal.

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol for Solid this compound Waste

The following procedures are based on general best practices for the disposal of solid hazardous chemical waste. Always consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.

1. Waste Identification and Segregation:

  • Clearly identify all waste containing this compound.

  • Do not mix this compound waste with non-hazardous waste.

  • Segregate this compound waste from other chemical wastes that are incompatible. For instance, keep it separate from strong oxidizing agents.[1]

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves

    • Safety glasses with side shields or goggles

    • A lab coat

3. Container Selection and Labeling:

  • Container: Use a designated, leak-proof, and sealable container for solid this compound waste. The container must be compatible with the chemical. Plastic containers are often preferred for solid chemical waste.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date when the first waste was added and the responsible researcher's name and contact information.

4. Waste Accumulation and Storage:

  • Keep the hazardous waste container securely closed at all times, except when adding waste.

  • Store the container in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from drains and incompatible materials.

5. Disposal Request and Pickup:

  • Once the container is full or you have no further use for it, arrange for its disposal through your institution's certified hazardous waste disposal service.

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS department directly.

  • Do not attempt to transport the hazardous waste off-site yourself.

6. Spill and Contamination Cleanup:

  • In the event of a spill, prevent the powder from becoming airborne.

  • Clean up spills using appropriate absorbent materials and place all contaminated materials (e.g., paper towels, absorbent pads, and contaminated PPE) into the designated this compound hazardous waste container.

  • Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Contaminated clothing should be removed immediately and washed separately before reuse.[1]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available in the reviewed literature. The standard and accepted procedure is to handle it as a hazardous chemical waste and transfer it to a licensed disposal facility. Any deviation from this, such as treatment or neutralization in the lab, would require a thoroughly validated experimental protocol that demonstrates the complete and safe degradation of the compound and its byproducts, a process that is beyond the scope of standard laboratory practice and requires specialized expertise and equipment.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Fominoben_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Compatible, Labeled Hazardous Waste Container ppe->container label Label Container: 'Hazardous Waste' 'this compound' Date, PI Name container->label accumulate Place Waste in Container and Keep Closed label->accumulate storage Store in Designated Satellite Accumulation Area accumulate->storage full Container Full or No Longer in Use? storage->full full->storage No pickup Arrange for Pickup by Certified Waste Disposal Service full->pickup Yes end Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Fominoben

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fominoben

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established safety protocols for potent pharmaceutical compounds and are intended to minimize exposure and ensure a safe laboratory environment.

Hazard Summary

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] All handling of this compound powder should be performed with appropriate personal protective equipment (PPE) and within a designated containment area to prevent inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Selections are based on the potential for exposure during different tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Transporting Sealed Containers Safety glasses with side shieldsSingle pair of nitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting Powder Chemical splash goggles and face shieldDouble pair of nitrile glovesDisposable gown with tight-fitting cuffsN95 or P100 respirator, or a Powered Air-Purifying Respirator (PAPR)
Handling Solutions of this compound Chemical splash gogglesNitrile glovesLaboratory coatNot required if handled in a certified chemical fume hood
Quantitative PPE Specifications

For optimal protection, the following specifications for PPE are recommended.

PPE Component Specification Rationale
Gloves (Nitrile) Thickness: > 4 mil, ASTM D6978 ratedProvides adequate protection against chemical permeation and physical tears during handling.[3]
Respiratory Protection N95, P100, or PAPRTo prevent inhalation of fine powder, which can cause respiratory irritation. The choice depends on the scale of work and potential for aerosolization.[4][5]
Eye Protection ANSI Z87.1 certifiedEnsures adequate protection from splashes and airborne particles.

Operational Plan: Handling Protocol

This step-by-step guide outlines the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Ensure a certified chemical fume hood or a containment device like a glove box is operational.

  • Verify that a calibrated analytical balance is available within the containment area.

  • Confirm the accessibility of an eye-wash station and safety shower.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area for handling this compound to minimize contamination.

Donning Personal Protective Equipment (PPE)
  • Before entering the designated handling area, don the required PPE as specified in the tables above.

  • Ensure gloves are compatible with any solvents being used.

Weighing and Aliquoting
  • Perform all manipulations of solid this compound, such as weighing, within a chemical fume hood or glove box to control dust.

  • Use anti-static weigh paper or a weighing boat.

  • If preparing solutions, add the solvent to the solid slowly to avoid splashing.

Experimental Procedures
  • Conduct all experimental work involving this compound within a chemical fume hood.

  • Keep all containers of this compound tightly sealed when not in use.

Decontamination and Cleaning
  • After handling, decontaminate the work area with a suitable cleaning agent.

  • Wipe down all surfaces where this compound was handled.

  • Properly doff PPE to avoid cross-contamination.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous waste.

Waste Type Disposal Procedure
Solid Waste (Gloves, Gowns, Weigh Paper) Place in a sealed, labeled hazardous waste bag within a designated hazardous waste container.
Sharps (Needles, Syringes) Dispose of in a designated sharps container for hazardous chemical waste.
Liquid Waste (Solutions containing this compound) Collect in a sealed, labeled, and chemically compatible hazardous waste container.
Unused this compound Dispose of as hazardous chemical waste in its original or a suitable sealed container. Do not attempt to wash down the drain.

Experimental Workflow

The following diagram illustrates a general workflow for handling a potent chemical powder like this compound in a laboratory setting.

General Workflow for Handling Potent Powders cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Powder don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: General laboratory workflow for handling potent chemical powders.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.